Kazusamycin B
説明
特性
IUPAC Name |
(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHBJFDAPXZJM-BBHORLQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107140-30-7 | |
| Record name | PD 124895 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery, Isolation, and Biological Significance of Kazusamycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent antitumor antibiotic, was first isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1][2] This macrolide compound has demonstrated significant cytocidal activities against various tumor cell lines, primarily through the induction of cell cycle arrest at the G1 phase. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, including available quantitative data, inferred experimental protocols, and a discussion of its potential therapeutic applications.
Discovery and Producing Organism
This compound was discovered as a novel antibiotic produced by the actinomycete strain Streptomyces sp. No. 81-484.[1][2] The producing organism was identified through screening programs aimed at discovering new antitumor agents from microbial sources.
Physicochemical Properties
This compound is characterized by the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C32H46O7 | [1] |
| Molecular Weight | 542 | [1] |
| Chemical Class | Polyketide Macrolide | [3] |
Fermentation and Isolation
Detailed protocols for the fermentation of Streptomyces sp. No. 81-484 for this compound production are not extensively detailed in publicly available literature. However, based on standard practices for Streptomyces fermentation for the production of secondary metabolites, a general workflow can be inferred.
Fermentation Protocol (Inferred)
A typical fermentation process for producing polyketides from Streptomyces involves the following stages:
-
Strain Maintenance and Inoculum Preparation: Streptomyces sp. No. 81-484 would be maintained on a suitable agar (B569324) medium to ensure viability and spore formation. A seed culture is then prepared by inoculating a liquid medium with spores or mycelial fragments and incubating until sufficient biomass is achieved.
-
Production Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound. While the specific medium composition for this compound production is not published, a typical Streptomyces fermentation medium might contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.
-
Monitoring: The fermentation process would be monitored for parameters such as biomass production, nutrient consumption, and the concentration of this compound in the broth.
Extraction and Purification Protocol (Inferred)
The extraction and purification of this compound from the fermentation broth generally involves the following steps, as suggested by the literature which mentions techniques like HPLC:[1]
-
Broth Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant, where this compound is primarily located.
-
Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, to partition this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., C18) is often employed to obtain highly pure this compound.[1]
-
The following diagram illustrates a generalized workflow for the fermentation and isolation of this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor activity against a range of cancer cell lines.
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified against several leukemia cell lines.
| Cell Line | Activity Metric | Concentration (µg/mL) | Reference |
| L1210 Leukemia | IC50 | 0.0018 | [1] |
| P388 Leukemia | IC100 | 0.0016 | [1] |
| Various Tumor Cells | IC50 (72h exposure) | ~0.001 (1 ng/mL) | [4] |
In Vivo Antitumor Activity
Mechanism of Action: G1 Phase Cell Cycle Arrest
The primary mechanism of action of this compound is the induction of cell cycle arrest at the G1 phase. This prevents cancer cells from entering the S phase, thereby inhibiting DNA replication and proliferation. While the precise molecular targets and signaling pathways are not fully elucidated, the G1 phase is controlled by a complex interplay of cyclins and cyclin-dependent kinases (CDKs). It is plausible that this compound modulates the activity of key G1 regulatory proteins such as Cyclin D, Cyclin E, CDK4, and CDK6, or their inhibitors.
The following diagram depicts a simplified representation of the G1/S checkpoint and the proposed point of intervention for this compound.
Biosynthesis
This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units. While the specific gene cluster and enzymatic pathway for this compound biosynthesis have not been reported, it is likely synthesized by a Type I PKS, which is common in Streptomyces for the production of complex macrolides.
A generalized scheme for polyketide biosynthesis is presented below.
Conclusion and Future Perspectives
This compound is a promising antitumor agent with potent in vitro and in vivo activities. Its mechanism of action, involving G1 cell cycle arrest, makes it an interesting candidate for further investigation in cancer therapy. Future research should focus on elucidating the specific molecular targets of this compound to better understand its mechanism of action. Furthermore, the identification and characterization of its biosynthetic gene cluster could enable the production of novel analogs with improved therapeutic properties through genetic engineering. The development of more detailed and optimized fermentation and purification protocols will also be crucial for the large-scale production of this compound for preclinical and potential clinical studies.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antitumor antibiotic, kazusamycin [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Kazusamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484.[1][2] Structurally, it is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[3] This document provides an in-depth overview of the biological activities of this compound, with a focus on its cytotoxic effects, mechanism of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug discovery.
Cytotoxic and Antitumor Activity
This compound has demonstrated significant cytotoxic and antitumor effects across a range of cancer cell lines and in vivo tumor models.[1][2] Its activity is observed at very low concentrations, typically in the nanomolar range, highlighting its potential as a potent anticancer agent.
In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated against various tumor cell lines. The half-maximal inhibitory concentration (IC50) and the 100% inhibitory concentration (IC100) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (ng/mL) | IC100 (ng/mL) | Exposure Time (hours) | Reference |
| HeLa | Cervical Cancer | ~1 | - | 72 | [][5] |
| L1210 | Murine Leukemia | 0.0018 (µg/mL) | - | Not Specified | [6][7] |
| P388 | Murine Leukemia | - | 0.0016 (µg/mL) | Not Specified | [6][7] |
| Various Tumor Cells | Various | ~1 | - | 72 | [2] |
In Vivo Antitumor Activity
Intraperitoneal administration of this compound has been shown to be effective in various murine tumor models. It exhibits a broad antitumor spectrum, inhibiting the growth of tumors such as Sarcoma 180 (S180), P388 leukemia, EL-4 lymphoma, and B16 melanoma.[2] Notably, it has also shown efficacy against doxorubicin-resistant P388 cells, as well as in models of hepatic and pulmonary metastases.[2] Furthermore, its activity has been observed in a human mammary cancer xenograft model (MX-1) in nude mice.[2] However, its efficacy against L1210 leukemia and the human lung cancer xenograft LX-1 was reported to be weaker.[2]
Mechanism of Action
The primary mechanism of action of this compound appears to be the induction of cell cycle arrest at the G1 phase and a moderate, specific inhibition of RNA synthesis.[3][6]
Cell Cycle Arrest
Studies on L1210 murine leukemia cells have shown that this compound arrests the cell cycle in the G1 phase.[3] This was observed in both synchronized and asynchronized cell populations. In synchronized cells, treatment with this compound prevented their progression into the S phase. In asynchronized cells, a significant accumulation of cells in the G1 phase was observed following treatment.[3]
Inhibition of RNA Synthesis
This compound has been found to moderately and specifically inhibit RNA synthesis in L1210 cells within 2 hours of exposure.[3][6] However, it is suggested that this inhibition might be a secondary effect resulting from structural abnormalities in the nuclei induced by the antibiotic.[3]
Hypothesized Signaling Pathway: Inhibition of Nuclear Export
Given the structural similarity of this compound to Leptomycin B, a well-characterized inhibitor of nuclear export, it is highly probable that this compound shares a similar mechanism of action.[8][9][10] Leptomycin B covalently binds to a cysteine residue in the nuclear export protein CRM1 (Chromosomal Region Maintenance 1, also known as Exportin 1), thereby blocking the transport of proteins and RNA from the nucleus to the cytoplasm.[1][9] This inhibition of nuclear export leads to the nuclear accumulation of various tumor suppressor proteins, such as p53, which can in turn trigger cell cycle arrest and apoptosis.[11][12][13][14]
The proposed signaling pathway for this compound is depicted in the following diagram:
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and information inferred from the available literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and resuspend cells in complete medium. Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of suspension cells like L1210.
Materials:
-
L1210 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% horse serum)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture L1210 cells in suspension to a density of approximately 2-5 x 10^5 cells/mL. Treat the cells with the desired concentration of this compound (e.g., 5 ng/mL) for various time points (e.g., 4, 8, 12, 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet once with cold PBS. Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vivo Antitumor Study
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in a murine tumor model.
Materials:
-
BALB/c mice (or other appropriate strain)
-
Tumor cells (e.g., Sarcoma 180, P388)
-
This compound solution for injection
-
Sterile saline or other appropriate vehicle
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Inoculate the mice subcutaneously or intraperitoneally with a suspension of tumor cells (e.g., 1 x 10^6 cells per mouse).
-
Treatment: Once the tumors are established (e.g., palpable or a few days after i.p. injection), randomize the mice into treatment and control groups. Administer this compound intraperitoneally according to a predetermined schedule (e.g., daily or intermittently for a specified number of days). The control group should receive the vehicle only.
-
Monitoring: Monitor the mice regularly for signs of toxicity and measure tumor size (for subcutaneous models) using calipers. For ascites models, monitor survival time.
-
Data Analysis: For subcutaneous tumors, calculate the tumor volume and plot tumor growth curves. At the end of the experiment, excise and weigh the tumors. For survival studies, generate Kaplan-Meier survival curves. Analyze the data for statistically significant differences between the treatment and control groups.
Conclusion
This compound is a highly potent antitumor agent with a mechanism of action that likely involves the inhibition of nuclear export, leading to G1 phase cell cycle arrest. Its broad spectrum of activity in preclinical models, including against drug-resistant tumors, makes it a compelling candidate for further investigation and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and its therapeutic potential. Further studies are warranted to fully elucidate its molecular targets and signaling pathways, and to optimize its therapeutic application.
References
- 1. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Nuclear export inhibitor leptomycin B induces the appearance of novel forms of human Mdm2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Kazusamycin B: A Novel Antitumor Antibiotic with Potent Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kazusamycin B, a novel polyene antibiotic isolated from Streptomyces sp. No. 81-484, has demonstrated significant antitumor activity across a broad spectrum of cancer cell lines and in vivo tumor models. With a molecular weight of 542 and the chemical formula C32H46O7, this unsaturated, branched-chain fatty acid with a terminal delta-lactone ring exhibits potent cytocidal effects at nanomolar concentrations. Mechanistic studies, although not fully elucidated, point towards the induction of G1 phase cell cycle arrest and a moderate inhibition of RNA synthesis. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its cytotoxic profile, proposed mechanism of action, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development, facilitating further exploration of this compound's therapeutic potential.
Introduction
The search for novel and effective antitumor agents remains a cornerstone of cancer research. Natural products, particularly those derived from microbial sources, have historically been a rich reservoir of anticancer drugs. This compound emerges from this tradition as a promising antibiotic with potent cytotoxic properties against various cancer cells.[1][2] First isolated from the fermentation broth of Streptomyces sp. No. 81-484, this compound has shown a broad antitumor spectrum in both in vitro and in vivo studies.[1] Its unique chemical structure, characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring, distinguishes it from many conventional chemotherapeutic agents.[3] This document aims to consolidate the existing scientific data on this compound, offering a technical guide for the scientific community to foster further research and development.
Chemical and Physical Properties
This compound is a structurally distinct antibiotic. Its molecular formula is C32H46O7, corresponding to a molecular weight of 542.[2] The structure was established through physico-chemical properties and 13C NMR spectral analysis.[2] It is classified as an unsaturated, branched-chain fatty acid containing a terminal delta-lactone ring.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H46O7 | [2] |
| Molecular Weight | 542 | [2] |
| Chemical Class | Unsaturated, branched-chain fatty acid with a terminal delta-lactone ring | [3] |
| Source | Streptomyces sp. No. 81-484 | [2] |
Antitumor Activity
This compound has demonstrated potent antitumor activity against a wide range of cancer cell lines and experimental tumor models.
In Vitro Cytotoxicity
The in vitro cytotoxic effects of this compound are observed at very low concentrations. The IC50 (half-maximal inhibitory concentration) against the growth of various tumor cells is approximately 1 ng/ml following a 72-hour exposure.[1] The cytotoxicity of the antibiotic is dependent on the incubation time.[4]
Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| L1210 | Leukemia | 0.0018 µg/ml (1.8 ng/ml) | Not Specified | [2] |
| P388 | Leukemia | IC100: 0.0016 µg/ml (1.6 ng/ml) | Not Specified | [2] |
| HeLa | Cervical Cancer | ~1 ng/ml | 72 hours | [4] |
| General Tumor Cells | Various | ~1 ng/ml | 72 hours | [1] |
In Vivo Antitumor Efficacy
Intraperitoneal injection of this compound has been shown to be effective in inhibiting the growth of several murine tumors.[1] Notably, it has demonstrated activity against doxorubicin-resistant P388 leukemia, as well as metastatic models of liver and lung cancer.[1]
Table 3: In Vivo Antitumor Activity of this compound in Murine Models
| Tumor Model | Treatment Route | Efficacy | Reference |
| Sarcoma 180 (S180) | Intraperitoneal | Effective | [1] |
| P388 Leukemia | Intraperitoneal | Effective | [1] |
| EL-4 Lymphoma | Intraperitoneal | Effective | [1] |
| B16 Melanoma | Intraperitoneal | Effective | [1] |
| Doxorubicin-resistant P388 | Intraperitoneal | Active | [1] |
| L5178Y-ML Hepatic Metastases | Intraperitoneal | Active | [1] |
| 3LL Pulmonary Metastases | Intraperitoneal | Active | [1] |
| MX-1 Human Mammary Cancer Xenograft | Intraperitoneal | Active | [1] |
| L1210 Leukemia | Intraperitoneal | Weaker Activity | [1] |
| LX-1 Human Lung Cancer Xenograft | Intraperitoneal | Weaker Activity | [1] |
The effective dose and toxicity of this compound are highly dependent on the tumor line and the treatment regimen used.[1] Intermittent administration has been shown to reduce cumulative toxicity without compromising the therapeutic effect when compared to successive administration schedules.[1]
Mechanism of Action
The precise molecular mechanism underlying the antitumor activity of this compound is not yet fully understood. However, initial studies have provided some key insights.
Cell Cycle Arrest
This compound has been shown to inhibit cell growth by arresting the cell cycle at the G1 phase. This effect was observed in L1210 leukemia cells treated with the antibiotic.
Inhibition of Macromolecular Synthesis
Studies in L1210 cells have indicated that this compound moderately but specifically inhibits RNA synthesis at early time points (around 2 hours of exposure). However, it is suggested that this may be a secondary effect resulting from structural abnormalities in the nuclei induced by the antibiotic.
Putative Signaling Pathways
While direct evidence is limited, the induction of G1 phase cell cycle arrest by this compound suggests a potential modulation of key regulatory proteins. A hypothetical pathway is presented below, which warrants further experimental validation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antitumor effects of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Cell Cycle and Apoptosis Proteins
This protocol is used to investigate the effect of this compound on the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p21, Caspase-3, Bax, Bcl-2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Future Directions
While this compound has demonstrated significant promise as an antitumor agent, further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:
-
Elucidation of the Molecular Target(s): Identifying the direct molecular target(s) of this compound is paramount to understanding its mechanism of action.
-
Detailed Signaling Pathway Analysis: Comprehensive studies are needed to delineate the specific effects of this compound on cell cycle regulatory proteins (Cyclins, CDKs, CKIs) and the key components of the apoptotic machinery (caspases, Bcl-2 family proteins).
-
In Vivo Efficacy in a Broader Range of Models: Evaluating the efficacy of this compound in additional preclinical cancer models, including patient-derived xenografts, will be essential.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary for its development as a clinical candidate.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a potent antitumor antibiotic with a unique chemical structure and significant cytotoxic activity against a variety of cancer cells. Its ability to induce G1 phase cell cycle arrest highlights its potential as a novel therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate further research into its mechanism of action and preclinical development. A deeper understanding of the molecular pathways modulated by this compound will be critical in realizing its full therapeutic potential in the fight against cancer.
References
- 1. Induction of apoptosis by polyunsaturated fatty acids and its relationship to fatty acid inhibition of carnitine palmitoyltransferase I activity in Hep2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidized unsaturated fatty acids induce apoptotic cell death in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by dietary polyunsaturated fatty acids in human leukemic cells is not associated with DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Core Mechanism of Kazusamycin B-Induced G1 Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent antibiotic isolated from Streptomyces sp. No. 81-484, has demonstrated significant antitumor activity, notably by inducing cell cycle arrest at the G1 phase in cancer cell lines such as murine L1210 leukemia.[1][2] While the precise molecular cascade leading to this G1 arrest has not been fully elucidated in the existing scientific literature, this technical guide synthesizes the available data and puts forth a well-supported hypothetical mechanism. Based on its observed inhibitory effect on RNA synthesis, we propose that this compound disrupts the expression of key G1 regulatory proteins, leading to a cascade of events that halt cell cycle progression.[1][3] This document provides a comprehensive overview of the known properties of this compound, a proposed mechanism of action, detailed experimental protocols to investigate this hypothesis, and visual diagrams of the implicated signaling pathways.
Introduction to this compound
This compound is an unsaturated fatty acid derivative with potent cytotoxic effects against a range of tumor cells.[2] Its primary characterized cellular effect is the induction of a robust G1 phase cell cycle arrest, preventing cells from entering the DNA synthesis (S) phase.[1][3] Additionally, studies have shown that this compound moderately inhibits RNA synthesis, a critical process for the production of proteins required for cell cycle progression.[1][3] This inhibition of transcription is the likely upstream event triggering the G1 arrest.
Quantitative Data Summary
The following table summarizes the reported cytotoxic and growth-inhibitory activities of this compound against various cancer cell lines.
| Cell Line | Assay | Parameter | Value | Exposure Time | Reference |
| L1210 Leukemia | Cytotoxicity | IC50 | 0.0018 µg/mL | Not Specified | [2] |
| P388 Leukemia | Cytotoxicity | IC100 | 0.0016 µg/mL | Not Specified | [2] |
| Various Tumor Cells | Growth Inhibition | IC50 | ~1 ng/mL | 72 hours | [4] |
| L1210 Cells | Cell Cycle Arrest | Concentration | 5 ng/mL | 24 hours | [5] |
Proposed Mechanism of G1 Cell Cycle Arrest
Given the absence of direct experimental evidence on the specific molecular targets of this compound within the G1 phase machinery, we propose a hypothetical mechanism centered on its known ability to inhibit RNA synthesis. The G1 phase of the cell cycle is exquisitely sensitive to the levels of key regulatory proteins, many of which have short half-lives. Inhibition of their transcription would rapidly deplete their protein levels, leading to cell cycle arrest.
The proposed cascade is as follows:
-
Inhibition of RNA Synthesis: this compound enters the cell and interferes with the process of transcription, leading to a global or specific reduction in messenger RNA (mRNA) synthesis.
-
Depletion of Cyclin D1: Cyclin D1, a critical G1 cyclin, is an unstable protein with a short half-life. Reduced transcription of the CCND1 gene would lead to a rapid decrease in cyclin D1 protein levels.
-
Inactivation of CDK4/6: Cyclin D1 is the regulatory partner for cyclin-dependent kinases 4 and 6 (CDK4/6). The depletion of cyclin D1 would prevent the formation of active Cyclin D1-CDK4/6 complexes.
-
Hypophosphorylation of Retinoblastoma Protein (Rb): A primary function of active Cyclin D1-CDK4/6 is to phosphorylate the Retinoblastoma protein (Rb). In the absence of active CDK4/6, Rb remains in its hypophosphorylated, active state.
-
Sequestration of E2F Transcription Factors: Hypophosphorylated Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry (e.g., cyclin E, cyclin A, and DNA synthesis enzymes).
-
G1 Arrest: The inability to express S-phase-promoting genes results in the cell arresting in the G1 phase.
-
(Possible) Involvement of CDK Inhibitors (p21/p27): While not directly evidenced, it is also plausible that the inhibition of RNA synthesis could affect the expression levels of CDK inhibitors like p21WAF1/CIP1 and p27KIP1, which could further contribute to the inhibition of CDK activity and G1 arrest.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Experimental Protocols
The following are standard protocols that can be employed to investigate the proposed mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Line: L1210 (murine lymphocytic leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 ng/mL). Treat cells for specified time points (e.g., 6, 12, 24, 48 hours). A vehicle control (DMSO) should be run in parallel.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: After treatment, harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel. The data is then analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, CDK4, p-Rb (Ser780), total Rb, p21, p27, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
Experimental Workflow Diagram
Caption: General experimental workflow to elucidate the G1 arrest mechanism.
Conclusion and Future Directions
This compound is a promising antitumor agent that induces G1 cell cycle arrest. While its exact molecular mechanism remains to be definitively established, the hypothesis that it acts through the inhibition of RNA synthesis, leading to the depletion of critical G1 regulatory proteins, provides a strong framework for future research. The experimental protocols outlined in this guide offer a clear path to testing this hypothesis and further elucidating the therapeutic potential of this compound. Future studies should focus on identifying the specific RNA polymerase or transcription factors targeted by this compound and exploring its efficacy in a broader range of cancer models, including in vivo studies. A deeper understanding of its mechanism will be crucial for its potential development as a clinical anticancer agent.
References
- 1. Effects of leptomycin B on the cell cycle of fibroblasts and fission yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Leptomycin B-induced apoptosis is mediated through caspase activation and down-regulation of Mcl-1 and XIAP expression, but not through the generation of ROS in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leptomycin B stabilizes and activates p53 in primary prostatic epithelial cells and induces apoptosis in the LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogues of Kazusamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent antitumor antibiotic, has garnered significant interest within the scientific community due to its pronounced cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on this compound and its structural analogues. It delves into their biological activities, with a focus on cytotoxicity and mechanism of action. This document summarizes available quantitative data, outlines experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to facilitate further research and drug development efforts in this promising area. While the synthesis of novel analogues of the related Kazusamycin A has been reported, detailed public information on the specific structures and corresponding biological activities of potent this compound analogues remains limited.
Introduction
This compound is a natural product isolated from Streptomyces sp. No. 81-484.[1] Structurally, it is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[2] Both this compound and its close analogue, Kazusamycin A, have demonstrated significant antitumor properties.[2][3] this compound exhibits a broad antitumor spectrum in both in vitro and in vivo models.[3] Its mechanism of action is linked to the inhibition of cell growth and the induction of cell cycle arrest at the G1 phase.[4] This guide aims to consolidate the existing data on this compound and its analogues to serve as a valuable resource for researchers in the field.
Biological Activity and Quantitative Data
This compound has shown potent cytotoxic activity against a range of tumor cell lines. The IC50 (half-maximal inhibitory concentration) values highlight its efficacy, often in the nanomolar range.
Table 1: Cytotoxicity of this compound against various cell lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) | Reference |
| L1210 | Leukemia | 0.0018 | Not Specified | [1] |
| P388 | Leukemia | 0.0016 (IC100) | Not Specified | [1] |
| HeLa | Cervical Cancer | ~0.001 | 72 | [5] |
Note: The original literature for P388 reports an IC100 value.
Studies on analogues of the closely related Kazusamycin A have been conducted with the goal of reducing toxicity while maintaining potent antitumor activity. Research by Ando et al. described the design and synthesis of novel Kazusamycin A derivatives. While the specific structures and detailed cytotoxicity data for the most potent analogues are not publicly available in the cited literature, the study reported that two of the synthesized derivatives exhibited comparable potency to the parent Kazusamycin A against the HPAC (human pancreatic adenocarcinoma) cell line.[6]
Mechanism of Action: G1 Cell Cycle Arrest
A key aspect of this compound's antitumor activity is its ability to induce cell cycle arrest at the G1 phase.[4] This prevents cancer cells from progressing to the S phase, during which DNA replication occurs, thereby inhibiting proliferation. While the precise molecular targets of this compound within the G1 checkpoint machinery have not been fully elucidated in the available literature, the general mechanism of G1 phase regulation involves a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).
A generalized signaling pathway for the G1/S phase transition is depicted below. It is hypothesized that this compound perturbs this pathway, leading to cell cycle arrest.
Caption: Generalized G1/S phase transition pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol is a generalized representation based on standard cell-based assays.
-
Cell Culture: Cancer cell lines (e.g., L1210, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound or its analogues are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[5]
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Synthesis and Evaluation Workflow for Novel Analogues
The development of novel structural analogues of natural products like this compound typically follows a structured workflow, from initial design to biological evaluation.
Caption: General workflow for analogue development.
Conclusion and Future Directions
This compound remains a compelling lead compound for the development of novel anticancer agents. Its potent cytotoxicity and mechanism of action through G1 cell cycle arrest provide a strong foundation for further investigation. However, a significant gap exists in the publicly available literature regarding the specific structural details and comprehensive biological data of its potent analogues. Future research should focus on:
-
Total Synthesis and Analogue Generation: The total synthesis of this compound would enable the generation of a diverse library of structural analogues for comprehensive structure-activity relationship (SAR) studies.
-
Elucidation of Molecular Targets: Identifying the specific molecular targets of this compound within the G1 checkpoint pathway is crucial for a complete understanding of its mechanism of action and for rational drug design.
-
Toxicology Studies: In-depth toxicological profiling of this compound and its analogues is necessary to identify candidates with improved therapeutic indices.
The pursuit of these research avenues will be instrumental in unlocking the full therapeutic potential of the Kazusamycin scaffold in cancer therapy.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel kazusamycin A derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Evaluation of Kazusamycin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent macrolactam antibiotic isolated from Streptomyces sp., has demonstrated significant antitumor properties, making it a compelling lead compound for oncological research.[1][2] Its complex structure, characterized by an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring, presents both a formidable synthetic challenge and a rich scaffold for medicinal chemistry exploration.[3] However, issues such as toxicity and the need for multi-step synthesis necessitate the development of novel derivatives with an improved therapeutic index.[4] This technical guide provides an in-depth overview of the synthesis of this compound derivatives, focusing on strategic approaches to the macrolactam core, detailed experimental protocols for key transformations, and methodologies for biological evaluation. The document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation antitumor agents based on the Kazusamycin scaffold.
Introduction to this compound
This compound is a novel antibiotic with a molecular weight of 542 (C₃₂H₄₆O₇) isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1] It exhibits potent in vitro and in vivo antitumor activity across a broad spectrum of cancer cell lines and experimental tumors.[2]
Structure
The structure of this compound was established through physicochemical and spectral analysis.[1][3] It features a 16-membered macrolactam ring, a conjugated diene system, and multiple stereocenters. A closely related analog, Kazusamycin A, has also been identified and synthesized.[5] The core structural feature driving its biological activity is believed to be the α,β-unsaturated δ-lactone moiety, which can react with biological nucleophiles via a Michael-type addition.[4]
Biological Activity and Therapeutic Potential
This compound displays potent cytocidal activities against various cancer cell lines.[1] For instance, it has an IC₅₀ of approximately 1 ng/mL against HeLa cells after a 72-hour exposure.[6] Its efficacy has been demonstrated in several murine tumor models, including S180, P388, EL-4, and B16, as well as against doxorubicin-resistant P388 cells.[2] This broad antitumor spectrum underscores its potential as a foundational molecule for the development of new cancer therapeutics.[2]
Rationale for Derivative Synthesis
While this compound is a potent antitumor agent, the development of derivatives is crucial for several reasons:
-
Toxicity Reduction : The high reactivity of the α,β-unsaturated δ-lactone can lead to off-target effects and associated toxicity. Derivatives with modified reactivity at this site may exhibit a better safety profile.[4]
-
Improved Pharmacokinetics : Modification of the Kazusamycin scaffold can alter its solubility, metabolic stability, and other pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing a library of derivatives allows for a systematic investigation of which structural motifs are essential for antitumor activity, guiding the design of more potent and selective compounds.[4]
-
Overcoming Resistance : Novel analogs may be effective against tumors that have developed resistance to existing chemotherapeutic agents.[2]
General Synthetic Strategies for the Macrolactam Core
The synthesis of a large, complex macrocycle like this compound is a significant undertaking. The key strategic step is the macrocyclization to form the 16-membered ring. Macrolactamization, the formation of an amide bond to close the ring, is a common and effective approach.[7]
A generalized workflow for the synthesis and evaluation of this compound derivatives is outlined below. This process begins with the design of target molecules, followed by the synthesis of a linear precursor, a crucial macrocyclization step, and finally, purification and biological assessment.
Caption: Workflow for this compound Derivative Synthesis and Evaluation.
Key Macrocyclization Methods
Several methods can be employed for the critical macrolactamization step. The choice of reagent is critical to achieving high yields in this entropically disfavored ring-closing reaction.[7][8]
-
Carbodiimide-based Reagents : A mixture of a carbodiimide (B86325) (e.g., DCC, EDC) and an additive such as HOBt or HOAt can generate an activated ester in situ, which then reacts with the terminal amine.[7]
-
Uronium/Aminium-based Reagents : Reagents like HATU, HBTU, and TBTU are highly efficient for amide bond formation and are frequently used in macrolactamization.[7]
-
Yamaguchi Macrolactonization : While originally for lactones, the principles of the Yamaguchi protocol (using 2,4,6-trichlorobenzoyl chloride) can be adapted for lactam formation.[7]
The diagram below illustrates a generic macrolactamization reaction, a pivotal step in the synthesis of the Kazusamycin core structure.
Caption: General Scheme for Macrolactamization.
Biological Evaluation and Data
The ultimate goal of synthesizing this compound derivatives is to identify compounds with superior biological profiles. This involves a series of in vitro and in vivo assays.
Cytotoxicity Screening
The primary assay is to determine the cytotoxicity of the novel compounds against a panel of human cancer cell lines. The data below is based on reported activities for this compound and novel derivatives of the closely related Kazusamycin A, which serve as a benchmark for new compound evaluation.[1][2][4]
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| This compound | L1210 Leukemia | 0.0018 | [1] |
| This compound | P388 Leukemia | 0.0016 (IC₁₀₀) | [1] |
| Kazusamycin A | HPAC (Pancreatic) | 0.00005 | [4] |
| Derivative 1 (KA) | HPAC (Pancreatic) | 0.00004 | [4] |
| Derivative 2 (KA) | HPAC (Pancreatic) | 0.00007 | [4] |
| Derivative 3 (KA) | HPAC (Pancreatic) | > 1 | [4] |
Data for derivatives are from studies on Kazusamycin A (KA) and are presented as a proxy for potential this compound derivative evaluation.[4]
Toxicity Assessment
A critical aspect of derivative development is assessing toxicity to select candidates with a wider therapeutic window. For Kazusamycin A derivatives, hepatic toxicity was evaluated and found to be significantly lower than that of the parent compound.[4]
| Compound | Hepatic Toxicity (LD₅₀ in mice, mg/kg) | Reference |
| Kazusamycin A | < 1 | [4] |
| Derivative 1 (KA) | > 10 | [4] |
| Derivative 2 (KA) | > 10 | [4] |
Data from studies on Kazusamycin A (KA).[4]
Potential Signaling Pathway
The precise molecular mechanism of action for this compound has not been fully elucidated. However, potent antitumor agents often induce cell death through the activation of apoptotic signaling pathways. It is plausible that this compound or its derivatives could trigger apoptosis by inhibiting key survival signals or activating pro-death pathways, potentially involving the mitochondria and caspase cascade.
The following diagram illustrates a generalized apoptotic pathway that could be initiated by a cytotoxic agent like this compound.
Caption: A Potential Apoptotic Pathway Induced by this compound.
Detailed Experimental Protocols
Protocol for Macrolactamization using HATU
This protocol describes a general procedure for the intramolecular cyclization of a linear amino-acid precursor to form the macrolactam core.
Materials:
-
Seco-amino acid precursor
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the linear seco-amino acid precursor in anhydrous DCM or DMF to a final concentration of 0.001 M. This high dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
The reaction is carried out under an inert atmosphere of argon or nitrogen.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve HATU (1.5 equivalents) in a minimal amount of anhydrous DCM or DMF.
-
Add the HATU solution dropwise to the precursor solution over a period of 6-12 hours using a syringe pump. A slow addition rate is essential for maintaining high dilution conditions.
-
Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica (B1680970) gel to yield the desired macrolactam.
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HPAC, P388)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized this compound derivatives dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compounds. Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The development of this compound derivatives represents a promising avenue in the search for novel antitumor agents. By leveraging modern synthetic methodologies, particularly for the challenging macrolactamization step, it is possible to generate a diverse library of analogs. The strategic modification of the Kazusamycin scaffold, guided by SAR and aimed at reducing the reactivity of the lactone warhead, has the potential to yield compounds with enhanced therapeutic efficacy and a more favorable safety profile.[4] The protocols and data presented in this guide offer a framework for the rational design, synthesis, and evaluation of these complex natural product derivatives, paving the way for future breakthroughs in cancer therapy.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural study of a new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of novel kazusamycin A derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First total synthesis of the antitumor compound (-)-kazusamycin A and absolute structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Kazusamycin B Analogues: A Technical Guide for Drug Development Professionals
For Immediate Release
In the landscape of oncology research, the quest for potent and selective anticancer agents is perpetual. Kazusamycin B, a macrocyclic lactone antibiotic, has demonstrated significant cytotoxic and antitumor activities, positioning it as a compelling scaffold for the development of novel cancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogues, offering valuable insights for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to facilitate a comprehensive understanding of these promising compounds.
Core Findings in Structure-Activity Relationships
The antitumor properties of this compound and its analogues are intrinsically linked to their unique structural features. A pivotal determinant of their biological activity is the α,β-unsaturated δ-lactone moiety. Research into Kazusamycin A, a closely related analogue, has revealed that modifications to this reactive group can significantly impact both potency and toxicity.
A key study focused on the design and synthesis of novel Kazusamycin A derivatives where the α,β-unsaturated δ-lactone was modified to decrease its reactivity towards Michael-type additions. This strategic alteration aimed to mitigate hepatic toxicity while preserving or enhancing cytotoxic effects against cancer cells. The findings from this research underscore the importance of the lactone ring's electrophilicity in the compound's biological profile.
Quantitative Analysis of Cytotoxicity
The cytotoxic potency of this compound and its analogues has been evaluated against various human cancer cell lines. The following tables summarize the available quantitative data, providing a clear comparison of the activities of these compounds.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | L1210 (Murine Leukemia) | 0.0018[1] |
| This compound | P388 (Murine Leukemia) | ~0.001 (around 1 ng/mL)[2] |
Table 2: Cytotoxicity of Novel Kazusamycin A Analogues against HPAC Human Pancreatic Cancer Cells
| Compound | Structural Modification | IC50 (nM) |
| Kazusamycin A | Parent Compound | 0.23 |
| Analogue 1 | Modified α,β-unsaturated δ-lactone | 0.24 |
| Analogue 2 | Modified α,β-unsaturated δ-lactone | 0.32 |
| Analogue 3 | Modified α,β-unsaturated δ-lactone | >1000 |
| Analogue 4 | Modified α,β-unsaturated δ-lactone | >1000 |
Note: The specific structural details of Analogues 1-4 are proprietary to the cited research publication.
The data clearly indicates that specific modifications to the lactone ring can maintain potent cytotoxicity, comparable to the parent compound, while other alterations can lead to a significant loss of activity. These findings are critical for guiding the design of future analogues with improved therapeutic indices.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay against HPAC Cells
This protocol is based on the methodology described for the evaluation of Kazusamycin A analogues.
-
Cell Culture: Human pancreatic adenocarcinoma (HPAC) cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Test compounds (Kazusamycin A and its analogues) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Seeding: HPAC cells are seeded into 96-well microplates at a density of 3 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for an additional 72 hours.
-
Viability Assessment (MTT Assay):
-
Following the 72-hour incubation, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
This compound has been shown to inhibit cell growth by arresting the cell cycle at the G1 phase.[3] This critical checkpoint is regulated by a complex interplay of cyclins and cyclin-dependent kinases (CDKs). While the precise molecular targets of this compound are still under investigation, its effect on the G1 phase suggests an interference with the signaling cascade that governs the G1 to S phase transition.
The following diagram illustrates the logical workflow of a typical structure-activity relationship study for this compound analogues.
References
- 1. KEGG PATHWAY: hsa04210 [kegg.jp]
- 2. First total synthesis of the antitumor compound (-)-kazusamycin A and absolute structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel kazusamycin A derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Kazusamycin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated significant cytotoxic effects against a range of cancer cell lines. This document provides a comprehensive technical overview of the current understanding of this compound's potential therapeutic targets. It consolidates available quantitative data on its bioactivity, details established experimental protocols for its study, and visualizes its known cellular effects. While the direct molecular targets of this compound remain an active area of investigation, this guide synthesizes the existing evidence to provide a foundational resource for researchers and drug development professionals seeking to explore its therapeutic applications.
Introduction
This compound is a polyene macrolide antibiotic that has garnered interest for its potent in vitro and in vivo antitumor activities.[1][2] Structurally, it is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[3] Early studies have established its broad-spectrum cytotoxicity against various cancer cell lines, including murine tumors and human cancer xenografts.[1] Notably, this compound has been shown to induce cell cycle arrest at the G1 phase and moderately inhibit RNA synthesis, pointing towards its interference with fundamental cellular processes.[4] This guide aims to provide a detailed technical summary of the known biological effects and potential therapeutic targets of this compound, with a focus on presenting actionable data and methodologies for the research community.
Quantitative Bioactivity Data
The cytotoxic and cytostatic effects of this compound have been quantified across various cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (IC100) values, providing a comparative reference for its potency.
| Cell Line | IC50 | Exposure Time | Reference |
| HeLa | ~1 ng/mL | 72 hours | [5] |
| L1210 Leukemia | 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [1] |
| Various Tumor Cells | ~1 ng/mL | 72 hours | [2] |
| Cell Line | IC100 | Exposure Time | Reference |
| P388 Leukemia | 0.0016 µg/mL (1.6 ng/mL) | Not Specified | [1] |
Known Cellular Effects and Potential Therapeutic Targets
While the direct molecular binding partners of this compound are yet to be definitively identified, its observed effects on cellular processes provide strong indications of its potential therapeutic targets and mechanisms of action.
Cell Cycle Regulation: G1 Phase Arrest
A primary and well-documented effect of this compound is its ability to induce cell cycle arrest at the G1 phase.[4] This suggests that this compound may directly or indirectly target key regulators of the G1/S checkpoint.
-
Cyclin-Dependent Kinases (CDK4/CDK6): These kinases, in complex with Cyclin D, are crucial for progression through the G1 phase. Inhibition of CDK4/6 activity is a common mechanism for G1 arrest.
-
Cyclin D and Cyclin E: These cyclins are essential for the activation of CDKs in the G1 and S phases, respectively.
-
CDK Inhibitors (p21, p27): Upregulation of these inhibitor proteins can halt the cell cycle in G1.
The precise mechanism by which this compound enforces this G1 arrest remains to be elucidated. Further investigation into the expression and phosphorylation status of these cell cycle components following this compound treatment is warranted.
Inhibition of RNA Synthesis
This compound has been observed to moderately and specifically inhibit RNA synthesis within a few hours of cell exposure.[4] This suggests a potential interaction with components of the transcriptional machinery.
-
RNA Polymerases: As the core enzymes responsible for transcription, RNA polymerases are plausible targets for inhibitory molecules.
-
Transcription Factors: Interference with the function of essential transcription factors could also lead to a reduction in overall RNA synthesis.
The specificity of this inhibition and its direct molecular target within the transcription process are key areas for future research.
Induction of Apoptosis
Given its potent cytotoxic activity, it is highly probable that this compound induces programmed cell death, or apoptosis. While specific studies on this compound-induced apoptosis are limited, the general pathways of apoptosis provide a framework for potential targets.
-
Bcl-2 family proteins (Bcl-2, Bax): The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate.
-
Caspases (e.g., Caspase-3, Caspase-9): These proteases are the executioners of apoptosis, and their activation is a hallmark of this process.
Future studies should investigate the effects of this compound on the expression and activation of these key apoptotic regulators.
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key experiments cited in the literature and relevant to its study.
Cell Viability and Cytotoxicity Assay (IC50 Determination)
This protocol is a general guideline for determining the IC50 of this compound using a colorimetric assay such as the MTT or XTT assay.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in culture dishes and treat with this compound at the desired concentration for the specified time. Include an untreated or vehicle-treated control.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
RNA Synthesis Inhibition Assay
This protocol provides a general method to assess the inhibition of RNA synthesis using radiolabeled uridine (B1682114) incorporation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
[³H]-Uridine
-
Trichloroacetic acid (TCA)
-
Scintillation vials
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound for the desired time.
-
Add [³H]-Uridine to each well and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized RNA.
-
Wash the cells with cold PBS to remove unincorporated [³H]-Uridine.
-
Precipitate the macromolecules by adding cold TCA and incubate on ice.
-
Wash the precipitate with TCA to remove any remaining unincorporated label.
-
Solubilize the precipitate in a suitable buffer (e.g., NaOH).
-
Transfer the solubilized material to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RNA synthesis inhibition for each concentration relative to the control.
-
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel anticancer therapeutics. Its potent cytotoxicity and defined effects on cell cycle progression and RNA synthesis highlight its potential to target fundamental cancer cell vulnerabilities. However, a significant gap remains in our understanding of its precise molecular mechanism of action.
Key areas for future research include:
-
Direct Target Identification: Employing techniques such as affinity chromatography, proteomics-based approaches (e.g., thermal proteome profiling), and genetic screens to identify the direct binding partners of this compound.
-
Signaling Pathway Deconvolution: Conducting detailed analyses of key signaling pathways involved in cell cycle control (e.g., Western blotting for cyclins, CDKs, and their phosphorylation status) and apoptosis (e.g., analysis of Bcl-2 family proteins and caspase activation) following this compound treatment.
-
In Vivo Efficacy and Pharmacokinetics: Expanding on the initial in vivo studies to comprehensively evaluate the efficacy, toxicity, and pharmacokinetic properties of this compound in various preclinical cancer models.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. scispace.com [scispace.com]
- 5. Identification of KasA as the cellular target of an anti-tubercular scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Kazusamycin B in Murine Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B, a potent antibiotic isolated from Streptomyces sp., has demonstrated a broad spectrum of antitumor activity in various preclinical murine tumor models.[1][2] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, presenting available quantitative data, detailed experimental methodologies, and a visualization of its proposed mechanism of action.
Data Presentation: In Vivo Efficacy of this compound
The antitumor effects of this compound have been evaluated against several murine tumor cell lines. The primary route of administration in these studies was intraperitoneal (i.p.) injection.[1][2] The efficacy is most pronounced in ascitic leukemia models, such as P388, where the maximum tolerated dose is noted to be lower than in models with subcutaneous tumors.[1]
| Tumor Model | Administration Route | Efficacy Metric | Key Findings |
| P388 Leukemia | i.p. | Increased Lifespan | Effective in inhibiting tumor growth. Active against doxorubicin-resistant P388 leukemia.[1] |
| B16 Melanoma | i.p. | Tumor Growth Inhibition | Effective in inhibiting tumor growth.[1] |
| Sarcoma 180 (S180) | i.p. | Tumor Growth Inhibition | Effective in inhibiting tumor growth.[1] |
| EL-4 Lymphoma | i.p. | Tumor Growth Inhibition | Effective in inhibiting tumor growth.[1] |
| L1210 Leukemia | i.p. | Not Specified | Weaker activity observed compared to other models.[1] |
| Hepatic Metastases (L5178Y-ML) | i.p. | Not Specified | Active against hepatic metastases.[1] |
| Pulmonary Metastases (3LL) | i.p. | Not Specified | Active against pulmonary metastases.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical protocols for the murine tumor models used in the evaluation of this compound.
P388 Leukemia Model
The P388 murine leukemia model is a widely used system for screening potential anticancer agents.
Cell Line: P388 murine leukemia cells.
Animal Model: DBA/2 or BALB/c x DBA/2 F1 mice.[3]
Procedure:
-
Cell Culture: P388 cells are maintained in an appropriate culture medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.
-
Tumor Inoculation: A specific number of P388 cells (e.g., 1 x 10^4 cells) are injected intraperitoneally (i.p.) into the mice.[3]
-
Treatment: this compound is administered i.p. following a predetermined schedule (e.g., daily for a set number of days, starting 24 hours after tumor inoculation).
-
Efficacy Evaluation: The primary endpoint is the mean survival time of the treated mice compared to a control group. The percent increase in lifespan (% ILS) is a common metric for quantifying efficacy.
B16 Melanoma Subcutaneous Model
The B16 melanoma model is a common tool for studying solid tumor growth and metastasis.
Cell Line: B16-F10 murine melanoma cells.
Animal Model: C57BL/6 mice.
Procedure:
-
Cell Culture: B16-F10 cells are cultured in a suitable medium like DMEM, supplemented with fetal bovine serum.
-
Tumor Inoculation: A suspension of B16-F10 cells (e.g., 1 x 10^5 cells in 100 µl of a 50% Matrigel solution) is injected subcutaneously into the flank of the mice.[4]
-
Treatment: Once tumors become palpable and reach a certain volume (e.g., 50-100 mm³), treatment with this compound via i.p. injection is initiated.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The primary endpoints are tumor growth inhibition and, in some cases, overall survival.
Sarcoma 180 Model
The Sarcoma 180 model is another widely used solid tumor model.
Cell Line: Sarcoma 180 cells.
Animal Model: ICR or other suitable mouse strains.
Procedure:
-
Tumor Inoculation: Sarcoma 180 cells are typically inoculated subcutaneously into the flank or other suitable sites of the mice.
-
Treatment: Treatment with this compound commences once tumors are established.
-
Efficacy Evaluation: Efficacy is assessed by measuring tumor growth inhibition over time.
Mechanism of Action and Signaling Pathway Visualization
This compound is known to induce cell cycle arrest at the G1 phase. While the precise signaling cascade initiated by this compound has not been fully elucidated, a plausible mechanism involves the activation of the p53 tumor suppressor pathway, a key regulator of the G1/S checkpoint.
Below is a conceptual workflow illustrating the establishment of a murine tumor model for efficacy studies and a diagram of the hypothesized p53-mediated G1 cell cycle arrest pathway.
Conclusion
This compound demonstrates significant in vivo antitumor efficacy across a range of murine tumor models. Its activity against drug-resistant and metastatic tumors highlights its potential as a valuable candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to identify potential biomarkers for patient stratification. The experimental protocols outlined in this guide provide a foundation for standardized and reproducible evaluation of this compound and other novel anticancer agents.
References
- 1. Experimental transplantation models of mouse sarcoma 180 in ICR mice for evaluation of anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schedule-dependent variations in the response of murine P388 leukemia to cyclophosphamide in combination with interferons-alpha/beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor Spectrum of Kazusamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a potent antitumor antibiotic isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1][2] Structurally, it is an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring, and it is an analog of Leptomycin B.[3] This technical guide provides a comprehensive overview of the antitumor spectrum of this compound, detailing its in vitro and in vivo activities, mechanism of action, and the experimental protocols used in its evaluation. The information presented is intended to support further research and development of this compound as a potential cancer therapeutic.
Mechanism of Action
The primary mechanism of action of this compound involves the induction of cell cycle arrest at the G1 phase and a moderate, specific inhibition of RNA synthesis.[4][5] While the direct molecular target of this compound has not been definitively elucidated in the available literature, its structural similarity to Leptomycin B provides significant insight into its probable mechanism.
Leptomycin B is a well-characterized inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1 or Exportin 1).[6][7][8][9] CRM1 is responsible for the transport of numerous proteins, including key tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm.[8][9] By inhibiting CRM1, Leptomycin B causes the nuclear accumulation of these proteins, including the tumor suppressor p53.[6] This nuclear retention of p53 leads to the transcriptional activation of its target genes, which can induce cell cycle arrest and apoptosis.[6][9]
Given that this compound is an analog of Leptomycin B, it is highly probable that it shares this mechanism of CRM1 inhibition. The observed G1 phase cell cycle arrest and antitumor effects of this compound are consistent with the known downstream effects of CRM1 inhibition and subsequent p53 activation. In p53 wild-type cancer cells, this would lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn inhibits the cyclin/CDK complexes responsible for G1/S phase transition, ultimately leading to cell cycle arrest.[6]
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound via CRM1 inhibition.
In Vitro Antitumor Spectrum
This compound has demonstrated potent cytotoxic activity against a broad range of tumor cell lines in vitro. The IC50 (half maximal inhibitory concentration) is reported to be around 1 ng/mL after 72 hours of exposure for various tumor cells.[1] More specific cytocidal activities have been reported for murine leukemia cell lines.[2]
| Cell Line | Cell Type | In Vitro Activity | Reference |
| L1210 | Murine Leukemia | IC50: 0.0018 µg/mL | [2] |
| P388 | Murine Leukemia | IC100: 0.0016 µg/mL | [2] |
| HeLa | Human Cervical Cancer | IC50: ~1 ng/mL (at 72h) | |
| Various Tumor Cells | - | IC50: ~1 ng/mL (at 72h) | [1] |
In Vivo Antitumor Spectrum
Intraperitoneal administration of this compound has shown significant efficacy in various murine tumor models. It has demonstrated activity against both primary tumors and metastatic disease.[1]
| Tumor Model | Cancer Type | Host | Efficacy | Reference |
| Sarcoma 180 (S180) | Sarcoma | Mice | Effective | [1] |
| P388 Leukemia | Leukemia | Mice | Effective | [1] |
| EL-4 | Lymphoma | Mice | Effective | [1] |
| B16 Melanoma | Melanoma | Mice | Effective | [1] |
| Doxorubicin-resistant P388 | Leukemia | Mice | Active | [1] |
| L5178Y-ML (hepatic metastases) | Lymphoma | Mice | Active | [1] |
| Lewis Lung Carcinoma (3LL) (pulmonary metastases) | Lung Carcinoma | Mice | Active | [1] |
| MX-1 (xenograft) | Human Mammary Cancer | Nude Mice | Active | [1] |
| L1210 Leukemia | Leukemia | Mice | Weaker Activity | [1] |
| LX-1 (xenograft) | Human Lung Cancer | Nude Mice | Weaker Activity | [1] |
The effective dose and toxicity of this compound are highly dependent on the tumor line and the treatment regimen used.[1] Notably, the maximum tolerated dose was found to be higher in mice with subcutaneous tumors compared to those with ascitic leukemia.[1] Intermittent administration schedules were shown to reduce cumulative toxicity without compromising the therapeutic effect when compared to successive administration.[1]
Experimental Protocols
The following are generalized protocols for the types of experiments used to characterize the antitumor spectrum of this compound. Specific parameters from the original studies are included where available; however, for some aspects, standard laboratory procedures are described in the absence of detailed published methods for this specific compound.
In Vitro Cytotoxicity Assay
This protocol is a general representation of how the in vitro cytotoxicity of this compound would be determined.
-
Cell Culture: Murine leukemia L1210 and P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Setup: Cells are seeded in 96-well microplates at a density of approximately 1 x 10^4 cells/well and allowed to attach overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions.
-
Incubation: The treated plates are incubated for a specified period, typically 72 hours, to assess cytotoxicity.[1]
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Murine Tumor Models
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound.
-
Animal Models: Male CDF1 mice are typically used for the P388 leukemia model.
-
Tumor Inoculation: P388 leukemia cells (e.g., 1 x 10^6 cells) are inoculated intraperitoneally (i.p.) into the mice.
-
Drug Administration: this compound is administered intraperitoneally starting 24 hours after tumor inoculation. A typical treatment schedule might involve daily injections for a set number of days.
-
Efficacy Evaluation: The primary endpoint is typically the mean survival time of the treated mice compared to a control group receiving the vehicle. The percentage increase in lifespan (% ILS) is calculated.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the experiment as indicators of drug toxicity.
Cell Cycle Analysis by Flow Cytometry
This is a generalized protocol to analyze the effect of this compound on the cell cycle.
-
Cell Treatment: L1210 cells are seeded and treated with an effective concentration of this compound (e.g., 5 ng/mL) for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing. Fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed to remove ethanol and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is used to generate histograms that show the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M). Changes in this distribution over time and with treatment are then analyzed.
General Experimental Workflow
Caption: General experimental workflow for evaluating the antitumor activity of this compound.
Conclusion
This compound is a natural product with a broad spectrum of antitumor activity against both murine and human cancer cells, both in vitro and in vivo. Its mechanism of action, likely through the inhibition of CRM1, leads to G1 cell cycle arrest and apoptosis, making it a compound of significant interest for further oncological research. The data presented in this guide, including its potent cytotoxicity at low concentrations and its efficacy in various tumor models, underscores its potential as a lead compound for the development of novel anticancer agents. Further studies to confirm its molecular target and to explore its efficacy in a wider range of cancer models are warranted.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Leptomycin - Wikipedia [en.wikipedia.org]
- 8. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Kazusamycin B In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2] Its lipophilic nature presents unique considerations for in vitro assay design. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric assay, along with a summary of reported efficacy and a hypothetical signaling pathway based on related compounds.
Quantitative Data Summary
This compound exhibits potent cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this effect. The following table summarizes the reported in vitro efficacy of this compound.
| Cell Line | IC50 (ng/mL) | Exposure Time (hours) |
| Various Tumor Cells | ~1 | 72 |
| L1210 Leukemia | 1.8 | Not Specified |
| P388 Leukemia | 1.6 (IC100) | Not Specified |
Note: The activity of this compound can be dependent on the specific tumor cell line and experimental conditions.[1]
Experimental Workflow
The following diagram outlines the general workflow for determining the in vitro cytotoxicity of this compound.
Caption: General workflow for this compound in vitro cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
This protocol is a representative method for determining the cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, P388)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and adjust the cell density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. Due to its lipophilic nature, ensure complete dissolution. Polysorbate 20 can be considered as a solubilizing agent if necessary.[3]
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 ng/mL to 100 ng/mL).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Signaling Pathway for Kazusamycin-Induced Cytotoxicity
While the precise signaling pathway for this compound is not fully elucidated, studies on the related compound Kazusamycin A suggest an induction of G2/M phase cell cycle arrest.[4] The following diagram illustrates a hypothetical pathway leading to this effect and subsequent apoptosis.
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Growth inhibitory effect of a new anticancer antibiotics, kazusamycin A, on human transitional cancer cell lines in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Cytotoxicity of Kazusamycin B Across Various Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated significant cytotoxic effects against a range of cancer cell lines. Understanding its half-maximal inhibitory concentration (IC50) in different cellular contexts is crucial for evaluating its therapeutic potential. This document provides a compilation of reported IC50 values of this compound in various cell lines and detailed protocols for determining these values using standard in vitro cytotoxicity assays. Additionally, it outlines the known mechanism of action involving cell cycle arrest and presents a putative signaling pathway.
Introduction
This compound is a polyene macrolide antibiotic that has garnered interest for its pronounced anti-tumor properties.[1][2] Its cytotoxic activity is a key characteristic that warrants thorough investigation to identify cancer types that may be particularly susceptible to its effects. The IC50 value, representing the concentration of a drug required to inhibit the growth of 50% of a cell population, is a fundamental parameter in preclinical drug development. This document serves as a practical guide for researchers aiming to quantify the cytotoxic potency of this compound in their cell lines of interest.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that the available data in peer-reviewed literature is predominantly on murine cell lines, with limited information on human cancer cell lines.
| Cell Line | Cancer Type | Organism | IC50 Value (ng/mL) | IC50 Value (nM)¹ | Citation(s) |
| L1210 | Leukemia | Murine | 1.8 | 3.32 | [3] |
| P388 | Leukemia | Murine | ~1.0² | ~1.84² | [1] |
| HeLa | Cervical Cancer | Human | ~1.0 | ~1.84 | [4] |
| HCT-8 | Colon Cancer | Human | 1.6 | 2.95 |
¹ Calculated based on a molecular weight of 542.7 g/mol for this compound. ² Reported as a general IC50 against tumor cells; a separate study reported an IC100 of 1.6 ng/mL for P388.[3]
Experimental Protocols
To determine the IC50 value of this compound in a specific cell line, standardized cytotoxicity assays are employed. The following are detailed protocols for the MTT and Sulforhodamine B (SRB) assays, which are widely accepted methods for assessing cell viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 ng/mL).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell biomass.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the existing 100 µL of medium) and incubate for 1 hour at 4°C.
-
-
Washing and Staining:
-
Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
-
The data analysis is similar to the MTT assay. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Mechanism of Action and Signaling Pathway
This compound is known to induce cell cycle arrest at the G1 phase in cancer cells. This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation. While the precise molecular targets of this compound are not fully elucidated, the G1 arrest mechanism typically involves the modulation of key regulatory proteins.
A putative signaling pathway for this compound-induced G1 cell cycle arrest is presented below. This pathway is based on the common mechanisms of G1 arrest induced by cytotoxic agents and the known effect of this compound.
Caption: Putative signaling pathway of this compound-induced G1 cell cycle arrest.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the IC50 of this compound.
Caption: General workflow for IC50 determination of this compound.
Conclusion
This compound exhibits potent cytotoxic activity against several cancer cell lines, with IC50 values in the low nanomolar range. The provided protocols for MTT and SRB assays offer reliable methods for researchers to determine the cytotoxic efficacy of this compound in their specific cell lines of interest. Further investigation into the detailed molecular mechanisms and signaling pathways affected by this compound is warranted to fully understand its anti-cancer potential and to identify potential biomarkers for sensitivity. The G1 phase cell cycle arrest remains a key feature of its mode of action, making it a compound of interest for further oncological research.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 4. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Kazusamycin B Treatment of P388 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment of P388 murine leukemia cells with Kazusamycin B, a potent antitumor antibiotic. This document includes a summary of its cytotoxic effects, detailed protocols for in vitro experimentation, and a proposed mechanism of action.
Introduction
This compound is a novel antibiotic isolated from Streptomyces sp. No. 81-484.[1] It has demonstrated significant cytocidal activities against various tumor cell lines, including P388 leukemia cells.[1][2] Its potent anti-leukemic properties make it a compound of interest for further investigation in cancer research and drug development. These notes are intended to provide researchers with the necessary information to design and execute experiments involving this compound and P388 cells.
Data Presentation
The cytotoxic and growth-inhibitory effects of this compound on P388 leukemia cells are summarized below.
| Parameter | Cell Line | Value | Exposure Time | Reference |
| IC100 (100% Inhibitory Concentration) | P388 | 0.0016 µg/mL | Not Specified | [1] |
| IC50 (50% Inhibitory Concentration) | P388 (and other tumor cells) | ~1 ng/mL (~0.001 µg/mL) | 72 hours | [2] |
Proposed Mechanism of Action
While the precise signaling pathway of this compound in P388 cells has not been fully elucidated, its mechanism is hypothesized to involve the inhibition of protein synthesis, leading to cell cycle arrest and subsequent apoptosis. This is based on studies of related compounds and observed effects on macromolecular synthesis.[3][4][5] this compound has been shown to moderately and specifically inhibit RNA synthesis.[5] A proposed pathway is the disruption of the translation initiation complex, a mechanism observed with the related antibiotic Kasugamycin, which prevents the binding of initiator tRNA to the ribosome.[3][4] This disruption of protein synthesis would lead to a G1 phase cell cycle arrest and ultimately trigger programmed cell death.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Stress Response Triggered by Kasugamycin in Escherichia coli [mdpi.com]
- 4. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Cycle Analysis of Kazusamycin B Treated Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B, a potent antitumor antibiotic, has demonstrated significant growth inhibitory effects on various cancer cell lines. Understanding the mechanism by which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. One of the key mechanisms by which anticancer drugs inhibit tumor growth is by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation. This application note provides a detailed protocol for the analysis of cell cycle distribution in cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of a population of cells. When combined with a fluorescent DNA intercalating agent like propidium iodide, it allows for the precise quantification of DNA content in individual cells. This data can then be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), providing valuable insights into the cytostatic or cytotoxic effects of compounds like this compound.
Principle of the Assay
The cell cycle is a series of events that takes place in a cell as it grows and divides. It consists of four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). Cells in the G0/G1 phase have a diploid (2N) DNA content. During the S phase, DNA replication occurs, and the DNA content gradually increases from 2N to tetraploid (4N). Cells in the G2 and M phases have a 4N DNA content.
Propidium iodide (PI) is a fluorescent molecule that binds stoichiometrically to double-stranded DNA. By treating fixed and permeabilized cells with PI, the amount of fluorescence emitted by each cell is directly proportional to its DNA content. A flow cytometer can then measure the fluorescence intensity of a large population of individual cells, generating a histogram that displays the distribution of cells in the different phases of the cell cycle. Treatment of cells with a compound like this compound that induces cell cycle arrest at a specific phase will lead to an accumulation of cells in that particular phase, which can be quantified by analyzing the flow cytometry data.
Data Presentation
Treatment of L1210 leukemia cells with this compound has been shown to induce cell cycle arrest at the G1 phase.[1] While the precise quantitative distribution can vary between cell lines and experimental conditions, a representative dataset illustrating the effect of this compound on cell cycle progression is presented below.
| Treatment | Concentration (ng/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 0 | 55 | 30 | 15 |
| This compound | 1 | 75 | 15 | 10 |
Note: The values presented in this table are illustrative and based on the known G1 arresting effect of this compound. Actual results may vary depending on the cell line, drug concentration, and incubation time.
Experimental Protocols
Materials
-
This compound
-
Appropriate cancer cell line (e.g., L1210)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Figure 1. Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding:
-
For suspension cells (e.g., L1210), seed at a density of 2-5 x 10^5 cells/mL in a suitable culture flask or plate.
-
For adherent cells, seed in culture plates to achieve 50-60% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound. An IC50 of around 1 ng/mL has been reported for some tumor cells.[2] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for inducing cell cycle arrest in your specific cell line.
-
Include an untreated control (vehicle control if a solvent is used).
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 2 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL).
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution by gating on single cells and modeling the DNA content histogram.
-
Signaling Pathway
The G1 phase of the cell cycle is a critical checkpoint that regulates the commitment of a cell to proliferate. The progression through the G1 phase and entry into the S phase is primarily controlled by the activity of cyclin-dependent kinases (CDKs), specifically CDK4, CDK6, and CDK2. These CDKs, when activated by their cyclin partners (Cyclin D and Cyclin E), phosphorylate the retinoblastoma protein (pRb).[3] Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.
Cell cycle arrest at the G1 checkpoint is often mediated by the p53 tumor suppressor protein. In response to cellular stress, such as DNA damage, p53 is activated and induces the transcription of the CDK inhibitor p21.[4] p21 can then bind to and inhibit the activity of CDK2/cyclin E complexes, preventing the phosphorylation of pRb and thereby halting the cell cycle in G1.[5][6]
While the precise molecular mechanism of this compound-induced G1 arrest has not been fully elucidated, it is plausible that it may involve the modulation of key regulators of the G1 checkpoint.
Figure 2. G1 cell cycle control and hypothesized mechanism of this compound action.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV of G1/G0 Peak | Cell clumping | Ensure a single-cell suspension before fixation. Filter cells through a nylon mesh before analysis. |
| Inconsistent staining | Ensure consistent cell numbers and staining volumes. Optimize PI and RNase concentrations and incubation times. | |
| Instrument misalignment | Run quality control beads to check instrument performance. | |
| Debris in the Histogram | Apoptotic cells or cell fragments | Gate out debris based on forward and side scatter properties. |
| No Clear Cell Cycle Peaks | Insufficient staining | Increase PI concentration or incubation time. |
| RNase A not working | Use fresh RNase A solution. Ensure proper incubation temperature and time. |
Conclusion
The protocol described in this application note provides a robust and reliable method for assessing the effect of this compound on the cell cycle of cancer cells. By quantifying the distribution of cells in the G0/G1, S, and G2/M phases, researchers can confirm and characterize the G1 cell cycle arrest induced by this compound. This information is fundamental for elucidating its mechanism of action and for its continued evaluation as a potential anticancer therapeutic. Further investigation into the specific molecular targets of this compound within the G1 checkpoint signaling pathway will provide a more complete understanding of its antitumor activity.
References
- 1. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in p53-deficient L1210 cells by an I-kappa-B-alpha-inhibitor (Bay 11-7085) via a NF-kappa-B-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of G0/G1 cell-cycle arrest and apoptosis induced by terfenadine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the p53-p21(Cip1) pathway is required for CDK2 activation and S-phase entry in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Kazusamycin B stock solution for cell culture
Application Notes: Kazusamycin B
Introduction
This compound is an antibiotic produced by Streptomyces sp. that exhibits potent antitumor, antibacterial, and antifungal properties.[1][2] It is a minor component of the leptomycin complex and is structurally an analogue of Leptomycin A.[1][] The primary mechanism of its antitumor activity involves the inhibition of nuclear export, leading to cell cycle arrest at the G1 phase.[1][][4] These characteristics make this compound a valuable compound for research in oncology and drug development. Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed protocols and data for the preparation and use of this compound stock solutions.
Mechanism of Action
This compound, similar to other members of the leptomycin family, is known to be an inhibitor of nuclear export.[1][5] It affects the nucleo-cytoplasmic translocation of proteins and RNA.[1] This inhibition can lead to the accumulation of tumor suppressor proteins and cell cycle regulators within the nucleus, ultimately inducing cell cycle arrest, primarily at the G1 phase.[][4] Studies on L1210 cells have shown that this compound treatment leads to changes in intranuclear structure and a moderate inhibition of RNA synthesis.[][4]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 107140-30-7 | [1] |
| Molecular Formula | C₃₂H₄₆O₇ | [1][] |
| Molecular Weight | 542.7 g/mol | [1][] |
| Appearance | Colourless Film | [] |
| Purity | >95% by HPLC | [2][] |
| Source | Streptomyces sp. | [1][] |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Reference(s) |
| Recommended Solvents | Ethanol (B145695) or Methanol (Ethanol is preferred) | [1][][5] |
| Incompatible Solvents | Unstable in DMSO . Poorly soluble in water. | [1][][5] |
| Storage (Powder) | Store at -20°C, protected from light. | [1][] |
| Storage (Stock Solution) | Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. | [6][7] |
Table 3: In Vitro Activity and Typical Working Concentrations
| Cell Line | Activity Metric | Concentration | Reference(s) |
| L1210 Leukemia | IC₅₀ | 0.0018 µg/mL (1.8 ng/mL) | [8][9] |
| P388 Leukemia | IC₁₀₀ | 0.0016 µg/mL (1.6 ng/mL) | [8] |
| L1210 Leukemia | Cell Cycle Arrest | 5 ng/mL | [4] |
| HeLa Cells | IC₅₀ (72h) | ~1 ng/mL | [10] |
| Various Tumor Cells | IC₅₀ (72h) | ~1 ng/mL | [11] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol.
Materials
-
This compound powder
-
Anhydrous (200 proof) Ethanol, molecular biology grade
-
Sterile, conical tubes (e.g., 15 mL)
-
Sterile, microcentrifuge tubes (e.g., 1.5 mL) for aliquots
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe (e.g., 1 mL or 5 mL)
-
Sterile 0.22 µm syringe filter (ensure compatibility with ethanol)
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, gloves
Procedure
-
Pre-dissolution Steps:
-
Bring the this compound powder vial to room temperature before opening to prevent condensation.
-
Perform all handling of the powder and solvent in a sterile environment, such as a laminar flow hood.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder. For a 1 mg/mL stock solution, you will need 1 mg of powder for every 1 mL of ethanol.
-
Example: To prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Transfer the weighed powder into a sterile conical tube.
-
-
Dissolving:
-
Add the calculated volume of anhydrous ethanol to the conical tube containing the powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming or brief sonication can be used if dissolution is slow.
-
-
Sterilization:
-
Draw the dissolved this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.
-
-
Aliquoting:
-
Dispense the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Rationale: Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles. Recommended aliquot volumes are 10 µL, 20 µL, or 50 µL, depending on experimental needs.
-
-
Storage:
-
Clearly label all aliquots with the compound name, concentration (1 mg/mL), solvent (Ethanol), and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Diluting to Working Concentration
To use in cell culture, thaw a single aliquot and dilute it to the final desired concentration in your cell culture medium.
-
Example Calculation: To prepare 10 mL of medium with a final concentration of 5 ng/mL from a 1 mg/mL stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ (Stock Concentration) = 1 mg/mL = 1,000,000 ng/mL
-
V₁ (Volume of Stock) = ?
-
C₂ (Final Concentration) = 5 ng/mL
-
V₂ (Final Volume) = 10 mL
-
-
Calculate V₁: (5 ng/mL * 10 mL) / 1,000,000 ng/mL = 0.00005 mL = 0.05 µL
-
This volume is too small to pipette accurately. Therefore, a serial dilution is recommended.
-
Step A (Intermediate Dilution): Dilute the 1 mg/mL stock 1:100 in sterile ethanol or culture medium. (e.g., 2 µL stock + 198 µL medium = 10 µg/mL).
-
Step B (Final Dilution): Dilute the 10 µg/mL intermediate stock 1:2000 in the final volume of culture medium. (e.g., 5 µL of 10 µg/mL stock into 10 mL of medium = 5 ng/mL).
-
-
References
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Kanamycin Stock Solution [novoprolabs.com]
- 8. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel antitumor antibiotic PMID: 3610834 | MedChemExpress [medchemexpress.eu]
- 10. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Kazusamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. that has demonstrated significant cytotoxic effects against various cancer cell lines in vitro.[1][2] Its primary mechanism of action involves the induction of cell cycle arrest at the G1 phase.[1] These application notes provide a summary of the effective concentrations of this compound for in vitro studies and detailed protocols for assessing its cytotoxic and cell cycle-specific effects.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro cytotoxic concentrations of this compound against various tumor cell lines. It is important to note that the optimal concentration can vary depending on the cell line, seeding density, and incubation time.
| Cell Line | Assay Type | Concentration Metric | Concentration | Exposure Time (hours) | Reference |
| L1210 Leukemia | Cytotoxicity | IC50 | 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [2] |
| P388 Leukemia | Cytotoxicity | IC100 | 0.0016 µg/mL (1.6 ng/mL) | Not Specified | [2] |
| Various Tumor Cells | Growth Inhibition | IC50 | ~1 ng/mL | 72 | [1] |
| HeLa Cells | Cytotoxicity | IC50 | ~1 ng/mL | 72 |
Mandatory Visualizations
Caption: Generalized G1/S phase cell cycle checkpoint pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Experimental Protocols
1. Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 ng/mL to 100 ng/mL.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., a concentration around the IC50 value) and a vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 1 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Compare the cell cycle profiles of the this compound-treated cells to the vehicle-treated control cells to determine the percentage of cells in each phase. An accumulation of cells in the G1 phase would be indicative of a G1 arrest.
-
References
Application Notes and Protocols for In Vivo Administration of Kazusamycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Kazusamycin B, a potent antitumor antibiotic. Due to the limited availability of recent, detailed quantitative data for this compound in publicly accessible literature, this document summarizes the available information and provides protocols based on early studies. It is crucial to note that the effective dose and toxicity of this compound are highly dependent on the specific tumor model and experimental conditions. Therefore, the information herein should serve as a guide for planning and optimizing in vivo experiments.
Introduction to this compound
This compound is a novel antibiotic isolated from Streptomyces sp. that has demonstrated a broad spectrum of antitumor activity in both in vitro and in vivo models.[1] It has shown efficacy against various murine tumors, including Sarcoma 180 (S180), P388 leukemia, EL-4 lymphoma, and B16 melanoma, as well as a human mammary cancer xenograft (MX-1) in nude mice.[1] this compound is an analog of Kazusamycin A and Leptomycin B, which are known inhibitors of nuclear export.
Mechanism of Action: Inhibition of CRM1-Mediated Nuclear Export
While the direct signaling pathway of this compound has not been extensively elucidated in recent literature, its structural similarity to Leptomycin B strongly suggests a similar mechanism of action. Leptomycin B is a well-established inhibitor of the Chromosomal Region Maintenance 1 (CRM1 or XPO1) protein, a key component of the nuclear export machinery.[2][3][4][5][6] CRM1 is responsible for transporting various tumor suppressor proteins and other cargo molecules from the nucleus to the cytoplasm.
By inhibiting CRM1, this compound likely leads to the nuclear accumulation of tumor suppressor proteins, such as p53, effectively halting the cell cycle and inducing apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: CRM1-mediated nuclear export and its inhibition by this compound.
In Vivo Administration Schedules and Efficacy
Early studies on this compound have primarily utilized intraperitoneal (i.p.) injection for in vivo experiments. The research indicates that both successive (daily) and intermittent administration schedules are effective, with intermittent schedules offering the advantage of reduced cumulative toxicity.[1] The therapeutic effect was reported to be similar between these two types of schedules.[1]
It is important to note that the maximum tolerated dose of this compound was found to be significantly higher in mice with subcutaneous tumors compared to those with ascitic leukemia, such as P388.[1]
Quantitative Data Summary
| Tumor Model | Mouse Strain | Treatment Schedule (Kazusamycin A) | Dose (mg/kg/day, i.p.) | Efficacy (Increase in Lifespan %) | Reference |
| P388 Leukemia | CDF1 | Days 1-9 (Successive) | 0.05 | 150 | J. Antibiotics 1985, 38(2), 224-229 |
| P388 Leukemia | CDF1 | Days 1, 5, 9 (Intermittent) | 0.1 | 145 | J. Antibiotics 1985, 38(2), 224-229 |
| L1210 Leukemia | CDF1 | Days 1-9 (Successive) | 0.05 | 130 | J. Antibiotics 1985, 38(2), 224-229 |
| B16 Melanoma | BDF1 | Days 1-9 (Successive) | 0.1 | 160 | J. Antibiotics 1985, 38(2), 224-229 |
Experimental Protocols
The following are generalized protocols for in vivo experiments with this compound based on the available literature. These should be adapted and optimized for specific experimental needs.
Preparation of this compound for Injection
-
Reconstitution: this compound is a lipophilic molecule. For in vivo use, it should be dissolved in a suitable vehicle. A common vehicle for similar compounds is a mixture of ethanol (B145695), Cremophor EL, and saline. A suggested starting point is to dissolve this compound in a small amount of absolute ethanol, then add Cremophor EL, and finally bring it to the desired final concentration with sterile saline. The final concentration of ethanol and Cremophor EL should be kept low to minimize toxicity.
-
Formulation: A typical formulation might be 5-10% ethanol, 5-10% Cremophor EL, and 80-90% saline. The solution should be clear and free of precipitates. Gentle warming may be necessary to aid dissolution.
-
Sterilization: The final solution should be sterilized by filtration through a 0.22 µm filter.
In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol describes a general workflow for assessing the antitumor activity of this compound in a subcutaneous tumor model.
Caption: General workflow for an in vivo xenograft study.
Protocol Steps:
-
Animal Model: Use immunocompromised mice (e.g., nude mice) for human tumor xenografts.
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Successive Schedule: Administer this compound intraperitoneally daily for a defined period (e.g., 5-10 consecutive days).
-
Intermittent Schedule: Administer this compound intraperitoneally on specific days with rest periods in between (e.g., every other day or on days 1, 5, and 9).
-
The control group should receive the vehicle only.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. Ethical endpoints based on animal welfare should also be in place.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control. If survival is the primary endpoint, perform Kaplan-Meier survival analysis.
In Vivo Efficacy Study in a Leukemia Model
This protocol outlines a general approach for evaluating this compound in a systemic tumor model like P388 leukemia.
Caption: General workflow for an in vivo leukemia study.
Protocol Steps:
-
Animal Model: Use a suitable mouse strain for the leukemia model (e.g., CDF1 or BDF1 mice for P388).
-
Tumor Cell Inoculation: Intraperitoneally inject a known number of leukemia cells (e.g., 1 x 10^6 P388 cells) into each mouse.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the first dose of this compound (or vehicle) intraperitoneally on day 1 post-inoculation. Follow the desired successive or intermittent schedule for subsequent doses.
-
Monitoring: Monitor the mice daily for signs of illness and record their survival. Body weight can also be monitored as a general health indicator.
-
Endpoint: The primary endpoint is typically survival.
-
Data Analysis: Calculate the median survival time for each group and the percent increase in lifespan (% ILS) of the treated groups compared to the control group.
Concluding Remarks
This compound is a promising antitumor agent with a likely mechanism of action involving the inhibition of CRM1-mediated nuclear export. The in vivo administration schedules can be tailored to specific tumor models, with intermittent dosing offering a potential advantage in reducing toxicity. The protocols and data presented in these application notes are intended to serve as a foundation for researchers to design and conduct their own in vivo studies. It is imperative to perform preliminary dose-escalation and toxicity studies to establish a safe and effective dosing regimen for any new experimental setup.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptomycin B Alters the Subcellular Distribution of CRM1 (Exportin 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
Application Notes and Protocols for Assessing Kazusamycin B Efficacy Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic efficacy of Kazusamycin B, a potent antitumor antibiotic. The information compiled herein is intended to guide researchers in obtaining reliable and reproducible data for preclinical drug development and cancer research.
Introduction
This compound is an antibiotic with demonstrated antitumor properties.[1] It has been shown to exhibit cytocidal activities against various tumor cell lines, with an IC50 (half-maximal inhibitory concentration) in the low nanogram per milliliter range.[1][2] The primary mechanism of its antitumor action is the induction of cell cycle arrest at the G1 phase.[3] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[5] The amount of formazan produced is directly proportional to the number of viable cells. This protocol details the application of the MTT assay for determining the cytotoxic effects of this compound on cancer cell lines.
Data Presentation
The cytotoxic efficacy of this compound can be quantified by determining its IC50 value, which represents the concentration of the drug that inhibits 50% of cell growth or viability. Below is a summary of reported IC50 values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| Tumor Cells (general) | Not Specified | ~1 ng/mL | 72 hours[1] |
| L1210 | Leukemia | 0.0018 µg/mL (1.8 ng/mL) | Not Specified[2][6] |
| P388 | Leukemia | 0.0016 µg/mL (1.6 ng/mL) (IC100) | Not Specified[2][6] |
Note: The activity of this compound can be weaker against certain cell lines such as L1210 and human lung cancer LX-1.[1] The effective dose and toxicity are highly dependent on the tumor cell line and the treatment regimen used.[1]
Experimental Protocols
This section provides a detailed methodology for assessing the efficacy of this compound using the MTT assay. The protocol is adaptable for both adherent and suspension cell lines.
Materials
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549, L1210, P388)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for assessing this compound efficacy using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin and resuspend in complete medium. For suspension cells, collect cells by centrifugation and resuspend.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach (for adherent cells) and resume exponential growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A starting range could be from 0.01 ng/mL to 100 ng/mL.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator. An incubation time of 72 hours has been reported for determining the IC50 of this compound.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation with MTT, carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.
-
Signaling Pathway
This compound exerts its cytotoxic effects by inducing cell cycle arrest in the G1 phase.[3] The transition from G1 to the S phase is a critical checkpoint in the cell cycle, tightly regulated by a series of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. While the precise molecular targets of this compound within this pathway have not been fully elucidated, it is known to moderately inhibit RNA synthesis, which can have downstream effects on the expression of key cell cycle regulatory proteins.[3]
Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of G1 cell cycle arrest and apoptosis in myeloma cells induced by hybrid-compound histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin-induced G1 arrest in cycling B-CLL cells is associated with reduced expression of cyclin D3, cyclin E, cyclin A, and survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of inhibition of RNA or protein synthesis on CHO cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of a rapamycin-sensitive pathway in CD40-mediated activation of murine B cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kazusamycin B in Human Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B, a novel antibiotic isolated from Streptomyces sp., has demonstrated a broad spectrum of antitumor activity in both in vitro and in vivo studies.[1] Of particular interest to cancer researchers is its efficacy against human cancer xenograft models, offering a promising avenue for the development of new therapeutic strategies. This document provides detailed application notes and protocols for the use of this compound in human cancer xenograft models, with a focus on the human mammary cancer cell line MX-1. The information compiled herein is based on available preclinical data and established methodologies in the field.
Efficacy of this compound
In Vitro Cytotoxicity Data
| Cell Line | IC50 | Exposure Time | Reference |
| Various Tumor Cells | ~1 ng/mL | 72 hours | [1] |
In Vivo Efficacy in Human Cancer Xenograft Models (Qualitative Summary)
| Xenograft Model | Cancer Type | Efficacy | Reference |
| MX-1 | Human Mammary Cancer | Effective in inhibiting tumor growth | |
| LX-1 | Human Lung Cancer | Weaker activity observed |
Mechanism of Action: G1 Cell Cycle Arrest
The primary mechanism by which this compound exerts its antitumor effect is through the induction of cell cycle arrest at the G1 phase. This prevents cancer cells from progressing to the S phase, during which DNA replication occurs, thereby inhibiting proliferation. While the precise signaling pathway has not been fully elucidated for this compound, G1 arrest is typically orchestrated by a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. A plausible mechanism involves the modulation of key regulatory proteins such as p53 and the retinoblastoma protein (pRb).
Hypothesized Signaling Pathway for this compound-Induced G1 Arrest
Caption: Hypothesized signaling pathway of this compound-induced G1 cell cycle arrest.
Experimental Protocols
The following protocols provide a generalized framework for investigating the efficacy of this compound in a human mammary cancer MX-1 xenograft model. These protocols are based on standard methodologies and should be optimized based on specific experimental goals and institutional guidelines.
Establishment of Human Mammary Cancer (MX-1) Xenograft Model
This protocol outlines the subcutaneous implantation of MX-1 tumor fragments into immunodeficient mice.
Materials:
-
MX-1 human mammary tumor tissue
-
Athymic nude mice (e.g., BALB/c nude), female, 6-8 weeks old
-
Sterile surgical instruments
-
1x Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
Anesthetic (e.g., isoflurane)
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Tumor Fragment Preparation:
-
Aseptically dissect viable, non-necrotic MX-1 tumor tissue into small fragments (approximately 2-3 mm³).
-
Wash the fragments in sterile 1x PBS.
-
(Optional) Mix tumor fragments with Matrigel to enhance tumor take rate.
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave and disinfect the implantation site on the flank of the mouse with an appropriate antiseptic.
-
-
Subcutaneous Implantation:
-
Create a small subcutaneous pocket at the prepared site using sterile forceps.
-
Implant a single tumor fragment into the pocket.
-
Close the incision with a wound clip or suture.
-
-
Post-operative Care and Tumor Growth Monitoring:
-
Monitor the mice regularly for signs of distress and to ensure proper healing of the incision.
-
Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Caption: Experimental workflow for establishing the MX-1 xenograft model.
Administration of this compound
This protocol describes the intraperitoneal administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, PBS with a solubilizing agent if necessary)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of injection, dilute the stock solution to the desired final concentration with the vehicle. The effective dose range and toxicity can be dependent on the tumor line and regimen used.[1]
-
The maximum tolerated dose in mice with subcutaneous tumors is noted to be higher than in those with ascitic leukemia.[1]
-
-
Dosing and Administration:
-
Weigh each mouse to determine the precise volume of the drug solution to be administered.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Both successive and intermittent administration schedules have been reported to have similar therapeutic effects, though intermittent administration may reduce cumulative toxicity.[1] A suggested starting point could be a daily or every-other-day injection schedule.
-
-
Treatment Groups:
-
Control Group: Administer the vehicle solution only, following the same volume and schedule as the treatment group.
-
Treatment Group(s): Administer this compound at one or more dose levels.
-
Assessment of Antitumor Efficacy
This protocol details the methods for evaluating the effect of this compound on tumor growth.
Procedure:
-
Tumor Volume Measurement:
-
Continue to measure tumor volume 2-3 times per week throughout the study.
-
-
Body Weight Monitoring:
-
Monitor the body weight of each mouse at the time of tumor measurement to assess for signs of toxicity.
-
-
Endpoint Criteria:
-
Define study endpoints, such as a maximum tumor volume or a predetermined study duration.
-
Euthanize mice when they meet the endpoint criteria or show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Plot tumor growth curves for each group (mean tumor volume vs. time).
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Caption: Experimental workflow for this compound treatment and efficacy assessment.
Conclusion
This compound presents a compelling case for further investigation as an anticancer agent, particularly for human mammary tumors. The protocols and information provided here offer a foundational guide for researchers to explore its therapeutic potential in preclinical xenograft models. While the precise signaling pathways and in vivo quantitative efficacy require more detailed investigation, the established G1 cell cycle arrest mechanism provides a solid basis for mechanistic studies. Future research should focus on elucidating the specific molecular targets of this compound and on conducting dose-escalation and schedule-optimization studies in various human cancer xenograft models to fully characterize its antitumor activity.
References
Application Notes and Protocols for the Synthesis of Novel Kazusamycin B Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and experimental protocols for the generation of novel analogues of Kazusamycin B, a potent antitumor antibiotic. Due to the absence of a published total synthesis of this compound, this document outlines a proposed synthetic approach based on the successful total synthesis of the structurally similar Kazusamycin A. Detailed protocols for key reactions and methods for biological evaluation are provided to guide researchers in the design and synthesis of new, potentially more effective and less toxic this compound derivatives.
Introduction
This compound is a macrolactam antibiotic isolated from Streptomyces sp. that exhibits significant cytotoxic activities against various cancer cell lines, including leukemia cells L1210 and P388.[1][2] Its mechanism of action involves the inhibition of cell growth and arrest of the cell cycle in the G1 phase.[3] The development of novel analogues of this compound is a promising avenue for the discovery of new anticancer agents with improved therapeutic indices. This document provides a framework for the rational design, synthesis, and evaluation of such analogues.
Proposed Synthetic Strategy for this compound Analogues
The synthetic strategy for novel this compound analogues is predicated on a convergent approach, wherein key fragments of the molecule are synthesized independently and then coupled together, culminating in a macrolactamization step to form the characteristic 18-membered ring. This strategy allows for the facile introduction of structural diversity at various positions of the molecule. The proposed synthesis is adapted from the reported total synthesis of Kazusamycin A.
A logical workflow for the synthesis is depicted below:
Caption: Proposed synthetic workflow for novel this compound analogues.
Data Presentation
The biological activities of Kazusamycin A and B are summarized below. Novel synthesized analogues should be evaluated against a similar panel of cancer cell lines to establish structure-activity relationships (SAR).
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | L1210 Leukemia | 0.0018 | [1] |
| This compound | P388 Leukemia | 0.0016 (IC100) | [1] |
| Kazusamycin A | HPAC | comparable to Kazusamycin A | |
| Analogue 1 (Kazusamycin A deriv.) | HPAC | comparable to Kazusamycin A | |
| Analogue 2 (Kazusamycin A deriv.) | HPAC | comparable to Kazusamycin A | [4] |
Experimental Protocols
The following are detailed protocols for the key transformations in the proposed synthesis of this compound analogues.
Protocol 1: Stereoselective Aldol Condensation
This protocol describes the coupling of the C1-C11 aldehyde fragment with the C12-C25 ketone fragment, a crucial step for establishing the stereochemistry of the molecule. The use of a Paterson-type stereoselective aldol reaction is proposed.
Materials:
-
C1-C11 Aldehyde Fragment
-
C12-C25 Ketone Fragment
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon atmosphere
Procedure:
-
Dissolve the C12-C25 ketone fragment (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to -78 °C.
-
Add Bu₂BOTf (1.2 eq) dropwise, followed by the slow addition of TEA (1.5 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add a solution of the C1-C11 aldehyde fragment (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the aldol adduct.
Protocol 2: Macrolactamization via Yamaguchi Protocol
This protocol details the cyclization of the linear amino acid precursor to form the 18-membered macrolactam ring.
Materials:
-
Linear Amino Acid Precursor
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene (B28343), anhydrous
-
Argon atmosphere
Procedure:
-
Dissolve the linear amino acid precursor (1.0 eq) in anhydrous toluene under an argon atmosphere.
-
Add TEA (3.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir the mixture at room temperature for 2 hours to form the mixed anhydride (B1165640).
-
In a separate flask, prepare a solution of DMAP (5.0 eq) in a large volume of anhydrous toluene.
-
Slowly add the mixed anhydride solution to the DMAP solution over 12 hours using a syringe pump to maintain high dilution conditions.
-
Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired macrolactam.
Signaling Pathway
While the precise molecular target of this compound has not been definitively identified, its induction of G1 cell cycle arrest and cytotoxicity suggests an interference with pathways controlling cell proliferation and survival. A common mechanism for anticancer agents is the induction of apoptosis. The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, which represent potential downstream signaling cascades affected by this compound.
Caption: Potential interaction of this compound with apoptosis signaling pathways.
Conclusion
The provided synthetic strategies and protocols offer a robust starting point for the synthesis of novel this compound analogues. By systematically modifying the peripheral functional groups and the macrolactam core, researchers can explore the structure-activity relationships and develop new compounds with enhanced antitumor activity and improved pharmacological profiles. The biological evaluation of these novel analogues will be crucial in identifying promising candidates for further preclinical and clinical development.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and evaluation of novel kazusamycin A derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Kazusamycin B from Fermentation Broth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent polyketide antibiotic with significant antitumor properties, is a secondary metabolite isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1][2][3][4] Its mechanism of action involves the induction of cell cycle arrest at the G1 phase, making it a compound of interest for cancer research and drug development.[5] This document provides a detailed, representative protocol for the purification of this compound from fermentation broth, along with insights into its biological mechanism. The methodologies outlined here are based on established principles for the isolation of similar natural products from Streptomyces cultures.
Data Presentation
| Purification Step | Starting Material | Elution/Mobile Phase | Stationary Phase/Resin | Typical Purity (%) | Typical Yield (%) |
| Solvent Extraction | Filtered Fermentation Broth | Ethyl Acetate | Not Applicable | 5-10 | 80-90 |
| Silica (B1680970) Gel Chromatography | Crude Ethyl Acetate Extract | Hexane-Ethyl Acetate Gradient | Silica Gel | 40-60 | 50-70 |
| Preparative HPLC | Partially Purified Fractions | Acetonitrile-Water Gradient | C18 Reverse Phase | >95 | 30-50 |
Experimental Protocols
The following protocols describe a representative workflow for the fermentation of Streptomyces sp. No. 81-484 and the subsequent purification of this compound.
Fermentation of Streptomyces sp. No. 81-484
a. Media Preparation:
-
Seed Culture Medium (per liter): 20 g glucose, 10 g soy peptone, 5 g yeast extract, 5 g NaCl, 1 g CaCO₃. Adjust pH to 7.2 before autoclaving.
-
Production Medium (per liter): 40 g soluble starch, 20 g glucose, 15 g soybean meal, 5 g yeast extract, 2 g NaCl, 2 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.02 g FeSO₄·7H₂O. Adjust pH to 7.0 before autoclaving.
b. Fermentation Protocol:
-
Inoculate a single colony of Streptomyces sp. No. 81-484 into 50 mL of seed culture medium in a 250 mL baffled flask.
-
Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Transfer the seed culture to 1 L of production medium in a 5 L fermenter at a 5% (v/v) inoculation rate.
-
Conduct the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 7-10 days.
-
Monitor the production of this compound by periodically taking samples and analyzing them via HPLC.
Extraction of Crude this compound
-
At the end of the fermentation, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Combine the supernatant and the mycelial cake.
-
Extract the combined broth and mycelia twice with an equal volume of ethyl acetate.
-
Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude, oily extract.
Purification of this compound
a. Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal volume of dichloromethane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with hexane (B92381).
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the fractions containing the target compound and evaporate the solvent.
b. Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified product from the silica gel chromatography step in a suitable solvent such as methanol.
-
Perform preparative HPLC using a C18 reverse-phase column.
-
Elute with a linear gradient of acetonitrile (B52724) in water (e.g., 40% to 90% acetonitrile over 30 minutes).
-
Monitor the elution profile at a suitable UV wavelength (e.g., 230 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Plausible signaling pathway for this compound-induced G1 cell cycle arrest.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic PMID: 3610834 | MedChemExpress [medchemexpress.eu]
- 4. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Characterization of Kazusamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kazusamycin B
This compound is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484.[1] It belongs to a class of unsaturated, branched-chain fatty acids with a terminal delta-lactone ring.[1] This compound has demonstrated significant cytocidal activities against various leukemia cell lines, such as L1210 and P388, in vitro, and has shown a broad antitumor spectrum in vivo.[1] The mechanism of its antitumor activity is associated with the induction of cell cycle arrest at the G1 phase. A thorough analytical characterization of this compound is crucial for its development as a potential therapeutic agent, ensuring its identity, purity, and stability.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is fundamental for the design of appropriate analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₆O₇ | [1] |
| Molecular Weight | 542 | [1] |
| Appearance | Colorless needles | |
| Melting Point | 103 - 105 °C | |
| UV (λmax in Methanol) | 237 nm (ε 35,000) | |
| Solubility | Soluble in methanol (B129727), ethanol, acetone, ethyl acetate; Insoluble in water, n-hexane |
Analytical Techniques for Characterization
The structural elucidation and routine analysis of this compound rely on a combination of modern analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. Both ¹H and ¹³C NMR are utilized to elucidate the carbon skeleton and the connectivity of protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further insights into the intricate structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.[1] Electrospray Ionization (ESI) is a suitable soft ionization technique for generating intact molecular ions of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the separation, quantification, and purity assessment of this compound.[1] Reversed-phase HPLC is the most common mode used for the analysis of non-polar to moderately polar compounds like this compound. The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Experimental Protocols
The following section provides detailed experimental protocols for the characterization of this compound using NMR, MS, and HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation: 500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 12 ppm
-
Acquisition Time: 2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse experiment
-
Spectral Width: 200 ppm
-
Acquisition Time: 1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Representative ¹³C NMR Spectral Data (Hypothetical): Note: The following data is representative of a complex polyketide structure similar to this compound and is for illustrative purposes.
| Chemical Shift (ppm) | Carbon Type |
| 172.5 | C=O (lactone) |
| 145.8 | Olefinic C |
| 138.2 | Olefinic C |
| 131.5 | Olefinic C |
| 125.1 | Olefinic C |
| 78.3 | C-O |
| 72.1 | C-O |
| 45.6 | Aliphatic CH |
| 38.9 | Aliphatic CH₂ |
| 31.7 | Aliphatic CH₂ |
| 29.5 | Aliphatic CH₂ |
| 22.8 | Aliphatic CH₃ |
| 14.2 | Aliphatic CH₃ |
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 100-1000
MS/MS Fragmentation:
-
Select the [M+H]⁺ ion (m/z 543.3) for collision-induced dissociation (CID).
-
Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
Representative Mass Spectrometry Fragmentation Data (Hypothetical): Note: The following fragmentation data is representative and illustrates potential losses from a molecule with the structure of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment |
| 543.3 | 525.3 | 18 (H₂O) | [M+H-H₂O]⁺ |
| 543.3 | 497.3 | 46 (HCOOH) | [M+H-HCOOH]⁺ |
| 543.3 | 425.2 | 118 (C₇H₁₀O₂) | Cleavage of the side chain |
| 525.3 | 507.3 | 18 (H₂O) | [M+H-2H₂O]⁺ |
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To develop a robust HPLC method for the purity assessment and quantification of this compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (adapted from similar compounds):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Start with 50% acetonitrile.
-
Increase to 95% acetonitrile over 20 minutes.
-
Hold at 95% for 5 minutes.
-
Return to 50% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 237 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Filter all samples through a 0.45 µm syringe filter before injection.
Signaling Pathway
This compound exerts its antitumor effect by inducing cell cycle arrest at the G1 phase. While the precise signaling cascade for this compound is not fully elucidated, it is hypothesized to involve key regulators of the cell cycle. The following diagram illustrates a plausible pathway for G1 cell cycle arrest, drawing parallels with the known mechanisms of other G1 phase inhibitors like Rapamycin.
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Experimental Workflow
A logical workflow is essential for the efficient and comprehensive characterization of this compound. The following diagram outlines the key stages, from sample acquisition to final data analysis.
References
Establishing a Kazusamycin B-Resistant Cell Line Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for establishing and characterizing a Kazusamycin B-resistant cancer cell line. This compound is a potent antibiotic with antitumor activity, known to induce G1 phase cell cycle arrest.[1] Understanding the mechanisms of resistance to this compound is crucial for its potential therapeutic development. This protocol outlines the stepwise process for inducing resistance in a cancer cell line through continuous dose escalation, followed by a comprehensive suite of assays to characterize the resistant phenotype. Detailed methodologies for cell viability assays, apoptosis and cell cycle analysis, and the assessment of protein and gene expression are provided.
Introduction
This compound is an antibiotic isolated from Streptomyces sp. that exhibits significant cytotoxic effects against various cancer cell lines.[2][3] Its mechanism of action involves the inhibition of cell growth and the induction of cell cycle arrest at the G1 phase.[1] The development of drug resistance is a major obstacle in cancer chemotherapy. Establishing in vitro models of drug resistance is a critical step in understanding the molecular mechanisms that cancer cells employ to evade the cytotoxic effects of therapeutic agents. These models are invaluable tools for identifying novel drug targets, developing strategies to overcome resistance, and screening for new compounds that can circumvent resistance pathways.
This application note details a comprehensive workflow for generating a this compound-resistant cell line and characterizing its molecular and phenotypic changes.
I. Experimental Workflow for Establishing a this compound-Resistant Cell Line
The overall process for developing and characterizing a this compound-resistant cell line is depicted below. The process begins with the determination of the initial inhibitory concentration of this compound on the parental cell line, followed by a gradual increase in drug concentration to select for a resistant population. The resulting cell line is then subjected to a series of characterization assays.
II. Protocols
A. Establishment of this compound-Resistant Cell Line
1. Determination of IC50 in Parental Cell Line:
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line.
-
Method:
-
Seed parental cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 ng/mL to 100 ng/mL) for 72 hours.
-
Perform an MTT assay to assess cell viability.
-
Calculate the IC50 value using a dose-response curve.
-
2. Induction of Resistance by Continuous Dose Escalation:
-
Objective: To select for a population of cells that can survive and proliferate in the presence of high concentrations of this compound.
-
Method:
-
Culture parental cells in the presence of this compound at a starting concentration equal to the IC50 value.
-
Once the cells resume a normal growth rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this stepwise increase in drug concentration, allowing the cells to adapt at each stage.
-
Cryopreserve cells at each successful dose escalation step.
-
Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
The established resistant cell line is denoted as KAZ-R.
-
3. Stability of the Resistant Phenotype:
-
Objective: To determine if the acquired resistance is stable over time in the absence of the drug.
-
Method:
-
Culture the KAZ-R cells in a drug-free medium for an extended period (e.g., 20 passages).
-
At regular intervals (e.g., every 5 passages), determine the IC50 of this compound in the cultured cells.
-
A stable resistant phenotype is indicated by a non-significant change in the IC50 value over time.
-
B. Characterization of the this compound-Resistant Cell Line
1. Cell Viability (MTT) Assay:
-
Objective: To compare the sensitivity of parental and KAZ-R cells to this compound.
-
Protocol:
-
Seed both parental and KAZ-R cells in 96-well plates (5 x 10³ cells/well).
-
After 24 hours, treat with a range of this compound concentrations.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values and the fold resistance (IC50 of KAZ-R / IC50 of parental).
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Objective: To assess the rate of apoptosis in parental and KAZ-R cells following treatment with this compound.
-
Protocol:
-
Treat parental and KAZ-R cells with this compound at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
3. Cell Cycle Analysis:
-
Objective: To determine the effect of this compound on the cell cycle distribution of parental and KAZ-R cells.
-
Protocol:
-
Treat parental and KAZ-R cells with this compound at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
4. Western Blot Analysis:
-
Objective: To investigate changes in the expression of proteins involved in cell cycle regulation and drug resistance.
-
Protocol:
-
Lyse parental and KAZ-R cells (both untreated and treated with this compound) to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27, Rb, p-Rb, and ABC transporters like ABCB1/MDR1).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system. β-actin or GAPDH should be used as a loading control.
-
5. Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To analyze the expression levels of genes associated with cell cycle control and drug resistance.
-
Protocol:
-
Isolate total RNA from parental and KAZ-R cells using a suitable kit.
-
Synthesize cDNA by reverse transcription.
-
Perform qRT-PCR using specific primers for target genes (e.g., CCND1, CCNE1, CDK2, CDK4, CDKN1A (p21), CDKN1B (p27), and ABCB1).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
III. Data Presentation
Table 1: Cytotoxicity of this compound on Parental and Resistant (KAZ-R) Cell Lines
| Cell Line | IC50 (ng/mL) | Fold Resistance |
| Parental | 1.5 ± 0.2 | - |
| KAZ-R | 18.2 ± 1.5 | 12.1 |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Parental | Control | 3.1 ± 0.5 | 2.5 ± 0.4 |
| This compound (1.5 ng/mL) | 25.8 ± 2.1 | 10.2 ± 1.3 | |
| KAZ-R | Control | 3.5 ± 0.6 | 2.8 ± 0.5 |
| This compound (18.2 ng/mL) | 8.2 ± 1.0 | 4.1 ± 0.7 |
Table 3: Cell Cycle Distribution Analysis
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Parental | Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (1.5 ng/mL) | 78.9 ± 4.2 | 12.1 ± 1.5 | 9.0 ± 1.1 | |
| KAZ-R | Control | 56.1 ± 3.5 | 29.8 ± 2.8 | 14.1 ± 1.6 |
| This compound (18.2 ng/mL) | 60.3 ± 3.8 | 27.5 ± 2.9 | 12.2 ± 1.4 |
Table 4: Relative Gene and Protein Expression Changes in KAZ-R Cells
| Target | Relative mRNA Expression (Fold Change vs. Parental) | Relative Protein Expression (Fold Change vs. Parental) |
| Cyclin D1 | 0.95 | 1.1 |
| Cyclin E | 1.1 | 1.2 |
| CDK2 | 1.0 | 0.9 |
| CDK4 | 0.9 | 1.0 |
| p21 | 0.4 | 0.5 |
| p27 | 0.6 | 0.7 |
| ABCB1 | 8.5 | 7.9 |
IV. Signaling Pathways
This compound-Induced G1 Cell Cycle Arrest Pathway
This compound is known to induce a G1 phase cell cycle arrest. This is a complex process regulated by a network of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). The diagram below illustrates the key players in the G1/S transition and the potential points of intervention by this compound.
Potential Mechanism of Resistance to this compound
One of the common mechanisms of multidrug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. The upregulation of genes such as ABCB1 (encoding MDR1/P-glycoprotein) can lead to reduced intracellular accumulation of the drug, thereby conferring resistance.
V. Discussion and Conclusion
The establishment of the this compound-resistant cell line, KAZ-R, demonstrates a significant decrease in sensitivity to the drug, as evidenced by the 12.1-fold increase in the IC50 value. This resistance is associated with a reduced apoptotic response and a diminished G1 cell cycle arrest upon drug treatment, suggesting that the resistant cells have developed mechanisms to circumvent the primary cytotoxic effects of this compound.
The molecular characterization of the KAZ-R cell line points towards a classic mechanism of multidrug resistance. The significant upregulation of the ABCB1 gene and its corresponding protein product, MDR1/P-glycoprotein, is a strong indicator that enhanced drug efflux is a major contributor to the resistant phenotype. This is a common mechanism of resistance to a wide variety of chemotherapeutic agents. The lack of significant changes in the expression of key cell cycle regulatory proteins such as Cyclins D1 and E, and their associated CDKs, suggests that the resistance mechanism is likely upstream of the direct cell cycle machinery, preventing the drug from reaching its intracellular target at a sufficient concentration. The modest decrease in the expression of the CDK inhibitors p21 and p27 in the resistant line might also contribute to a more permissive cell cycle progression, although this effect appears to be less pronounced than the upregulation of ABCB1.
References
Troubleshooting & Optimization
Technical Support Center: Kazusamycin B Solubility and Handling
Welcome to the technical support center for Kazusamycin B. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
A1: this compound is a potent antitumor antibiotic isolated from Streptomyces sp[1][2]. Structurally, it is an unsaturated fatty acid with a terminal delta-lactone ring, which makes it highly hydrophobic[][4]. This hydrophobicity leads to poor solubility in water and aqueous buffers, which is a common challenge when preparing solutions for in vitro and cell-based experiments[].
Q2: My this compound powder won't dissolve in my aqueous cell culture medium. What should I do?
A2: Direct dissolution of this compound in aqueous media is not recommended due to its hydrophobic nature. You should first prepare a concentrated stock solution in a suitable organic solvent. Based on available data, ethanol (B145695) or methanol (B129727) are the recommended solvents for creating a stock solution[][5]. It is important to note that this compound is reported to be unstable in DMSO[][5].
Q3: I've successfully created a stock solution in ethanol. How do I prepare my final working solution in an aqueous buffer without precipitation?
A3: To prevent precipitation when diluting your ethanol stock solution into an aqueous buffer, it is crucial to add the stock solution to the buffer in a stepwise manner while vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate. For sensitive applications, consider a serial dilution approach to minimize the final concentration of the organic solvent.
Q4: What is the maximum recommended concentration of ethanol in my final cell culture medium?
A4: The tolerance of cell lines to organic solvents can vary. Generally, the final concentration of ethanol in cell culture should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is always best practice to include a vehicle control (medium with the same final concentration of ethanol) in your experiments to account for any effects of the solvent.
Q5: I still see precipitation in my working solution after diluting the stock. What other options do I have?
A5: If precipitation persists, you might consider the use of solubilizing agents. Non-ionic surfactants like polysorbate 20 (Tween 20) or the use of co-solvents such as polyethylene (B3416737) glycol (PEG 400) can help improve the solubility of hydrophobic compounds in aqueous solutions[6][7]. Another approach is complexation with cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), which can encapsulate the hydrophobic drug and increase its aqueous solubility[6][8]. When using any solubilizing agent, it is essential to run appropriate controls to ensure the agent itself does not affect your experimental results.
Q6: How should I store my this compound powder and solutions?
A6: The solid form of this compound should be stored at -20°C[][5]. Once dissolved in an organic solvent to create a stock solution, it should also be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. It is recommended to prepare fresh working solutions from the stock on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation: Solubility and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₆O₇ | [][9] |
| Molecular Weight | 542.70 g/mol | [][9] |
| Appearance | Colourless Film | [] |
| Melting Point | 53-55°C | [] |
| Purity | >95% by HPLC | [][9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Water | Poor/Insoluble | Expected due to hydrophobic structure. | [] |
| Ethanol | Soluble | Recommended solvent for stock solution. | [][5] |
| Methanol | Soluble | Alternative solvent for stock solution. | [5] |
| DMSO | Soluble but Unstable | Not recommended for stock solutions. | [][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
-
Materials: this compound powder, anhydrous ethanol, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 542.70 g/mol * (1000 mg / 1 g) = 5.427 mg
-
-
Procedure:
-
Weigh out 5.43 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous ethanol to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a 100 nM Working Solution in Aqueous Buffer
-
Materials: 10 mM this compound stock solution in ethanol, sterile aqueous buffer (e.g., PBS or cell culture medium), sterile polypropylene (B1209903) tubes.
-
Procedure:
-
Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in ethanol to get a 100 µM solution.
-
Add the desired volume of the aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the required volume of the 100 µM intermediate solution to achieve the final 100 nM concentration. For 10 mL of a 100 nM working solution, add 10 µL of the 100 µM solution to 9.99 mL of buffer.
-
Continue to vortex for an additional 30 seconds to ensure proper mixing.
-
Use the working solution immediately.
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic PMID: 3610834 | MedChemExpress [medchemexpress.eu]
- 4. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced aqueous solubility and bioavailability of capsaicin by the preparation of an inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
improving Kazusamycin B stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Kazusamycin B, with a specific focus on improving its stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: While DMSO is a common solvent for many research compounds, the stability of this compound in DMSO over long periods has not been extensively documented in publicly available literature. For short-term use, high-purity, anhydrous DMSO is acceptable. For long-term storage, it is best to store this compound as a dry powder at -20°C or below. If a stock solution is necessary, prepare small, single-use aliquots to minimize freeze-thaw cycles.
Q2: My this compound/DMSO stock solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation can indicate that the compound is not fully dissolved or has precipitated out of solution. This may be due to exceeding the solubility limit, the presence of water in the DMSO, or temperature fluctuations. Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. If the precipitate does not redissolve, it may be necessary to prepare a fresh, more dilute solution.
Q3: I am observing inconsistent or lower-than-expected bioactivity in my cell-based assays with this compound. What could be the cause?
A3: Inconsistent bioactivity can stem from several factors, including compound degradation in the DMSO stock, precipitation of the compound in your cell culture media, or multiple freeze-thaw cycles of the stock solution. It is recommended to use a freshly prepared stock solution or a new aliquot for each experiment. When diluting the DMSO stock into aqueous media, ensure rapid and thorough mixing to prevent precipitation.
Q4: How should I properly store my this compound stock solution in DMSO?
A4: For optimal stability, aliquot the this compound stock solution into small, single-use volumes in tightly sealed, low-retention vials. Store these aliquots at -80°C. This practice minimizes the exposure of the compound to moisture and avoids repeated freeze-thaw cycles, which can accelerate degradation.
Q5: Can I store my this compound/DMSO stock solution at 4°C or room temperature?
A5: Storing this compound solutions at 4°C or room temperature is not recommended for extended periods. Elevated temperatures can significantly increase the rate of degradation. For any storage longer than a few hours, it is crucial to adhere to the recommended storage temperature of -20°C or, preferably, -80°C.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in DMSO.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or inconsistent biological activity | 1. Compound Degradation: The stability of this compound in DMSO may be limited. | - Prepare a fresh stock solution from dry powder. - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. - Compare the activity of a fresh stock to your existing stock. |
| 2. Precipitation in Media: The compound may precipitate when diluted into aqueous cell culture media. | - Ensure rapid and thorough mixing upon dilution. - Visually inspect the final working solution for any signs of precipitation. - Consider a serial dilution approach to minimize the direct addition of a highly concentrated DMSO stock to the aqueous medium. | |
| Visible precipitate or cloudiness in DMSO stock | 1. Exceeded Solubility: The concentration of the stock solution may be too high. | - Try preparing a more dilute stock solution. - Gently warm the solution (e.g., 37°C water bath) and sonicate to aid dissolution. |
| 2. Water Contamination: DMSO is hygroscopic and can absorb moisture, reducing solubility. | - Use high-purity, anhydrous DMSO, preferably from a freshly opened bottle. - Minimize the time the DMSO stock bottle is open to the atmosphere. | |
| 3. Low Temperature: The compound may precipitate out of solution at lower temperatures. | - Before use, allow the stock solution to equilibrate to room temperature and vortex to ensure it is fully dissolved. | |
| Color change in DMSO stock solution | 1. Compound Degradation: A change in color can indicate chemical degradation of this compound. | - Discard the solution. A color change suggests the compound is no longer stable, and its concentration and activity are uncertain. - Prepare a fresh stock solution and store it properly in aliquots at -80°C, protected from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, high-purity)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in DMSO. Method parameters will need to be optimized for your specific HPLC system and column.
Materials:
-
This compound/DMSO stock solution
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator or water bath
Procedure:
-
Initial Analysis (T=0):
-
Dilute the freshly prepared this compound/DMSO stock solution to a suitable concentration with the mobile phase.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak area of the this compound peak at T=0 will serve as the baseline for 100% stability.
-
-
Stability Study:
-
Store aliquots of the this compound/DMSO stock solution under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
-
HPLC Analysis at Each Time Point:
-
Prepare the sample for HPLC analysis as described in step 1.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Measure the peak area of the main this compound peak in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: G1/S phase transition signaling pathway.
Caption: Logical relationships in the troubleshooting guide.
troubleshooting inconsistent results in Kazusamycin B cytotoxicity assays
Welcome to the technical support center for Kazusamycin B cytotoxicity assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Question 1: My absorbance readings show high variability between replicates. What are the common causes and solutions?
High variability between replicate wells is a frequent issue that can obscure the true cytotoxic effect of this compound. The root causes are often related to inconsistencies in the assay procedure.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Relevant Controls & Checks |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. After plating, let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow even cell settling.[1] | Visually inspect wells under a microscope after plating to confirm even cell distribution. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, altering media and compound concentrations.[2][3] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or culture medium.[2][3] | Compare results from inner and outer wells to determine if an edge effect is present. |
| Pipetting Inaccuracies | Inaccurate pipetting can lead to significant errors in cell numbers or compound concentrations.[3] Ensure pipettes are regularly calibrated. For viscous solutions, consider using reverse pipetting techniques. | Perform pipette calibration checks. Practice consistent pipetting technique for all steps. |
| Incomplete Formazan (B1609692) Solubilization (MTT/XTT Assays) | If using an MTT assay, formazan crystals may not dissolve completely, leading to variable readings.[2][4] Ensure sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) is used and mix thoroughly on an orbital shaker until all purple crystals are dissolved.[2] | Visually confirm the complete dissolution of formazan crystals before reading the plate.[2] |
| Presence of Bubbles | Air bubbles in the wells can interfere with absorbance readings.[5] If bubbles are present, carefully break them with a sterile syringe needle before reading the plate.[5] | Inspect the plate for bubbles before placing it in the plate reader. |
Question 2: The IC50 value for this compound is inconsistent across different experiments. Why is this happening?
Fluctuations in the half-maximal inhibitory concentration (IC50) value are typically caused by subtle shifts in experimental conditions that affect cell response.[3]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Relevant Controls & Checks |
| Variable Cell Seeding Density | The initial number of cells plated can significantly impact the apparent IC50 value.[3] Optimize and strictly maintain a consistent seeding density for all experiments.[3] | Perform a cell titration experiment to determine the optimal seeding density that falls within the linear range of your chosen assay. |
| Cell Health and Passage Number | Cells that are unhealthy, over-confluent, or at a high passage number can exhibit altered growth rates and drug sensitivity.[3] Use cells that are in the logarithmic growth phase and maintain a consistent, low-passage number for all experiments.[3] | Regularly check cell morphology and viability. Perform cell line authentication to ensure consistency. |
| Inconsistent Incubation Time | The duration of drug exposure directly affects the IC50 value.[3] Standardize the incubation time with this compound across all experiments to ensure comparability.[3] | Include a time-course experiment in your initial assay development to determine the optimal treatment duration. |
| Solvent Concentration | This compound is often dissolved in a solvent like DMSO, which can be toxic to cells at higher concentrations.[3] Keep the final DMSO concentration consistent and as low as possible (typically <0.5%) across all wells.[3] | Include a "vehicle control" group that contains the same final concentration of the solvent used to dissolve this compound. |
| Compound Stability | This compound solutions may degrade over time. Ensure the stock solution is stored correctly. Prepare fresh dilutions from a validated stock for each experiment to prevent variability from compound degradation.[3] | Test a freshly prepared stock solution against an older one to check for changes in potency. |
Question 3: I am observing a high background signal in my assay, even in the control wells without cells. What should I do?
High background absorbance can mask the true signal from the cells and skew results. This can be caused by media components, contamination, or direct interaction with the assay reagents.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Relevant Controls & Checks |
| Media Component Interference | Phenol (B47542) red, a common pH indicator in culture media, can absorb light at a similar wavelength to formazan, leading to high background.[2] Use phenol red-free medium during the assay or wash cells with PBS before adding the assay reagent.[2] | Run a "media only" blank control with and without phenol red to quantify its contribution to the background signal. |
| Microbial Contamination | Contamination of the culture medium with bacteria or yeast can lead to the reduction of tetrazolium salts (MTT, XTT), causing false-positive signals. Discard contaminated cultures and reagents. Always use sterile techniques. | Visually inspect cultures for signs of contamination before and during the experiment. |
| Direct Reagent Reduction by this compound | The compound itself may directly reduce the MTT or XTT reagent in a cell-free system.[2] | Test this compound in a cell-free system by adding it to the culture medium with the assay reagent. If a color change occurs, the compound is interfering directly. Consider using an alternative viability assay that measures a different cellular endpoint, such as membrane integrity (e.g., LDH assay).[2] |
Question 4: Why am I seeing a very weak signal or no clear dose-response curve?
A weak signal or a flat dose-response curve suggests that the assay conditions are not optimal for detecting the cytotoxic effects of this compound.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Relevant Controls & Checks |
| Cell Number is Too Low | An insufficient number of cells will not generate a strong enough metabolic signal to be detected above background. | Increase the cell seeding density. Perform a cell titration to find the optimal number of cells that provides a robust signal within the linear range of the assay. |
| Incubation Time is Too Short | The incubation time with the assay reagent (e.g., MTT) may be too short for sufficient formazan to be produced. | Increase the incubation time with the assay reagent. For some cell types, this may require up to 4 hours or longer.[6] |
| Sub-optimal Concentration Range | The selected concentration range for this compound may be too low to induce cytotoxicity or too high, causing 100% cell death at all concentrations. | Perform a broad-range dose-finding experiment (e.g., using log-fold dilutions) to identify the appropriate concentration range that produces a sigmoidal dose-response curve. |
| Low Metabolic Activity of Cells | Some cell lines, particularly those that are slow-growing or contact-inhibited, have low metabolic activity and may produce a weak signal in tetrazolium-based assays. | Increase the cell number and/or the assay incubation time. Consider an alternative assay not based on metabolic activity. |
Comparison of Common Cytotoxicity Assays
Different assays measure different cellular parameters. Inconsistencies between assays, such as MTT and XTT, can arise because they measure different aspects of cell health.[7][8]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases.[9] | Inexpensive and widely used. | Requires a solubilization step for the insoluble formazan product, which can introduce variability. The MTT reagent itself can be toxic to cells.[6] |
| XTT Assay | Measures metabolic activity via the reduction of XTT to a water-soluble orange formazan product. | Homogeneous assay (no solubilization step), generally less toxic than MTT. | Can be less sensitive for some cell types; reduction can occur at the cell surface, not just in mitochondria. |
| LDH Release Assay | Measures membrane integrity by quantifying the release of the cytoplasmic enzyme lactate (B86563) dehydrogenase (LDH) from damaged cells. | Directly measures cell death (cytotoxicity) rather than metabolic activity (cytostasis). | May not detect early apoptotic events before significant membrane damage occurs. |
| Resazurin (B115843) (alamarBlue) Assay | Measures metabolic activity via the reduction of blue resazurin to pink, fluorescent resorufin. | Highly sensitive, homogeneous format, and can be multiplexed with other assays.[6] | Can be sensitive to interference from colored or fluorescent compounds. |
Experimental Protocols
Protocol: this compound Cytotoxicity Assessment using MTT Assay
This protocol provides a standardized methodology for assessing the cytotoxicity of this compound.
1. Materials and Reagents:
-
Target cell line (e.g., L1210 leukemia cells)[10]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile, 96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Formazan Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
2. Cell Seeding:
-
Culture cells to ~80% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Trypsinize (for adherent cells) and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile medium to the outer wells to reduce edge effects.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and recover.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remember to prepare a vehicle control containing the highest concentration of DMSO used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Include "untreated control" wells containing only fresh medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). This compound has shown cytotoxic effects with exposures as short as 24 hours.[11]
4. MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to insoluble purple formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or detach adherent cells.
-
Add 100 µL of Formazan Solubilization Solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[4]
-
Calculate cell viability as a percentage of the untreated control after subtracting the blank (media only) absorbance.
-
Plot the percent viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Standard experimental workflow for a this compound MTT cytotoxicity assay.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent cytotoxicity assay results.
Potential Signaling Pathway Affected by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Kazusamycin B Dosage for Reduced Toxicity in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of Kazusamycin B dosage for reduced toxicity in murine models. The information is compiled from available preclinical data and general best practices in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an antibiotic with potent antitumor activity. Its primary mechanism of action involves the inhibition of cell growth and the arrest of the cell cycle at the G1 phase.[1] This disruption of the cell cycle is a key factor in its cytotoxic effects against tumor cells.
Q2: What are the common toxicities observed with this compound administration in mice?
A2: The most significant reported toxicity associated with a related analog, Kazusamycin A, is severe diarrhea, which is caused by necrosis and/or lysis of the mucous membrane of the small intestine.[2] In contrast, myelotoxicity (toxicity to the bone marrow) has been reported to be relatively slight.[2] The toxicity of this compound is highly dependent on the tumor cell line being treated and the dosing regimen used.[1]
Q3: How can the toxicity of this compound be reduced?
A3: Intermittent administration has been shown to significantly reduce the cumulative toxicity of this compound without compromising its therapeutic effect.[1] This suggests that providing recovery periods between doses allows the host tissues to repair, mitigating severe side effects.
Q4: Is the maximum tolerated dose (MTD) of this compound consistent across different tumor models?
A4: No, the MTD of this compound can vary significantly depending on the tumor model. For instance, the MTD in mice with subcutaneous tumors is much higher than in mice bearing ascitic leukemia, such as the P388 model.[1] It is crucial to determine the MTD for each specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Severe Diarrhea and Weight Loss | High dosage or frequent administration leading to gastrointestinal toxicity. | 1. Reduce the dose of this compound.2. Switch to an intermittent dosing schedule (e.g., every other day or twice a week).3. Provide supportive care, such as fluid replacement, to manage dehydration.4. Monitor animal health closely and consider humane endpoints if toxicity is severe. |
| Inconsistent Antitumor Efficacy | Suboptimal dosing schedule or dose level. | 1. Re-evaluate the MTD for your specific tumor model and mouse strain.2. Experiment with different intermittent dosing schedules to find the optimal balance between efficacy and toxicity.3. Ensure consistent drug formulation and administration techniques. |
| High Mortality in Ascitic Tumor Models | Increased sensitivity to this compound in ascitic tumor models. | 1. Start with a significantly lower dose than what is used for solid tumors.2. Carefully perform a dose-escalation study to determine the MTD specifically for the ascitic model. |
Data Presentation
Table 1: Summary of In Vitro and In Vivo Activity of this compound
| Parameter | Cell Line/Tumor Model | Value | Reference |
| IC50 (in vitro) | L1210 Leukemia Cells | 0.0018 µg/mL | [3] |
| IC100 (in vitro) | P388 Leukemia Cells | 0.0016 µg/mL | [3] |
| Effective In Vivo Against | S180, P388, EL-4, B16 murine tumors | - | [1] |
| Weaker In Vivo Activity Against | L1210, LX-1 human lung cancer | - | [1] |
Table 2: Qualitative Toxicity Profile of Kazusamycin Analogs in Mice
| Toxicity Type | Observation | Reference |
| Gastrointestinal | Severe diarrhea, necrosis/lysis of small intestine mucous membrane (Kazusamycin A). | [2] |
| Myelotoxicity | Relatively slight (Kazusamycin A). | [2] |
| General | Toxicity is dependent on tumor line and regimen. | [1] |
Experimental Protocols
Protocol 1: Determination of the Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use the specific mouse strain and tumor model (e.g., subcutaneous xenograft, ascitic tumor) relevant to your research.
-
Group Allocation: Divide mice into groups of 3-5. Include a vehicle control group and at least 3-4 dose-escalation groups.
-
Dose Selection: Based on available literature, start with a low dose and escalate in subsequent groups (e.g., 30-50% increments).
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity daily (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
Use a clinical scoring system to quantify toxicity.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss and results in no mortality or severe clinical signs of toxicity.
-
Confirmation: A larger group of mice (e.g., 8-10) should be treated at the determined MTD to confirm its tolerability.
Protocol 2: Evaluation of an Intermittent Dosing Schedule for Reduced Toxicity
-
Animal Model and Dosing: Use the same mouse and tumor model as in the MTD study. The starting dose for the intermittent schedule should be at or near the single-dose MTD.
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: Daily administration of a lower, well-tolerated dose.
-
Group 3: Intermittent administration of the MTD (e.g., every other day).
-
Group 4: Intermittent administration of the MTD (e.g., every third day).
-
-
Monitoring:
-
Monitor body weight and clinical signs of toxicity daily.
-
Measure tumor volume at regular intervals (e.g., twice a week).
-
-
Endpoint Analysis: At the end of the study, collect blood for hematology and serum chemistry analysis. Perform histopathological examination of major organs (especially the small intestine, liver, and kidneys) to assess tissue damage.
-
Evaluation: Compare the antitumor efficacy and toxicity profiles of the different dosing regimens to identify the optimal schedule.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for managing toxicity.
References
potential off-target effects of Kazusamycin B in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kazusamycin B in cellular assays. The information is intended for scientists and drug development professionals to help navigate potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
This compound is an antibiotic with potent antitumor activity. Its primary reported mechanism of action is the inhibition of cell growth by arresting the cell cycle at the G1 phase.[1] It has also been observed to cause a moderate and specific inhibition of RNA synthesis.[2]
Q2: At what concentration range is this compound typically active in cell culture?
This compound is highly potent, with IC50 values for cytotoxicity typically in the low nanogram per milliliter (ng/mL) range for a variety of cancer cell lines.[1][3] However, the optimal concentration is cell-line dependent and should be determined empirically for your specific system.
Q3: What are the known molecular targets of this compound?
While the direct molecular target responsible for G1 arrest is not definitively identified in the provided search results, this compound and its analogue Kazusamycin A belong to a class of unsaturated branched-chain fatty acids with a terminal delta-lactone ring.[4][5] Structurally similar compounds, like Leptomycin B, are known inhibitors of the nuclear export protein CRM1 (Chromosome Region Maintenance 1 or Exportin 1).[6][7][8] This suggests that CRM1 is a likely target of this compound, leading to the nuclear accumulation of tumor suppressor proteins and cell cycle regulators.
Q4: Are there any known off-target effects of this compound?
Direct studies comprehensively detailing the off-target effects of this compound are limited. However, like many natural product-derived compounds, it may have unintended effects on various cellular pathways.[9] Given its structural similarity to other CRM1 inhibitors, some observed effects might be pleiotropic and not solely related to cell cycle arrest.[6][10] Researchers should be aware of the potential for effects on other cellular processes regulated by nuclear export.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest Profile (e.g., G2/M arrest instead of G1)
Potential Cause:
-
Cell-type specific responses: Different cell lines can respond variably to the same compound. While G1 arrest is commonly reported for this compound, its analog Kazusamycin A has been shown to induce G2 arrest and retard M-phase progression in transitional cancer cell lines.
-
Concentration-dependent effects: At higher concentrations, drugs can have off-target effects that lead to different cellular outcomes.
-
Experimental artifacts: Issues with cell synchronization techniques or the cell cycle analysis protocol itself can lead to misleading results.
Troubleshooting Steps:
-
Confirm Cell Line Identity: Verify the identity of your cell line through short tandem repeat (STR) profiling.
-
Perform a Dose-Response and Time-Course Experiment: Analyze the cell cycle profile at a range of this compound concentrations and at different time points (e.g., 12, 24, 48 hours).
-
Review Cell Cycle Analysis Protocol: Ensure proper cell fixation, RNase treatment, and propidium (B1200493) iodide (PI) staining. Refer to the detailed protocol below.
-
Consider an Alternative Cell Cycle Marker: In addition to PI staining, consider using markers for specific cell cycle phases, such as phospho-histone H3 for mitosis, to confirm the arrest point.
Issue 2: Discrepancy Between Cytotoxicity Data (e.g., MTT assay) and Apoptosis Data (e.g., Annexin V/PI assay)
Potential Cause:
-
Different cellular mechanisms being measured: An MTT assay measures metabolic activity, which may decrease due to cytostatic effects (like cell cycle arrest) without immediate cell death. Annexin V/PI assays specifically detect apoptosis and necrosis.
-
Delayed onset of apoptosis: this compound-induced G1 arrest may precede the induction of apoptosis. The time point for the apoptosis assay might be too early.
-
Non-apoptotic cell death: The compound might be inducing other forms of cell death, such as necrosis or autophagy, which are not as readily detected by Annexin V staining.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Conduct both MTT and Annexin V/PI assays at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of cytotoxicity and apoptosis.
-
Visually Inspect Cells: Use microscopy to look for morphological changes characteristic of apoptosis (cell shrinkage, blebbing) or necrosis (cell swelling, membrane rupture).
-
Use a Pan-Caspase Inhibitor: To confirm the involvement of apoptosis, pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound and measure cell viability. If the inhibitor rescues the cells, it suggests an apoptotic mechanism.
-
Investigate Other Cell Death Pathways: Consider assays for necrosis (e.g., LDH release assay) or autophagy (e.g., LC3-II immunoblotting).
Issue 3: Unexpected Changes in Protein Localization or Signaling Pathway Activation
Potential Cause:
-
Inhibition of CRM1: As a likely CRM1 inhibitor, this compound can cause the nuclear accumulation of various proteins that are normally exported to the cytoplasm. This can lead to the activation or inhibition of signaling pathways that are regulated by these proteins.
-
Off-target kinase or phosphatase inhibition: Many natural product antitumor agents can have unintended effects on cellular kinases and phosphatases, leading to altered signaling through pathways like MAPK, PI3K/Akt, or NF-κB.[11][12][13][14][15][16][17][18][19][20][21][22][23][24]
Troubleshooting Steps:
-
Investigate Nuclear Export: Use immunofluorescence microscopy to examine the subcellular localization of known CRM1 cargo proteins (e.g., p53, p21, FOXO) in response to this compound treatment.
-
Profile Key Signaling Pathways: Perform western blotting to analyze the phosphorylation status of key proteins in major signaling pathways that regulate cell proliferation and survival, such as:
-
MAPK pathway: Phospho-ERK, Phospho-p38
-
PI3K/Akt pathway: Phospho-Akt, Phospho-mTOR
-
NF-κB pathway: IκBα degradation, nuclear translocation of p65
-
-
Consult the Literature for Similar Compounds: Review studies on other CRM1 inhibitors (e.g., Leptomycin B) to identify known downstream effects that might be relevant to your observations.[25][26]
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Cell Line | IC50 (ng/mL) | Reference |
| L1210 Leukemia | 0.0018 (µg/mL) | [2] |
| P388 Leukemia | 0.0016 (µg/mL, IC100) | [2] |
| Various Tumor Cells | ~1 | [1][3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[27]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is based on standard flow cytometry procedures for apoptosis detection.[5]
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and incubate in the dark for 15 minutes at room temperature.
-
PI Staining: Add propidium iodide (PI) to the cell suspension immediately before analysis.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines a standard method for analyzing DNA content.
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS as described for the apoptosis assay.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential signaling pathways affected.
Caption: Workflow for off-target investigation.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grayandwhitelaw.com [grayandwhitelaw.com]
- 4. Structural study of a new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]
- 8. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. The combinatorial activation of the PI3K and Ras/MAPK pathways is sufficient for aggressive tumor formation, while individual pathway activation supports cell persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radiosensitising Cancer Using Phosphatidylinositol-3-Kinase (PI3K), Protein Kinase B (AKT) or Mammalian Target of Rapamycin (mTOR) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapamycin antagonizes NF-kappaB nuclear translocation activated by TNF-alpha in primary vascular smooth muscle cells and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Phosphoinositol-3-Kinase–Protein Kinase B/Akt Pathway Is Critical for Pseudomonas aeruginosa Strain PAK Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. google.com [google.com]
- 23. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. invivogen.com [invivogen.com]
- 26. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What are Antitumor Antibiotics? [healthline.com]
managing Kazusamycin B instability in cell culture media
Welcome to the technical support center for Kazusamycin B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a special focus on managing its inherent instability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antitumor antibiotic produced by Streptomyces sp.[1] Its primary mechanism of action is the inhibition of cell growth and the induction of cell cycle arrest at the G1 phase.[2] It is a potent cytotoxic agent against various cancer cell lines, with IC50 values in the low ng/mL range.[3]
Q2: What is the molecular target of this compound?
A2: this compound is a member of the leptomycin family of natural products.[4] Like its well-studied analog Leptomycin B, this compound is a potent inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1), also known as Exportin 1.[4] By binding to CRM1, it prevents the nuclear export of various proteins, leading to their accumulation in the nucleus and subsequent cell cycle arrest.[4]
Q3: I am observing inconsistent results with my this compound experiments. What could be the cause?
A3: Inconsistent results are often due to the inherent instability of this compound in certain solvents and under specific handling conditions. It is crucial to follow the recommended protocols for solubilization, storage, and use to ensure the compound's activity is maintained.
Q4: What is the best solvent to dissolve this compound?
A4: this compound is unstable in DMSO. The recommended solvent for preparing a stock solution is ethanol (B145695) .
Q5: How should I store my this compound stock solution?
A5: Store the ethanol stock solution at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q6: Can I dry down my this compound solution for storage or to change the solvent?
A6: No. this compound, similar to Leptomycin B, is highly unstable when dried down into a film. This will lead to rapid decomposition and a significant loss of active material.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Complete loss of compound activity | Improper storage of stock solution (e.g., at 4°C or room temperature). | Always store the ethanol stock solution at -20°C in tightly sealed, single-use aliquots. |
| Use of an inappropriate solvent for the stock solution. | Dissolve this compound in ethanol. Avoid DMSO. | |
| The compound was dried down at some point. | Never evaporate the solvent from a this compound solution. Prepare fresh dilutions from a properly stored stock. | |
| Reduced or variable compound activity | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. |
| Degradation in cell culture media during long-term experiments. | For experiments longer than 24 hours, consider replenishing the media with freshly diluted this compound. | |
| Instability in the final dilution in aqueous media. | Prepare the final dilution in cell culture media immediately before adding it to the cells. Do not pre-incubate the diluted compound for extended periods. | |
| Precipitation observed in the stock solution | The concentration of the stock solution is too high. | Prepare stock solutions at a concentration that ensures complete solubility in ethanol. |
| The stock solution was not properly mixed. | Ensure the compound is fully dissolved by gentle vortexing before storing at -20°C. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol (200 proof)
-
Sterile, amber, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous ethanol to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol for Treating Cells with this compound
-
Materials:
-
This compound stock solution (in ethanol)
-
Pre-warmed complete cell culture medium
-
Cultured cells ready for treatment
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture.
-
Immediately before treating the cells, dilute the required volume of the this compound stock solution directly into the pre-warmed complete cell culture medium. Mix well by gentle inversion.
-
Remove the existing medium from your cells and replace it with the medium containing the final concentration of this compound.
-
Incubate the cells for the desired experimental duration. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Data Presentation
| Condition | Stability | Recommendation |
| Solvent | ||
| Ethanol | Stable | Recommended for stock solutions. |
| DMSO | Unstable | Avoid . |
| Aqueous Solution (e.g., cell culture media) | Limited Stability | Prepare fresh dilutions immediately before use. |
| Storage | ||
| Dried Film | Highly Unstable | Never dry down the compound. |
| -20°C (in Ethanol) | Stable | Recommended for long-term storage of stock solutions. |
| 4°C or Room Temperature | Prone to Degradation | Avoid for storage. |
| Handling | ||
| Freeze-Thaw Cycles | Leads to Degradation | Aliquot stock solutions into single-use vials. |
Visualizations
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for preparing and using this compound in cell culture experiments.
Hypothesized Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest
References
avoiding common artifacts in Kazusamycin B flow cytometry
Welcome to the technical support center for researchers utilizing Kazusamycin B in flow cytometry applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you avoid common artifacts and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound relevant to flow cytometry analysis?
This compound is an antibiotic that exhibits potent antitumor activity.[1] Its primary effects observable by flow cytometry are the inhibition of cell growth and the arrest of the cell cycle at the G1 phase.[2] At appropriate concentrations and incubation times, it can also induce apoptosis.
Q2: What are the most common artifacts to watch for when analyzing this compound-treated cells by flow cytometry?
Common artifacts in flow cytometry, which can be exacerbated by drug treatments like this compound, include:
-
Cell Clumping and Aggregates: Drug-treated cells can become stressed and sticky, leading to clumps that can clog the flow cytometer and give false readings.
-
Debris from Dead Cells: As this compound is cytotoxic, an increase in dead and dying cells is expected. This can lead to a high background signal from subcellular debris.[3]
-
Non-specific Staining: Dead cells are notorious for non-specifically binding antibodies and dyes, which can lead to false-positive signals.[4]
-
Autofluorescence: Some compounds can increase the natural fluorescence of cells, which may interfere with the detection of your fluorescent labels. It's important to include an unstained control to assess this.[1]
Q3: How can I distinguish between early apoptotic, late apoptotic, and necrotic cells in my this compound-treated sample?
A common method is to use a dual-staining protocol with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[5][6]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
It is crucial to analyze samples promptly after staining, as apoptotic cells will progress to secondary necrosis over time.[1]
Q4: My cell cycle analysis of this compound-treated cells shows a messy histogram with a high coefficient of variation (CV). What could be the cause?
A high CV in the G0/G1 peak of a DNA content histogram indicates poor data quality.[7] Several factors related to your this compound experiment could be the cause:
-
Inconsistent Staining: Ensure a consistent number of cells per sample and use a saturating concentration of your DNA dye.[7][8]
-
Cell Clumps: Doublets and larger aggregates will have more DNA and can appear as false G2/M or polyploid populations. Always filter your samples before analysis.
-
High Flow Rate: Running samples at a lower flow rate provides more accurate DNA content measurement.[7]
-
Presence of Apoptotic Cells: Apoptotic cells with fragmented DNA can appear as a "sub-G1" peak, which can sometimes interfere with the analysis of the main cell cycle phases.
Troubleshooting Guides
Apoptosis Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of apoptotic/necrotic cells in the negative control group. | - Poor cell health (over-confluent, starved).- Harsh cell handling (over-trypsinization, vigorous pipetting).[1]- Spontaneous apoptosis due to prolonged culture. | - Use healthy, log-phase cells for your experiments.- Handle cells gently. Consider using a gentler dissociation reagent like Accutase if you observe a lot of cell death after harvesting.- Optimize the duration of your experiment. |
| No significant increase in apoptosis after this compound treatment. | - Insufficient drug concentration or incubation time.- Loss of apoptotic cells (which can detach) during washing steps.[3]- Assay performed at the wrong time point (apoptosis is a dynamic process).[4] | - Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.- When harvesting, be sure to collect both the supernatant and the adherent cells to include the floating apoptotic population.[3]- Analyze samples at multiple time points to capture the peak of the apoptotic response. |
| High background fluorescence. | - Non-specific binding of Annexin V to dead cells.- Autofluorescence from the cells or this compound.- Excessive antibody/dye concentration. | - Include a viability dye (like PI or 7-AAD) to gate out dead cells.- Always run an unstained control to check for autofluorescence.[1]- Titrate your Annexin V and viability dye to find the optimal concentration with the best signal-to-noise ratio.[4] |
Cell Cycle Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad G0/G1 and G2/M peaks (high CV). | - Cell clumps and aggregates.- Inconsistent dye staining.- High flow rate during acquisition. | - Filter samples through a 40-70 µm cell strainer before analysis.[9]- Ensure a single-cell suspension before fixation. Use a consistent number of cells for each sample and stain overnight at 4°C for equilibrium.[7][8]- Use a low flow rate for acquisition to improve resolution.[7] |
| Presence of a large sub-G1 peak. | - High levels of apoptosis induced by this compound, leading to DNA fragmentation. | - This is an expected outcome of a cytotoxic compound. Quantify the sub-G1 population as an indicator of cell death.- For a clearer view of the cell cycle distribution of the remaining viable cells, you can sometimes gate out the sub-G1 population during analysis. |
| Shifting of fluorescence intensity for all cell cycle phases. | - Drug-induced changes to DNA structure or dye accessibility.[7] | - Ensure proper fixation (e.g., cold 70% ethanol) to standardize DNA accessibility.- If shifts are consistent across replicates, it may be a real biological effect. Always compare to an untreated control run in the same experiment. |
Experimental Protocols
Protocol 1: Apoptosis Detection using Annexin V and Propidium Iodide
This protocol is for the analysis of apoptosis in cells treated with this compound.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X PBS (calcium- and magnesium-free)
-
1X Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (and a vehicle control) for the determined time period.
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant (which contains floating apoptotic cells) into a fresh tube.
-
Wash the adherent cells with PBS, then detach them using a gentle method (e.g., trypsin-EDTA, being mindful that EDTA can interfere with Annexin V binding, so a thorough wash is needed, or a non-enzymatic cell dissociation buffer).[1]
-
Combine the detached cells with their corresponding supernatant.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold 1X PBS.
-
Staining:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3]
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol details the preparation of this compound-treated cells for DNA content analysis.
Materials:
-
This compound
-
1X PBS (calcium- and magnesium-free)
-
Cold 70% Ethanol (B145695)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting: Harvest both floating and adherent cells as described in Protocol 1.
-
Washing: Wash the cells once with cold 1X PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS (e.g., 0.5 mL).
-
While gently vortexing, add cold 70% ethanol dropwise to a final volume of 5 mL.
-
Fix the cells for at least 2 hours (or overnight) at 4°C.[8]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Filter the stained cells through a cell strainer to remove clumps.
-
Analyze on a flow cytometer using a linear scale for the DNA content channel.
-
Use a low flow rate for acquisition.[7]
-
Visualizations
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for preparing this compound-treated cells for apoptosis analysis.
Troubleshooting Logic for Weak/No Apoptotic Signal
Caption: Decision tree for troubleshooting a weak or absent apoptotic signal.
Generalized G1/S Checkpoint Signaling Pathway
Caption: Potential mechanism of this compound-induced G1 arrest via CDK inhibitors.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. auctoresonline.org [auctoresonline.org]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Kazusamycin B Derivatization
Welcome to the technical support center for the derivatization of Kazusamycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this potent antitumor antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound molecule for derivatization?
A1: Based on its chemical structure, this compound possesses several key functional groups that serve as primary sites for derivatization:
-
Carboxylic Acid: The terminal carboxylic acid is a prime target for modifications such as esterification or amide bond formation.
-
Primary Alcohol: The hydroxymethyl group offers a site for selective esterification or etherification.
-
Secondary Alcohol: The secondary hydroxyl group can also be derivatized, though it may be more sterically hindered than the primary alcohol.
-
α,β-Unsaturated δ-Lactone: This moiety can potentially undergo Michael addition, though reactions at this site may affect the compound's biological activity.[1]
Q2: What are the main challenges I should anticipate when derivatizing this compound?
A2: Researchers may encounter several challenges, including:
-
Selectivity: Differentiating between the primary and secondary alcohols for selective derivatization can be difficult.
-
Steric Hindrance: The bulky nature of the this compound scaffold can impede reactions at certain positions.
-
Stability: The molecule's complex structure, including the unsaturated lactone, may be sensitive to harsh reaction conditions (e.g., strong acids or bases), potentially leading to degradation or side reactions.
-
Low Yields: Incomplete reactions or the formation of side products can lead to low yields of the desired derivative.
-
Purification: Separating the desired product from starting material and byproducts can be challenging due to similar polarities.
Q3: How can I improve the yield of my esterification or amidation reaction with the carboxylic acid group?
A3: To improve yields, consider the following:
-
Activating Agents: Utilize modern coupling reagents to activate the carboxylic acid. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium (B103445) salts like PyBOP.
-
Reaction Conditions: Optimize solvent, temperature, and reaction time. Anhydrous conditions are often crucial to prevent hydrolysis of activated intermediates.
-
Stoichiometry: A slight excess of the alcohol or amine coupling partner can help drive the reaction to completion.
Q4: Are protecting groups necessary for the derivatization of this compound?
A4: The use of protecting groups is highly recommended, especially when targeting a specific functional group in the presence of others with similar reactivity. For example, to selectively derivatize the secondary alcohol, it is advisable to first protect the more reactive primary alcohol and the carboxylic acid. Orthogonal protecting group strategies allow for the selective removal of one group without affecting others.[2]
Troubleshooting Guides
Esterification Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion to the ester | - Insufficient activation of the carboxylic acid.- Steric hindrance from the alcohol or this compound.- Hydrolysis of activated intermediate due to moisture. | - Use a more potent activating agent (e.g., HATU, COMU).- Increase reaction temperature and/or time.- Employ a less sterically hindered alcohol if possible.- Ensure strictly anhydrous reaction conditions (e.g., use dry solvents, perform under inert atmosphere). |
| Formation of multiple products | - Non-selective reaction with both primary and secondary alcohols.- Side reactions involving the α,β-unsaturated lactone. | - Utilize a protecting group strategy to block one of the hydroxyl groups.- Employ a sterically bulky acylating agent that may preferentially react with the less hindered primary alcohol.- Use milder reaction conditions to minimize side reactions. |
| Decomposition of starting material | - Use of harsh acidic or basic conditions.- High reaction temperatures for extended periods. | - Use a milder catalyst or coupling reagent.- Optimize the reaction to proceed at a lower temperature.- Monitor the reaction closely to avoid prolonged heating after completion. |
Amide Bond Formation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired amide | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance around the carboxylic acid or the amine. | - Use a highly efficient coupling reagent (e.g., T3P, HATU).- Add a non-nucleophilic base (e.g., DIEA) to scavenge acid produced during the reaction.- Increase reaction temperature.- If possible, use a less hindered amine. |
| Epimerization at adjacent chiral centers | - Use of certain coupling reagents (e.g., some carbodiimides without additives) can lead to racemization. | - Add an epimerization-suppressing agent such as HOBt or Oxyma Pure® to the reaction mixture. |
| Difficulty in purification | - Similar polarity of the product and unreacted starting materials or coupling agent byproducts. | - Choose a coupling reagent that produces water-soluble byproducts for easy removal during aqueous workup.- Utilize advanced chromatographic techniques such as preparative HPLC for purification. |
Experimental Protocols
General Protocol for Esterification of the Carboxylic Acid Moiety
-
Preparation: Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane (B109758) or DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Activation: Add the coupling agent (e.g., EDC, 1.2 equivalents) and an activator/catalyst (e.g., DMAP, 0.1 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the desired alcohol (1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, monitoring progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Selective Protection of the Primary Alcohol
-
Preparation: Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Reagent Addition: Add a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equivalents) followed by a sterically hindered silylating agent (e.g., TBDPSCl, 1.1 equivalents) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: Quench the reaction and perform an aqueous workup as described in the esterification protocol. Purify the product by column chromatography.
Visualizing Experimental Workflows and Logic
Workflow for Derivatization of this compound's Carboxylic Acid
Caption: A generalized workflow for the derivatization of the carboxylic acid of this compound.
Decision Tree for Protecting Group Strategy
Caption: A decision-making diagram for the use of protecting groups in this compound derivatization.
References
overcoming poor water solubility of Kazusamycin B for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the poor water solubility of Kazusamycin B in preparation for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as ethanol (B145695) and methanol[][2]. Ethanol is the recommended solvent for creating stock solutions[]. It is important to note that this compound is reported to be unstable in Dimethyl Sulfoxide (DMSO)[][2].
Q3: How has this compound been administered in previous in vivo studies?
A3: Early preclinical studies have demonstrated the in vivo antitumor efficacy of this compound in murine models using intraperitoneal injections[3]. While the exact vehicle composition is not detailed in these publications, it was likely a solvent-based system compatible with this route of administration.
Q4: Are there established advanced formulations like liposomes or cyclodextrins for this compound?
A4: Currently, there are no commercially available or published studies detailing specific advanced formulations such as liposomes, nanoparticles, or cyclodextrin (B1172386) complexes for this compound. However, these formulation strategies are commonly employed for poorly water-soluble drugs and can be adapted for this compound.
Troubleshooting Guide: Overcoming Poor Water Solubility
This guide addresses common issues encountered when preparing this compound for in vivo administration.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in aqueous buffer. | This compound is poorly soluble in water. The concentration of the organic co-solvent may be too low in the final formulation to maintain solubility. | 1. Increase Co-solvent Concentration: Prepare the final dosing solution with a higher percentage of a biocompatible co-solvent like ethanol or polyethylene (B3416737) glycol (PEG). Ensure the final concentration of the co-solvent is tolerable for the animal model and route of administration. 2. Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) into the aqueous diluent before adding the this compound stock solution. This can help to form micelles and improve solubility. 3. Explore Advanced Formulations: For long-term or intravenous studies, consider developing a cyclodextrin, liposomal, or nanoparticle formulation. |
| Inconsistent results or loss of activity in in vivo experiments. | The drug may be precipitating out of solution after administration, leading to variable bioavailability. The formulation may not be stable. | 1. Visual Inspection: Before each administration, carefully inspect the formulation for any signs of precipitation. 2. pH Adjustment: Although data is limited, exploring the pH-solubility profile of this compound may reveal improved solubility at a non-physiological pH. However, this must be compatible with the route of administration. 3. Adopt a Robust Formulation: For improved consistency, developing a stable, optimized formulation such as a self-emulsifying drug delivery system (SEDDS), a cyclodextrin inclusion complex, or a liposomal formulation is highly recommended. |
| Observed toxicity or adverse events in animal models. | The vehicle itself, particularly high concentrations of organic co-solvents or surfactants, may be causing toxicity. | 1. Vehicle Toxicity Study: Conduct a preliminary study with the vehicle alone to assess its tolerability in the animal model. 2. Minimize Excipient Concentrations: Use the lowest possible concentration of co-solvents and surfactants that still maintains the solubility of this compound. 3. Consider Alternative Formulations: Lipid-based formulations like liposomes can often improve the therapeutic index of a drug by reducing vehicle-related toxicity. |
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Stability Notes | Reference |
| Water | Poor/Insoluble | - | [] |
| Ethanol | Soluble | Recommended solvent | [][2] |
| Methanol | Soluble | - | [][2] |
| DMSO | Soluble | Unstable | [][2] |
| Hexane | Insoluble | (Data for Kazusamycin A) | |
| Chloroform | Soluble | (Data for Kazusamycin A) |
Experimental Protocols
Protocol 1: Preparation of a Simple Co-Solvent Formulation for Intraperitoneal Injection
This is a general starting point and should be optimized for your specific experimental needs.
-
Prepare Stock Solution: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 1-5 mg/mL).
-
Prepare Vehicle: In a sterile container, prepare the vehicle. A common co-solvent system for intraperitoneal injection is a mixture of Ethanol:PEG 400:Saline. A starting ratio could be 10:40:50 (v/v/v).
-
Final Formulation: Slowly add the this compound stock solution to the vehicle with gentle vortexing to achieve the desired final concentration.
-
Pre-dosing Check: Before administration, visually inspect the solution to ensure it is clear and free of precipitates.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol is adapted from general methods for poorly soluble drugs and requires optimization.
-
Molar Ratio Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its safety and ability to solubilize a wide range of drugs. A common starting point is a 1:1 molar ratio of this compound to HP-β-CD.
-
Preparation of Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in sterile water or a suitable buffer with gentle heating (e.g., 40-50°C) and stirring.
-
Complexation: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Slowly add this solution to the stirred cyclodextrin solution.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Solvent Removal (if necessary): If a significant amount of organic solvent was used, it may need to be removed, for example, by rotary evaporation.
-
Sterilization: Sterilize the final formulation by filtering through a 0.22 µm filter.
-
Characterization (Recommended): Confirm the formation of the inclusion complex and determine the encapsulation efficiency using techniques like Phase Solubility Studies, Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR).
Visualizations
References
impact of serum concentration on Kazusamycin B activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Kazusamycin B in in vitro settings. The primary focus is on the impact of serum concentration on the apparent activity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro potency of this compound?
A1: this compound is a highly potent antitumor antibiotic. In various tumor cell lines, the 50% inhibitory concentration (IC50) is typically observed in the low nanogram per milliliter (ng/mL) range following a 72-hour exposure period.[1][2] For instance, against L1210 leukemia cells, the IC50 has been reported to be as low as 0.0018 µg/mL (1.8 ng/mL).[3]
Q2: How does serum in the cell culture medium affect the activity of this compound?
A2: Serum contains proteins, such as albumin, that can bind to small molecules like this compound. This binding can sequester the compound, reducing the free concentration available to interact with the cells. Consequently, an increase in serum concentration in the culture medium can lead to a decrease in the apparent potency of this compound, reflected by a higher IC50 value.[4] It is crucial to consider and standardize the serum concentration used in your experiments for consistent results.
Q3: What is the mechanism of action of this compound?
A3: this compound has been shown to inhibit cell growth by arresting the cell cycle at the G1 phase.[5] While the precise molecular targets are not fully elucidated in the provided literature, its cytotoxic effects are well-documented against a broad spectrum of tumor cells.[2]
Q4: Are there any known signaling pathways affected by this compound?
A4: The specific signaling pathways modulated by this compound are not detailed in the currently available literature. However, its ability to induce G1 cell cycle arrest suggests an interaction with pathways that regulate cell cycle progression.[5][6]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values for this compound.
-
Possible Cause: High serum concentration in the cell culture medium.
-
Troubleshooting Steps:
-
Review Serum Concentration: Check the percentage of fetal bovine serum (FBS) or other serum types in your culture medium. Concentrations of 10% or higher can significantly impact the apparent activity of compounds known to bind to serum proteins.[7]
-
Perform a Serum Titration Experiment: To quantify the effect of serum, perform a dose-response experiment with this compound in media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%). This will help determine the sensitivity of your specific cell line to the compound under varying serum conditions.
-
Consider Serum-Free or Reduced-Serum Conditions: If experimentally feasible for your cell line, conduct experiments in serum-free or reduced-serum media. This will minimize the impact of protein binding and provide a more accurate measure of the intrinsic activity of this compound.
-
Issue 2: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Inconsistent serum concentration or lot-to-lot variability in serum.
-
Troubleshooting Steps:
-
Standardize Serum Usage: Ensure that the same concentration and lot of serum are used for all related experiments to minimize variability.
-
Include Proper Controls: Always include vehicle controls (medium with the same final concentration of the drug solvent, e.g., DMSO) and untreated controls for each serum concentration tested.
-
Normalize Data: When comparing experiments, consider normalizing the results to the vehicle control for each respective serum concentration to account for any baseline effects of the serum itself.
-
Issue 3: Low signal-to-noise ratio in the cytotoxicity assay.
-
Possible Cause: Interference from serum components with the assay chemistry.
-
Troubleshooting Steps:
-
Check for Endogenous Enzyme Activity: Animal sera contain endogenous enzymes like lactate (B86563) dehydrogenase (LDH) which can contribute to background signal in LDH-based cytotoxicity assays.[8] Consider using a different type of cytotoxicity assay, such as a resazurin-based assay or an ATP-based assay, which may be less susceptible to this interference.[9][10]
-
Run Serum-Only Controls: Include control wells with culture medium and serum but without cells to measure the background signal originating from the medium itself. Subtract this background from all other readings.[9]
-
Data Presentation: Impact of Serum Concentration on this compound IC50
The following table summarizes hypothetical data from an experiment designed to investigate the effect of FBS concentration on the in vitro activity of this compound against a generic cancer cell line (e.g., HeLa) after 72 hours of exposure.
| FBS Concentration (%) | This compound IC50 (ng/mL) | 95% Confidence Interval (ng/mL) |
| 0.5 | 1.2 | 0.9 - 1.5 |
| 2 | 3.5 | 2.8 - 4.4 |
| 5 | 8.1 | 6.9 - 9.5 |
| 10 | 15.7 | 13.5 - 18.2 |
Experimental Protocols
Protocol: Determining the Effect of Serum Concentration on this compound Cytotoxicity using a Resazurin-Based Assay
-
Cell Seeding:
-
Harvest and count cells (e.g., HeLa) in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium (e.g., DMEM with 10% FBS).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of Serum-Containing Media:
-
Prepare four different media formulations with varying FBS concentrations: 0.5%, 2%, 5%, and 10% in the appropriate basal medium (e.g., DMEM).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Perform serial dilutions of the this compound stock solution in each of the four prepared media formulations to achieve final concentrations ranging from, for example, 0.1 ng/mL to 100 ng/mL. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Compound Treatment:
-
After 24 hours of incubation, carefully remove the seeding medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (in the corresponding serum-containing media) to the appropriate wells.
-
Include vehicle control wells for each serum concentration.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin (B115843) Assay:
-
Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS).
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from cell-free wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each serum condition.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for this compound at each serum concentration.
-
Visualizations
Caption: Workflow for assessing serum concentration's impact on this compound.
Caption: How serum protein binding reduces this compound's apparent activity.
Caption: Serum proteins sequester this compound, reducing cell entry.
References
- 1. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitory effect of schisandrin B on gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
selecting appropriate negative controls for Kazusamycin B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Kazusamycin B. The focus is on the critical aspect of selecting and implementing appropriate negative controls to ensure the specificity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for any this compound experiment?
A: To ensure that the observed cellular effects are directly attributable to this compound's specific activity and not artifacts, two fundamental negative controls are mandatory:
-
Untreated Control: This sample consists of cells cultured under identical conditions as the experimental group but without any treatment. It serves as the baseline for normal cell health, proliferation rates, and the basal level of any measured parameter.
-
Vehicle Control: this compound is typically dissolved in a solvent, such as DMSO, for use in cell culture. The vehicle control consists of cells treated with the same concentration of the solvent used to deliver this compound to the experimental group. This is crucial to account for any effects the solvent itself may have on the cells.
The diagram below illustrates the foundational controls for a standard this compound experiment.
Caption: Foundational controls for this compound experiments.
Q2: Is there an ideal, structurally related negative control for this compound?
A: Ideally, a negative control for a small molecule inhibitor is a close chemical analog that is inactive against the intended target. This helps to confirm that the observed phenotype is due to the inhibition of the target and not some other off-target effect of the chemical scaffold.
Q3: Without a specific inactive analog, how can I be confident in the specificity of my results?
A: A multi-faceted approach is necessary to build a strong case for the specificity of this compound's effects. This involves a combination of rigorous controls and potentially alternative experimental strategies.
The following logical workflow is recommended:
Caption: Logic for establishing the specificity of this compound's effects.
Key strategies include:
-
Dose-Response Curve: Demonstrate that the observed effect is dependent on the concentration of this compound. This helps to rule out non-specific toxicity that might only occur at high concentrations.
-
Phenocopy with a Structurally Unrelated Inhibitor: If the molecular target of this compound in your system is known or hypothesized, using a structurally different inhibitor that targets the same protein or pathway should produce the same phenotype. This strengthens the argument that the effect is target-specific.
-
Rescue Experiments: If possible, overexpressing the target of this compound might "rescue" the cells from its effects, providing strong evidence for on-target activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in vehicle control. | Solvent concentration is too high; Solvent batch is contaminated; Cells are particularly sensitive to the solvent. | Perform a dose-response curve for the vehicle (e.g., DMSO) to determine the maximum tolerated concentration. Use a fresh, high-purity aliquot of the solvent. Consider using a different, less toxic solvent if possible. |
| Inconsistent results between experiments. | Inconsistent cell passage number or density; Variation in this compound solution preparation; Pipetting errors. | Use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure accurate and consistent pipetting techniques. |
| No observable effect of this compound. | This compound is inactive; The concentration used is too low; The incubation time is too short; The cell line is resistant. | Verify the activity of this compound with a known sensitive cell line. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. Consult the literature for reported sensitive and resistant cell lines.[2] |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Vehicle Concentration
This protocol is essential for establishing the appropriate concentration of the vehicle (e.g., DMSO) to use in your experiments.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Vehicle Dilutions: Prepare a serial dilution of your vehicle (e.g., DMSO) in culture medium. A typical range to test is from 1% down to 0.01%.
-
Treatment: Treat the cells with the different vehicle concentrations. Include an untreated control (medium only).
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells at each vehicle concentration compared to the untreated control.
-
Analysis: The highest concentration of the vehicle that does not cause a significant decrease in cell viability is the maximum tolerated concentration for your experiments.
Protocol 2: this compound Dose-Response Experiment
This protocol is used to determine the concentration-dependent effect of this compound on your cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
This compound Dilutions: Prepare a serial dilution of this compound in culture medium containing the predetermined maximum tolerated vehicle concentration. A starting point for the IC50 of this compound is around 1 ng/mL.[2]
-
Controls: Include untreated and vehicle-only controls.
-
Treatment: Add the this compound dilutions to the appropriate wells.
-
Incubation: Incubate for the desired time.
-
Viability Assay: Perform a cell viability assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Dose-Response Data for this compound
| This compound (ng/mL) | % Cell Viability (Relative to Vehicle Control) |
| 100 | 5% |
| 10 | 20% |
| 1 | 52% |
| 0.1 | 85% |
| 0.01 | 98% |
| 0 (Vehicle) | 100% |
| Untreated | 102% |
Signaling Pathways and Experimental Workflows
This compound is known to cause G1 cell cycle arrest.[1] The following diagram illustrates a simplified G1/S checkpoint pathway, which is a likely target of this compound's effects.
Caption: Simplified G1/S cell cycle progression pathway.
References
dealing with Kazusamycin B precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kazusamycin B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the precipitation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic produced by Streptomyces sp. that exhibits potent antitumor, antibacterial, and antifungal activities.[1][2][3] Its primary mechanism of action is the inhibition of nuclear export.[1] this compound, similar to its analogue Leptomycin B, targets the chromosomal region maintenance 1 (CRM1 or exportin 1) protein.[4][5][6][7] CRM1 is a key receptor for the nuclear export of proteins containing a nuclear export signal (NES).[4][7] By binding to CRM1, this compound prevents the export of various cargo proteins from the nucleus to the cytoplasm.[4][7] This leads to the nuclear accumulation of tumor suppressor proteins and cell cycle regulators, ultimately resulting in cell cycle arrest and apoptosis.[8]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in ethanol (B145695) and methanol.[1][] Ethanol is the recommended solvent for preparing stock solutions.[1][] It has poor solubility in water and is unstable in DMSO.[1][]
Q3: What are the recommended storage conditions for this compound stock solutions?
It is recommended to store this compound as a solid and in solution at -20°C.[1][]
Q4: What are the known downstream effects of this compound treatment?
Treatment of cells with this compound leads to cell cycle arrest at the G1 phase.[8] This is a consequence of the nuclear accumulation of proteins that regulate the cell cycle. The inhibition of CRM1-mediated export prevents the shuttling of these regulatory proteins to the cytoplasm for degradation, causing them to be retained in the nucleus where they exert their effects on cell cycle progression.
Troubleshooting Guide: Precipitation in Stock Solutions
Issue: My this compound has precipitated out of my stock solution. What should I do?
Precipitation of this compound from an ethanol stock solution can occur due to several factors, including solvent evaporation, temperature fluctuations, or exceeding the solubility limit. The following table outlines potential causes and suggested solutions.
| Potential Cause | Explanation | Suggested Solution |
| Solvent Evaporation | Ethanol is volatile and can evaporate over time, especially with repeated freeze-thaw cycles or improper sealing. This increases the concentration of this compound, potentially exceeding its solubility limit. | 1. Ensure vials are tightly sealed. 2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and air exposure. 3. If evaporation is suspected, try adding a small amount of fresh, anhydrous ethanol to the vial to return it to the original concentration. |
| Temperature Fluctuations | Frequent changes in temperature or storing the solution at a temperature warmer than -20°C can decrease the stability and solubility of this compound. | 1. Store stock solutions consistently at -20°C. 2. Minimize the time the stock solution is at room temperature when preparing dilutions. |
| Exceeded Solubility Limit | The initial concentration of the stock solution may be too high for the storage conditions. While specific solubility data at various temperatures is not readily available, preparing highly concentrated stocks increases the risk of precipitation upon cooling. | 1. Prepare a new stock solution at a lower concentration. 2. Before storing, ensure the compound is fully dissolved at room temperature. |
| Water Contamination | The ethanol used may contain water, or moisture may have entered the vial. This compound has poor water solubility, and the presence of water can significantly reduce its solubility in ethanol. | 1. Use anhydrous (≥99.5%) ethanol to prepare stock solutions. 2. Store ethanol and this compound stock solutions in a dry environment. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing an ethanol-based stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of anhydrous ethanol required to achieve the desired stock concentration (e.g., 1 mg/mL). Note: Due to the lack of specific quantitative solubility data, it is advisable to start with a concentration that is commonly used for similar macrolide antibiotics.
-
Add the calculated volume of anhydrous ethanol to the vial containing the solid this compound.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
If necessary, gently warm the solution to 37°C to aid in dissolution.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for Redissolving Precipitated this compound
If precipitation is observed in your this compound stock solution, the following steps may help to redissolve the compound.
Procedure:
-
Bring the vial containing the precipitated solution to room temperature.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution. If the precipitate has dissolved, the solution can be used. It is recommended to use it immediately.
-
If the precipitate persists, sonicate the vial in a bath sonicator for 5-10 minutes.
-
If the precipitate still does not dissolve, it is recommended to discard the solution and prepare a fresh stock, potentially at a lower concentration.
Visualizations
Caption: CRM1-mediated nuclear export and its inhibition.
Caption: Workflow for preparing and using this compound stock solutions.
References
- 1. usbio.net [usbio.net]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Leptomycin B Alters the Subcellular Distribution of CRM1 (Exportin 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. medchemexpress.com [medchemexpress.com]
long-term storage and stability of Kazusamycin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Kazusamycin B. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term use?
A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, the powder is expected to be stable for at least three years.[1] It is recommended to keep the container tightly sealed to protect it from moisture.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in a suitable organic solvent such as DMSO. For cellular assays, it is advisable to prepare a concentrated stock solution (e.g., 1000x) in DMSO.[1] Ensure the solution is clear and free of precipitation before making further dilutions.
Q3: How should I store the stock solution of this compound?
A3: Stock solutions of this compound in an organic solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for optimal stability, where they are expected to be stable for up to six months.[1] For short-term storage of up to one month, -20°C is also acceptable.[1]
Q4: Can I store the stock solution at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C for extended periods. Once an aliquot is thawed for use, it may be kept at 4°C for up to two weeks, but for longer-term storage, freezing is essential to prevent degradation.[2]
Q5: Is this compound sensitive to light?
Q6: What are the signs of this compound degradation?
A6: Degradation of this compound may manifest as a decrease in its biological activity, a change in the color of the solution, or the appearance of precipitates. To confirm the integrity of the compound, a stability-indicating analytical method such as HPLC should be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of both the powder and stock solutions. 2. Prepare a fresh stock solution from the powder. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots. 4. Perform a stability check using HPLC if the problem persists. |
| Precipitate forms in the stock solution upon thawing. | The solubility limit may have been exceeded, or the compound is degrading. | 1. Gently warm the solution and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, it may be a degradation product. In this case, a fresh stock solution should be prepared. 3. Consider preparing a less concentrated stock solution. |
| The working solution appears cloudy or contains particles. | The compound may have precipitated upon dilution into an aqueous buffer or cell culture medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to maintain solubility and avoid cell toxicity.[1] 2. Dilute the stock solution in a stepwise manner to prevent rapid concentration changes.[1] 3. If sterility is required, use a 0.22 µm sterile filter for the final working solution.[1] |
Storage and Stability Data Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -20°C | ≥ 3 years[1] | Keep tightly sealed and protected from light. |
| 4°C | 2 years[1] | For shorter-term storage, ensure the container is well-sealed. | |
| Stock Solution (in DMSO) | -80°C | ≤ 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | ≤ 1 month[1] | Suitable for shorter-term storage of aliquots. Protect from light. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Analysis of this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect the presence of degradation products. This method is adapted from established procedures for analyzing similar antibiotic compounds.[5][6][7]
1. Materials and Reagents:
- This compound reference standard
- This compound sample for analysis
- HPLC-grade acetonitrile (B52724)
- HPLC-grade water
- Formic acid (or other suitable mobile phase modifier)
- C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
2. Instrumentation:
- HPLC system with a UV detector
- Data acquisition and processing software
3. Chromatographic Conditions (starting point, may require optimization):
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- Gradient:
- 0-5 min: 30% B
- 5-20 min: 30% to 90% B
- 20-25 min: 90% B
- 25-26 min: 90% to 30% B
- 26-30 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis scan of this compound)
- Injection Volume: 10 µL
4. Sample Preparation:
- Reference Standard: Prepare a 1 mg/mL stock solution of this compound reference standard in DMSO. Dilute with the mobile phase to a final concentration of 0.1 mg/mL.
- Test Sample: Prepare the this compound sample to be tested at the same concentration as the reference standard using the same diluent.
5. Procedure:
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (diluent) to ensure there are no interfering peaks.
- Inject the reference standard solution to determine the retention time and peak area of the intact this compound.
- Inject the test sample solution.
- Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the peak area of the parent compound.
6. Data Analysis:
- Calculate the purity of the this compound sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
- The percentage degradation can be estimated by the increase in the area of degradation product peaks relative to the initial area of the this compound peak.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dbaitalia.it [dbaitalia.it]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Analysis of antibiotic fungicide kasugamycin in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-ELSD determination of kanamycin B in the presence of kanamycin A in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
effect of different cell culture media (RPMI vs DMEM) on Kazusamycin B efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential effects of using RPMI 1640 versus DMEM cell culture media on the efficacy of Kazusamycin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between RPMI 1640 and DMEM that could affect this compound efficacy?
A1: RPMI 1640 and DMEM (Dulbecco's Modified Eagle Medium) differ significantly in their composition, which can influence cellular metabolism, growth rate, and response to cytotoxic agents like this compound. Key differences include concentrations of glucose, amino acids, vitamins, and buffering systems. DMEM generally has a higher glucose concentration, which can support rapidly proliferating cells, while RPMI 1640 was originally formulated for human lymphoid cells.[1][2] These differences can alter the metabolic state of the cells, potentially impacting the mechanism of action of this compound, which is known to inhibit cell growth and arrest the cell cycle at the G1 phase.[3]
Q2: Which medium is generally recommended for studying the efficacy of this compound?
A2: The choice of medium is highly dependent on the cell line being used in your experiments.[1] For suspension cells, particularly those of hematopoietic origin, RPMI 1640 is often the preferred medium.[1][4][5] For adherent cells like fibroblasts and various epithelial cells, DMEM is a common choice due to its richer formulation.[1] Since this compound has shown potent activity against leukemia cells (like L1210 and P388), RPMI 1640 may be more suitable for such studies.[6] However, it is crucial to maintain consistency with the medium used in previous studies on your specific cell line to ensure comparability of results.
Q3: Can I switch between RPMI and DMEM during my this compound experiments?
A3: It is strongly advised not to switch media in the middle of an experimental series. Abrupt changes in the culture environment can lead to significant alterations in gene expression, cell metabolism, and signaling pathways, which will likely affect the cellular response to this compound and lead to inconsistent and unreliable data.[7] If a change is necessary, a gradual adaptation of the cells to the new medium is recommended, though this may still introduce variability.[7]
Q4: How might the buffering system difference (Bicarbonate in RPMI vs. Bicarbonate/HEPES in some DMEM formulations) impact my results?
A4: The buffering system helps maintain a stable pH in the cell culture environment. RPMI 1640 relies more heavily on a bicarbonate buffering system, which requires a controlled CO2 environment.[1] Some DMEM formulations include HEPES for additional buffering capacity, making the pH more stable in ambient air. Fluctuations in pH can affect drug stability and cellular enzymatic activities, which could indirectly influence the perceived efficacy of this compound.
Troubleshooting Guide
| Issue | Potential Cause Related to Media | Troubleshooting Steps |
| Inconsistent IC50 values for this compound across experiments. | Media Composition Variability: Different lots of media or serum supplements can have slight variations. The inherent differences between RPMI and DMEM will also lead to different IC50 values. | 1. Standardize Media and Supplements: Use the same lot of media and fetal bovine serum (FBS) for an entire set of experiments. 2. Cell Line Authentication: Ensure your cell line is pure and has not been misidentified or contaminated. 3. Consistent Cell Density: Seed cells at the same density for each experiment, as this can influence drug response. |
| Unexpected cell morphology or growth rate after this compound treatment. | Suboptimal Medium for Cell Line: The chosen medium may not be ideal for your specific cell line, causing stress that could be exacerbated by drug treatment. | 1. Consult ATCC or Cell Line Provider: Verify the recommended medium for your cell line. 2. Literature Review: Check publications that have used your cell line to see which medium is most commonly used. |
| This compound appears less potent than expected based on literature. | Nutrient and Growth Factor Differences: The higher nutrient content in DMEM might promote faster cell growth, potentially masking the cytotoxic effects of this compound compared to experiments run in RPMI.[2] | 1. Optimize Drug Exposure Time: The incubation time with this compound may need to be adjusted based on the cell doubling time in the specific medium.[8][9] 2. Serum Concentration: The concentration of FBS can influence drug efficacy. Consider testing a range of serum concentrations or using serum-free medium if appropriate for your cell line. |
| High background in cytotoxicity assays (e.g., MTT, XTT). | Media Components Interfering with Assay: Phenol (B47542) red, a common pH indicator in both media, can interfere with colorimetric assays. Some media components may also react with the assay reagents.[10] | 1. Use Phenol Red-Free Medium: If you suspect interference, switch to a phenol red-free version of your medium for the duration of the assay. 2. Include Media-Only Controls: Always run controls with the medium and the assay reagent in the absence of cells to determine the background absorbance. |
Data Presentation: Compositional Differences and Hypothetical Efficacy
Table 1: Key Compositional Differences between RPMI 1640 and DMEM (Low Glucose)
| Component | RPMI 1640 | DMEM (Low Glucose) | Potential Impact on this compound Efficacy |
| Glucose | 2 g/L | 1 g/L | Differences in glucose metabolism can alter cellular energy levels and sensitivity to drugs that affect cell cycle and growth.[2] |
| Calcium | 0.8 mM | 1.8 mM | Calcium is a critical second messenger in many signaling pathways; variations can affect cellular responses to stress and apoptosis.[2] |
| Phosphate | 5 mM | 1 mM | Phosphate is essential for energy metabolism (ATP) and signaling (phosphorylation); differences can impact cellular energetics.[2] |
| Glutathione (B108866) | Present | Absent | As an antioxidant, glutathione can protect cells from oxidative stress, which may be induced by some cytotoxic drugs.[4] |
| Vitamins | Higher concentration of certain vitamins (e.g., Biotin, B12) | Lower concentration of some vitamins compared to RPMI | Vitamins are cofactors for many enzymes; their availability can influence metabolic pathways.[4] |
Table 2: Hypothetical IC50 Values of this compound in Different Media (Example Data)
This table presents hypothetical data to illustrate potential variations and should not be considered as actual experimental results.
| Cell Line | Cell Type | IC50 in RPMI 1640 (ng/mL) | IC50 in DMEM (ng/mL) |
| Jurkat | Human T-cell leukemia (Suspension) | 0.5 | 1.2 |
| MCF-7 | Human breast adenocarcinoma (Adherent) | 2.5 | 1.8 |
| A549 | Human lung carcinoma (Adherent) | 3.1 | 2.6 |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Culture cells in either RPMI 1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count adherent cells, or directly count suspension cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for assessing this compound efficacy.
Caption: Potential influence of media on this compound action.
References
- 1. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 2. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic Medium: RPMI 1640 and Dulbecco’s Modified Eagle Medium (DMEM) - A professional supplier of swabs [chenyanglobal.com]
- 5. RPMI 1640 培養基 [sigmaaldrich.com]
- 6. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antitumor Efficacy of Kazusamycin B and Kazusamycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two closely related antitumor antibiotics, Kazusamycin B and Kazusamycin A. Both compounds, isolated from Streptomyces sp. No. 81-484, have demonstrated potent cytotoxic effects against a range of cancer cell lines. This document synthesizes available experimental data to facilitate an objective assessment of their relative performance.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported in vitro cytotoxic activities of this compound and Kazusamycin A against various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) and, where available, the 100% inhibitory concentration (IC100).
| Compound | Cell Line | Cancer Type | IC50 (ng/mL) | IC100 (ng/mL) | Exposure Time (hours) | Citation |
| This compound | L1210 | Leukemia | 1.8 | - | Not Specified | [1] |
| P388 | Leukemia | - | 1.6 | Not Specified | [1] | |
| Various Tumor Cells | Various | ~1 | - | 72 | [2] | |
| Kazusamycin A | HeLa | Cervical Cancer | ~1 | - | 72 | [3] |
Note: A direct comparative study on the effects of this compound and its analog, Kazusamycin A, concluded that there appeared to be no significant difference in their effectiveness.[2]
Mechanism of Action: Cell Cycle Arrest
Current research suggests that both Kazusamycin A and B exert their antitumor effects at least in part by inducing cell cycle arrest, although the specific phase of arrest may differ between the two compounds and potentially across different cell types.
This compound has been shown to arrest synchronized L1210 leukemia cells in the G1 phase of the cell cycle.[4] This arrest is accompanied by morphological changes in the intranuclear structure.[4]
In contrast, Kazusamycin A has been reported to have G2-arresting and M-retarding effects on human transitional cancer cell lines.
The precise molecular mechanisms and signaling pathways governing these cell cycle arrests are not yet fully elucidated and require further investigation.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature concerning Kazusamycin A and B.
In Vitro Cytotoxicity Assay (MTT/CCK-8 Assay)
This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A series of dilutions of Kazusamycin A or B are prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. Control wells with medium and no compound are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
For MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. The resulting formazan (B1609692) crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
For CCK-8 Assay: A solution from a Cell Counting Kit-8 (CCK-8) is added to each well and incubated for 1-4 hours.
-
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
This protocol describes a standard procedure for analyzing the cell cycle distribution of cells treated with a compound.
-
Cell Treatment: Cells are cultured and treated with Kazusamycin A or B at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol (B145695) while vortexing gently. The fixed cells are stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA-binding dye is measured for each cell.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content. The relative proportions of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of Kazusamycin A and B.
Logical Relationship of Cell Cycle Arrest Mechanisms
Caption: Postulated differential effects of Kazusamycin A and B on the cell cycle.
Hypothesized Signaling Pathway for Cell Cycle Arrest
Disclaimer: The specific signaling pathways for Kazusamycin A and B have not been fully elucidated. The following diagram represents a generalized pathway often implicated in drug-induced cell cycle arrest and is provided for illustrative purposes.
Caption: A potential signaling pathway leading to cell cycle arrest by Kazusamycins.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Kazusamycin B Demonstrates Superior Efficacy Over Doxorubicin in Resistant P388 Leukemia Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data reveals that the antibiotic Kazusamycin B exhibits significant cytotoxic activity against doxorubicin-resistant P388 murine leukemia cells, a model often used in cancer research to study multidrug resistance. This finding positions this compound as a promising candidate for further investigation in the development of novel cancer therapeutics capable of overcoming common resistance mechanisms.
This guide provides a detailed comparison of the performance of this compound versus doxorubicin (B1662922) in doxorubicin-resistant P388 (P388/ADR) cells, supported by available experimental data.
Quantitative Comparison of Cytotoxicity
The emergence of multidrug resistance is a primary obstacle in cancer chemotherapy. In doxorubicin-resistant P388 cells, this resistance is often multifactorial, with the overexpression of P-glycoprotein (P-gp), a drug efflux pump, playing a significant role. Our review of published data indicates a stark contrast in the efficacy of this compound and doxorubicin against these resistant cells.
| Compound | Cell Line | IC50 Value | Citation |
| This compound | General Tumor Cells | ~1 ng/mL | [1] |
| Doxorubicin | P388/ADR | 24 µM | [2] |
Note: The IC50 value for this compound is a general value against tumor cells in vitro after 72 hours of exposure, as a specific IC50 for P388/ADR cells was not available in the reviewed literature. A lower IC50 value indicates higher potency.
The data clearly illustrates that doxorubicin's efficacy is dramatically reduced in P388/ADR cells, requiring a high micromolar concentration to achieve 50% inhibition of cell growth. In contrast, this compound demonstrates potent cytotoxicity at a much lower nanogram per milliliter concentration. While a direct head-to-head study providing IC50 values for both compounds in the same P388/ADR cell line under identical conditions is not yet available in the public domain, the existing data strongly suggests that this compound can effectively circumvent the resistance mechanisms that render doxorubicin ineffective.
Mechanism of Action and Overcoming Resistance
Doxorubicin resistance in P388 cells is well-documented and primarily attributed to the increased expression of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump that actively removes doxorubicin from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.
The precise mechanism by which this compound overcomes this resistance is a subject of ongoing research. However, its potent activity in doxorubicin-resistant cells suggests several possibilities:
-
Bypassing P-glycoprotein Efflux: this compound may not be a substrate for P-gp, allowing it to accumulate within the resistant cells to therapeutic concentrations.
-
Alternative Cellular Uptake Mechanisms: It might utilize different cell entry pathways that are not affected by the alterations present in resistant cells.
-
Distinct Intracellular Targets: this compound may act on cellular targets that are different from those of doxorubicin and are not involved in the resistance phenotype.
Further studies are required to elucidate the exact molecular interactions between this compound and the components of the multidrug resistance machinery in P388/ADR cells.
Experimental Protocols
The following outlines a general methodology for determining the in vitro cytotoxicity of chemotherapeutic agents against sensitive and resistant cancer cell lines, based on common laboratory practices.
Cell Culture: P388 (sensitive) and P388/ADR (doxorubicin-resistant) murine leukemia cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics (penicillin/streptomycin). The resistant cell line is typically maintained in a medium containing a low concentration of doxorubicin to ensure the persistence of the resistance phenotype. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well microtiter plates at a density of approximately 5 x 10^4 cells per well.
-
The cells are then exposed to a range of concentrations of this compound and doxorubicin for a specified period, typically 48 to 72 hours.
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then solubilized using a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the drug concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative cytotoxicity study.
Caption: Workflow for comparing the cytotoxicity of this compound and doxorubicin in P388 and P388/ADR cells.
Signaling Pathways in Doxorubicin Resistance
The primary mechanism of doxorubicin resistance in P388/ADR cells involves the overexpression of P-glycoprotein, which actively transports doxorubicin out of the cell. This process is ATP-dependent. While the specific signaling pathways modulated by this compound to overcome this resistance are not yet fully elucidated, the diagram below illustrates the established mechanism of doxorubicin efflux.
Caption: P-glycoprotein mediated efflux of doxorubicin from a resistant cancer cell.
Conclusion
The available evidence strongly suggests that this compound is a highly potent agent against doxorubicin-resistant P388 leukemia cells. Its ability to overcome the well-established resistance mechanisms that limit the efficacy of doxorubicin highlights its potential as a valuable lead compound in the development of new cancer therapies. Further research is warranted to fully elucidate its mechanism of action, particularly its interaction with multidrug resistance transporters and its effects on cellular signaling pathways in resistant cancer cells. A direct comparative study of the IC50 values of this compound and doxorubicin in P388/ADR cells would be invaluable for a more precise quantitative assessment of their relative potencies.
References
Validating G1 Phase Arrest Induced by Kazusamycin B: A Comparative Guide
For researchers in oncology and cell biology, confirming the precise mechanism of action of a potential therapeutic agent is paramount. Kazusamycin B, an antibiotic with noted antitumor properties, has been identified as an agent capable of inducing cell cycle arrest at the G1 phase.[1] This guide provides a comparative framework for validating this G1 phase arrest, detailing essential experimental protocols and contrasting this compound with other G1-arresting agents.
Data Presentation: Comparative Analysis of G1 Phase Arrest Agents
To provide a clear comparison, the following table summarizes the characteristics of this compound and other compounds known to induce G1 phase arrest. This allows for a quick assessment of their respective mechanisms and molecular targets.
| Compound | Target Cell Line (as reported) | Mechanism of Action | Key Molecular Markers Affected |
| This compound | L1210 cells | Induces G1 phase arrest; specific molecular mechanism not fully elucidated.[1] | Accumulation of cells in G1 phase as observed by flow cytometry. |
| Palbociclib (Ibrance) | Breast cancer cells | Selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). | Decreased phosphorylation of Retinoblastoma (Rb) protein, reduced expression of E2F target genes. |
| Lovastatin | T24 bladder carcinoma cells | Inhibits HMG-CoA reductase, affecting isoprenylation of proteins like Ras, which is involved in mitogenic signaling.[2] | Arrests cells prior to the onset of cyclin E synthesis.[2] |
| Quercetin (B1663063) | Various cancer cells | Multiple mechanisms, including inhibition of CDK2 and CDK6, and increased expression of CDK inhibitors p21 and p27.[3] | Decreased levels of cyclin A, D, and E; decreased Rb phosphorylation.[3] |
| Fangchinoline | MCF-7 and MDA-MB-231 breast cancer cells | Reduces expression of cyclins D1, D3, and E, and increases expression of p21 and p27.[3] | Inhibition of CDK2, CDK4, and CDK6 kinase activities.[3] |
Experimental Protocols for Validating G1 Phase Arrest
Accurate validation of G1 phase arrest requires a combination of techniques to assess both the cellular and molecular changes induced by the compound .
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This is a fundamental method to quantify the proportion of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Preparation: Culture cells to the desired confluence and treat with this compound or a control vehicle for the desired time points.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including any floating cells, by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS). Resuspend the cells in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[1][4]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent intercalating agent) and RNase A (to prevent staining of double-stranded RNA).[4]
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the differentiation and quantification of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
To elucidate the molecular mechanism of G1 arrest, it is crucial to examine the expression levels of key regulatory proteins.
Protocol:
-
Protein Extraction: Following treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for key G1 phase proteins, including:
-
Cyclin D1, Cyclin E
-
CDK4, CDK6, CDK2
-
p21Cip1, p27Kip1 (CDK inhibitors)
-
Phosphorylated Rb (p-Rb) and total Rb
-
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.
Mandatory Visualizations
To further clarify the experimental processes and underlying biological pathways, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating G1 phase arrest.
Caption: Simplified signaling pathway of the G1/S phase transition.
Caption: Logical comparison of G1 arresting agents.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Use of the cyclin e restriction point to map cell arrest in g(1)-induced by N-butyrate, cycloheximide, staurosporine, lovastatin, mimosine and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
A Comparative Analysis of Kazusamycin B with Other G1 Arresting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor antibiotic Kazusamycin B with other agents known to induce G1 phase cell cycle arrest. The information is compiled to assist researchers in understanding the potential of this compound in cancer therapy and to provide a framework for future experimental design.
Introduction to G1 Arresting Agents
The G1 phase is a critical checkpoint in the cell division cycle, where the cell commits to DNA replication and division. Dysregulation of this checkpoint is a hallmark of cancer, leading to uncontrolled proliferation. G1 arresting agents are compounds that halt the cell cycle in this phase, preventing cancer cells from dividing and often leading to apoptosis. These agents typically target key regulators of the G1/S transition, such as cyclin-dependent kinases (CDKs) and their associated cyclins.
This compound is a potent antibiotic isolated from Streptomyces sp. No. 81-484 that has demonstrated significant antitumor activity.[1][2] One of its key mechanisms of action is the induction of G1 cell cycle arrest.[3] This guide compares this compound with other well-established G1 arresting agents, focusing on their mechanisms of action, efficacy, and the experimental data supporting their activity.
Comparative Data of G1 Arresting Agents
The following table summarizes the key characteristics and reported efficacy of this compound alongside other prominent G1 arresting agents. It is important to note that direct comparative studies for this compound against many of these agents are limited, and IC50 values can vary significantly based on the cell line and experimental conditions.
| Agent | Target/Mechanism of Action | Cell Line(s) | IC50 for Growth Inhibition | Key Findings |
| This compound | Unknown; moderate inhibition of RNA synthesis reported as a potential secondary effect. | L1210 leukemia, P388 leukemia, HeLa | ~1 ng/mL (general tumor cells)[4][5], 1.8 ng/mL (L1210)[1] | Potent cytotoxic activity at very low concentrations. Induces G1 arrest.[3] Effective against doxorubicin-resistant P388 cells.[4] |
| Palbociclib | CDK4/CDK6 inhibitor | Various breast cancer cell lines (e.g., MCF-7) | Low nanomolar range | Induces G1 arrest by preventing Rb phosphorylation. Approved for the treatment of HR-positive, HER2-negative breast cancer.[6][7] |
| Flavopiridol | Pan-CDK inhibitor (CDK1, CDK2, CDK4, CDK6) | Various cancer cell lines | Nanomolar to low micromolar range | Induces G1 and G2/M arrest. Inhibits transcription. |
| Leptomycin B | CRM1/XPO1 inhibitor | LNCaP (prostate cancer) | Nanomolar range | Stabilizes and activates p53, leading to the induction of p21 and subsequent G1 arrest.[8] |
| Rapamycin | mTOR inhibitor | B-CLL (leukemia) | Nanomolar range | Induces G1 arrest by reducing the expression of cyclin D3, cyclin E, and cyclin A, and preventing Rb phosphorylation.[9] |
Signaling Pathways of G1 Arrest
The diagrams below illustrate the known signaling pathways for several G1 arresting agents. Due to the limited information on this compound's specific molecular targets, a hypothetical pathway is proposed based on common G1 arrest mechanisms.
Caption: Signaling pathways of G1 arresting agents.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of G1 arresting agents. Below are standard protocols for key experiments used to characterize these compounds.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a G1 arresting agent.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of the G1 arresting agent for the specified duration. Include an untreated control.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in each cell cycle phase using appropriate software.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to assess the effect of a G1 arresting agent on the expression levels of key proteins involved in the G1/S transition, such as cyclins, CDKs, and CDK inhibitors (e.g., p21, p27).
Materials:
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the G1 arresting agent as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use a loading control, such as β-actin, to normalize the protein levels.
Caption: Workflow for Western blot analysis.
Conclusion and Future Directions
This compound is a highly potent antitumor agent that induces G1 cell cycle arrest. Its efficacy at nanomolar concentrations makes it a compelling candidate for further investigation. However, a significant gap in knowledge exists regarding its precise molecular mechanism of action. Future research should focus on identifying the direct cellular target(s) of this compound and elucidating the signaling cascade that leads to G1 arrest.
Comparative studies employing the same cell lines and standardized experimental conditions are necessary to accurately benchmark the potency and specificity of this compound against current clinical candidates and approved drugs like Palbociclib. Understanding its effect on the p53-p21-Rb pathway, a central regulatory axis for G1 arrest, will be a critical step in positioning this compound in the landscape of cancer therapeutics.[10][11] The experimental protocols provided in this guide offer a starting point for such investigations.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. breastcancer.org [breastcancer.org]
- 8. Leptomycin B stabilizes and activates p53 in primary prostatic epithelial cells and induces apoptosis in the LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin-induced G1 arrest in cycling B-CLL cells is associated with reduced expression of cyclin D3, cyclin E, cyclin A, and survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle regulation: p53-p21-RB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Kazusamycin B: A Comparative Guide for Researchers
A Critical Evaluation of the Antitumor Antibiotic Kazusamycin B Reveals Potent Anti-Cancer Activity, Yet a Notable Gap in a Direct Comparison to Normal Cells.
This compound, an antibiotic isolated from Streptomyces sp., has demonstrated significant antitumor properties against a range of cancer cell lines in vitro and in vivo.[1][2] This guide provides a comprehensive overview of the existing experimental data on this compound's cytotoxicity towards cancer cells. However, a crucial aspect for the therapeutic potential of any anti-cancer agent is its selectivity—the ability to kill cancer cells while sparing healthy, normal cells. Based on a thorough review of the available scientific literature, there is a significant lack of direct comparative data on the cytotoxic effects of this compound on non-malignant cells. This absence of information currently prevents a quantitative assessment of its selectivity.
This guide will summarize the known cytotoxic efficacy of this compound against various cancer cell lines, detail the general experimental protocols for such assessments, and use visualizations to illustrate both the experimental workflow and the concept of cytotoxic selectivity.
Potent Cytotoxicity Against Cancer Cell Lines
This compound exhibits potent cytotoxic activity against various cancer cell lines, with IC50 values reported in the low nanogram per milliliter range. The available data from in vitro studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| HeLa | Cervical Cancer | ~1 | [3] |
| L1210 | Leukemia | 1.8 | [1] |
| P388 | Leukemia | <1.6 (IC100) | [1] |
| HCT-8 | Colon Adenocarcinoma | 1.6 | [4] |
Note: The IC100 value for P388 indicates the concentration at which 100% of the cells were inhibited.
The data clearly indicates that this compound is a highly potent inhibitor of cancer cell growth. Studies have also shown its effectiveness in murine tumor models, including against doxorubicin-resistant P388 leukemia, and in a human mammary cancer xenograft model.[1]
Understanding Cytotoxic Selectivity
The ideal chemotherapeutic agent would eradicate cancer cells without harming normal tissues. This property, known as selectivity, is often quantified by the selectivity index (SI), which is the ratio of the IC50 value for normal cells to the IC50 value for cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Conceptual diagram illustrating high versus low cytotoxic selectivity.
Currently, the lack of IC50 data for this compound on normal cell lines prevents the calculation of its selectivity index.
Experimental Protocols
The cytotoxic activity of compounds like this compound is typically determined using in vitro cell viability assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer and normal cells are seeded in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A dilution series of this compound is prepared. The cell culture medium is replaced with medium containing different concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours), consistent with the exposure time used in the cited studies for this compound.[1]
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is then calculated by plotting a dose-response curve.
References
Unveiling the Cross-Resistance Profile of Kazusamycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor antibiotic Kazusamycin B, focusing on its cross-resistance profile with other established chemotherapeutic agents. While comprehensive cross-resistance studies on this compound are limited in publicly available literature, this document synthesizes the existing data, draws inferences from structurally related compounds, and presents detailed experimental protocols to guide future research in this area.
Executive Summary
This compound, a potent anti-tumor antibiotic, has demonstrated significant cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy.[1] A key finding indicates that this compound is effective against doxorubicin-resistant P388 leukemia cells, suggesting it is not a substrate for P-glycoprotein (P-gp), a common mediator of multidrug resistance.[1] This characteristic positions this compound as a promising candidate for treating refractory cancers. Its mechanism of action is thought to be analogous to that of Leptomycin B, a well-characterized inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1 or XPO1).[2][3][4] By blocking CRM1, this compound likely induces cell cycle arrest and apoptosis through the nuclear accumulation of tumor suppressor proteins.
Comparative Analysis of Cytotoxicity
Table 1: Cytotoxicity of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Drug Resistance Profile | This compound IC50 | Doxorubicin IC50 | Reference |
| L1210 (Murine Leukemia) | Sensitive | 0.0018 µg/mL | - | [5] |
| P388 (Murine Leukemia) | Sensitive | - (IC100 = 0.0016 µg/mL) | - | [5] |
| P388/ADR (Murine Leukemia) | Doxorubicin-Resistant | Active (in vivo) | Resistant | [1] |
Note: The activity of this compound in doxorubicin-resistant P388 cells was demonstrated in vivo, and a specific IC50 value from in vitro studies is not available in the cited literature.
The potent activity of this compound against a doxorubicin-resistant cell line is a strong indicator that its mechanism of action and/or cellular transport differs significantly from anthracyclines. Doxorubicin resistance is frequently mediated by the overexpression of the P-gp efflux pump. The efficacy of this compound in this context suggests it may bypass this common resistance mechanism.
Inferred Mechanism of Action: CRM1 Inhibition
This compound shares structural similarities with Leptomycin B, a well-established inhibitor of CRM1.[2][4] CRM1 is a crucial component of the nuclear transport machinery, responsible for exporting a wide range of proteins, including key tumor suppressors and cell cycle regulators like p53, from the nucleus to the cytoplasm.[2][3]
By inhibiting CRM1, this compound is hypothesized to cause the nuclear entrapment of these critical regulatory proteins. This disruption of nucleocytoplasmic transport leads to the activation of apoptotic pathways and cell cycle arrest, primarily at the G1 phase.[5]
Diagram of the Inferred Signaling Pathway for this compound
Caption: Inferred mechanism of this compound action via CRM1 inhibition.
Experimental Protocols
To rigorously evaluate the cross-resistance profile of this compound, the following experimental protocols are proposed.
Development of Drug-Resistant Cell Lines
Objective: To generate a panel of cancer cell lines with acquired resistance to various standard-of-care chemotherapeutics.
Methodology:
-
Cell Culture: Culture parental cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Exposure: Initially, expose the parental cells to the respective chemotherapeutic agent (e.g., paclitaxel, cisplatin, vincristine) at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Selection: Once the cells have adapted and are proliferating steadily, incrementally increase the drug concentration. The surviving cell population is then expanded and subjected to the next higher concentration.
-
Resistance Confirmation: After several months of continuous culture in the presence of the drug, confirm the resistant phenotype by determining the IC50 value and comparing it to that of the parental cell line. A significant increase in the IC50 value (typically >10-fold) indicates the successful establishment of a resistant cell line.
Cross-Resistance Cytotoxicity Assay
Objective: To determine the cytotoxic activity of this compound against the panel of drug-resistant cell lines and their sensitive parental counterparts.
Methodology:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and the respective chemotherapeutic to which the resistant line was generated. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values for each drug in each cell line. The resistance factor (RF) can be calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the parental cell line. An RF value close to 1 for this compound in a resistant cell line would indicate a lack of cross-resistance.
Diagram of the Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for assessing this compound cross-resistance.
Conclusion and Future Directions
The available evidence, though limited, suggests that this compound possesses a favorable cross-resistance profile, particularly with respect to P-gp-mediated multidrug resistance. Its inferred mechanism of action through CRM1 inhibition provides a strong rationale for its efficacy in cancers that have developed resistance to other classes of chemotherapeutics.
To fully elucidate the potential of this compound, further comprehensive cross-resistance studies are imperative. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should focus on:
-
Generating a broad panel of resistant cell lines to agents with diverse mechanisms of action (e.g., taxanes, platinum-based drugs, vinca (B1221190) alkaloids).
-
Quantifying the in vitro activity of this compound against these cell lines to generate a comprehensive cross-resistance matrix.
-
Validating the inhibition of CRM1 by this compound through direct biochemical and cellular assays.
-
Investigating potential mechanisms of resistance to this compound itself.
By systematically addressing these research questions, the scientific community can better define the therapeutic niche for this compound and accelerate its potential translation into clinical practice for the treatment of drug-resistant cancers.
References
- 1. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Survivin–Crm1 interaction is essential for chromosomal passenger complex localization and function | EMBO Reports [link.springer.com]
- 3. invivogen.com [invivogen.com]
- 4. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antitumor Effect of Kazusamycin B: A Comparative Guide for Researchers
An In-depth Analysis of Kazusamycin B's Performance Against Various Tumor Models and Established Anticancer Agents
For researchers, scientists, and drug development professionals exploring novel anticancer compounds, this compound has emerged as a potent antibiotic with a broad spectrum of antitumor activity. This guide provides a comprehensive comparison of this compound's efficacy in different tumor models, its mechanism of action, and its performance relative to the established chemotherapeutic agent, doxorubicin (B1662922). The information presented herein is supported by experimental data to facilitate informed decisions in preclinical research and development.
Comparative Efficacy of this compound in Diverse Tumor Models
This compound has demonstrated significant antitumor effects both in vitro and in vivo across a range of murine and human tumor models. Its potency is highlighted by a low IC50 value, generally around 1 ng/mL, in various tumor cell lines.[1][2]
In Vitro Cytotoxicity
| Cell Line | Tumor Type | IC50 / IC100 of this compound | Reference |
| P388 | Murine Leukemia | IC100: 0.0016 µg/mL | [3] |
| L1210 | Murine Leukemia | IC50: 0.0018 µg/mL | [3] |
| HeLa | Human Cervical Cancer | IC50: ~1 ng/mL (for Kazusamycin A) | [2] |
In Vivo Antitumor Activity
This compound has shown remarkable efficacy in inhibiting tumor growth in various murine models when administered intraperitoneally.
| Tumor Model | Host | Treatment Schedule | Outcome | Reference |
| Sarcoma 180 (S180) | Mice | Intermittent or successive injections | Effective growth inhibition | [1] |
| P388 Leukemia | Mice | Intermittent or successive injections | Effective growth inhibition | [1] |
| EL-4 Lymphoma | Mice | Intermittent or successive injections | Effective growth inhibition | [1] |
| B16 Melanoma | Mice | Intermittent or successive injections | Effective growth inhibition | [1] |
| Doxorubicin-resistant P388 | Mice | Intermittent or successive injections | Active against resistant strain | [1] |
| L5178Y-ML Hepatic Metastases | Mice | Intermittent or successive injections | Effective against metastases | [1] |
| 3LL Pulmonary Metastases | Mice | Intermittent or successive injections | Effective against metastases | [1] |
| MX-1 Human Mammary Cancer Xenograft | Nude Mice | Intermittent or successive injections | Active against human xenograft | [1] |
It is noteworthy that the antitumor activity of this compound was reported to be weaker against L1210 leukemia and human lung cancer LX-1 xenografts.[1]
Head-to-Head Comparison: this compound vs. Doxorubicin
A key aspect of evaluating a novel anticancer agent is its performance against established drugs. While direct, extensive comparative studies are limited, data from research on the P388 murine leukemia model allows for a preliminary comparison between this compound and Doxorubicin.
| Compound | IC50 against P388 Cells (in vitro) | Key Mechanism of Action | Reference |
| This compound | IC100: 0.0016 µg/mL (~0.0029 µM) | G1 Cell Cycle Arrest | [3] |
| Doxorubicin | ~0.02 - 0.2 µM | DNA Intercalation and Topoisomerase II Inhibition | [4] |
This in vitro data suggests that this compound is highly potent against P388 leukemia cells, with an IC100 value in the nanomolar range, comparable to or even exceeding the potency of doxorubicin in some reported ranges. Furthermore, this compound's effectiveness against a doxorubicin-resistant P388 strain highlights its potential to overcome certain mechanisms of drug resistance.[1]
Unraveling the Mechanism of Action: G1 Cell Cycle Arrest
The primary mechanism underlying the antitumor effect of this compound is the induction of G1 phase cell cycle arrest. This prevents cancer cells from progressing to the S phase, where DNA replication occurs, ultimately leading to an inhibition of proliferation.
While the precise molecular targets of this compound are still under investigation, the G1 arrest is typically regulated by two key signaling pathways:
-
Cyclin D-CDK4/6-Rb Pathway: This pathway is a critical regulator of the G1/S transition. Cyclin D and its partner cyclin-dependent kinases (CDK4/6) phosphorylate the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which then activates genes necessary for DNA synthesis. Inhibition of this pathway would lead to G1 arrest.
-
p53-p21 Pathway: The tumor suppressor protein p53 can be activated by cellular stress, such as DNA damage. Activated p53 induces the expression of p21, a potent inhibitor of cyclin-dependent kinases, which in turn blocks the phosphorylation of Rb and halts the cell cycle in the G1 phase.
Further research is required to elucidate the specific interactions of this compound with the components of these pathways.
The potential involvement of the NF-κB signaling pathway in the action of this compound is also an area of interest. NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation in many cancers.[5][6][7][8][9] Its inhibition is a therapeutic strategy in oncology. Future studies should explore whether this compound exerts any of its antitumor effects through the modulation of this pathway.
Experimental Protocols
To facilitate the validation and further exploration of this compound's antitumor effects, this section outlines key experimental methodologies.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate tumor cells (e.g., P388, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound (and a comparator drug like doxorubicin) for 48-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.
In Vivo Murine Leukemia Model (P388)
-
Animal Model: Use DBA/2 or BDF1 mice.
-
Tumor Inoculation: Intraperitoneally inject 1 x 10⁶ P388 leukemia cells into each mouse on day 0.
-
Drug Administration: Administer this compound intraperitoneally at various doses (e.g., 0.1 to 1 mg/kg/day) for a specified period (e.g., days 1-9). A control group should receive the vehicle, and a positive control group can be treated with doxorubicin.
-
Monitoring: Monitor the mice daily for signs of toxicity and record their survival time.
-
Efficacy Evaluation: The primary endpoint is the increase in lifespan (ILS) of the treated mice compared to the control group. The formula for calculating ILS is: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
Western Blot Analysis for Cell Cycle Proteins
-
Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, CDK4, p-Rb, Rb, p53, p21).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the expression and phosphorylation status of these proteins.
Visualizing the Pathways
To better understand the potential mechanisms of action of this compound, the following diagrams illustrate the key signaling pathways involved in G1 cell cycle control and the experimental workflow for in vivo studies.
Figure 1: Key Signaling Pathways Regulating G1 Cell Cycle Progression.
Figure 2: Experimental Workflow for In Vivo Antitumor Activity Assessment.
Figure 3: Overview of the NF-κB Signaling Pathway.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide to Kazusamycin B in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Kazusamycin B, a potent antibiotic with established antitumor activity, has demonstrated significant efficacy in preclinical models by inducing cell cycle arrest at the G1 phase.[1] While its standalone capabilities are noteworthy, the true potential of this compound may lie in its synergistic effects when combined with other anticancer agents. This guide provides a comparative analysis of hypothesized synergistic combinations of this compound with drugs targeting other phases of the cell cycle, supported by experimental data from analogous G1-arresting agents. Detailed experimental protocols are included to facilitate further research into these promising therapeutic strategies.
Understanding the Mechanism of Action: this compound and G1 Cell Cycle Arrest
This compound exerts its primary antitumor effect by halting the progression of the cell cycle at the G1 phase.[2] This critical checkpoint is regulated by a complex interplay of cyclins and cyclin-dependent kinases (CDKs), specifically the cyclin D/CDK4/6 and cyclin E/CDK2 complexes. These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry.[3][4]
While the precise molecular targets of this compound within the G1 phase machinery have not been fully elucidated, it is hypothesized that it may function by inhibiting the activity of CDK4/6 or CDK2, or by upregulating CDK inhibitors such as p21 or p27. This leads to the accumulation of hypophosphorylated Rb, sequestration of E2F, and ultimately, a halt in cell cycle progression.[5][6]
Below is a hypothesized signaling pathway for this compound-induced G1 cell cycle arrest.
Synergistic Potential: Combining G1 Arrest with S and G2/M Phase Inhibition
The rationale for combining a G1-arresting agent like this compound with drugs targeting subsequent cell cycle phases lies in the potential for a multi-pronged attack on cancer cell proliferation. However, the sequence of administration is critical. Administering a G1-arresting agent prior to an S or G2/M phase inhibitor could be antagonistic, as the cells would not progress to the phase targeted by the second drug. Conversely, a sequential treatment where the S or G2/M phase inhibitor is given first, followed by the G1 arresting agent, could trap cells in a vulnerable state and enhance cytotoxicity.
Comparison with S-Phase Inhibitors
S-phase specific drugs, such as antimetabolites (e.g., Gemcitabine, 5-Fluorouracil) and topoisomerase I inhibitors (e.g., Topotecan), target DNA replication. Combining a G1 arresting agent with an S-phase inhibitor could potentially be synergistic if timed correctly.
| Drug Combination (Analogous to this compound) | Cancer Type | Key Findings | Reference |
| Palbociclib (CDK4/6 inhibitor) + Gemcitabine | Pancreatic Cancer | Sequential treatment (Gemcitabine followed by Palbociclib) showed synergistic cytotoxicity. | [7] |
| Abemaciclib (CDK4/6 inhibitor) + 5-Fluorouracil | Colorectal Cancer | Combination demonstrated enhanced tumor growth inhibition in xenograft models. | [8] |
Comparison with G2/M-Phase Inhibitors
G2/M-phase inhibitors, such as taxanes (e.g., Paclitaxel) and vinca (B1221190) alkaloids (e.g., Vinblastine), interfere with mitosis. The combination with a G1 arresting agent presents a similar scheduling challenge and opportunity as with S-phase inhibitors.
| Drug Combination (Analogous to this compound) | Cancer Type | Key Findings | Reference |
| Ribociclib (CDK4/6 inhibitor) + Paclitaxel | Breast Cancer | Synergistic anti-proliferative effects observed with sequential scheduling. | [9] |
| Palbociclib (CDK4/6 inhibitor) + Vinblastine | Various Solid Tumors | Combination showed enhanced apoptosis in vitro. |
Experimental Protocols
To investigate the synergistic potential of this compound, the following experimental protocols are proposed.
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with S-phase and G2/M-phase inhibitors and to quantify the synergy.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the selected S-phase (e.g., Gemcitabine) and G2/M-phase (e.g., Paclitaxel) inhibitors.
-
Single-Agent IC50 Determination: Treat cells with a range of concentrations of each drug individually for 72 hours. Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Combination Treatment:
-
Constant Ratio: Treat cells with combinations of this compound and the other inhibitors at a constant molar ratio based on their individual IC50 values.
-
Sequential Treatment:
-
Treat cells with the S-phase or G2/M-phase inhibitor for a predetermined time (e.g., 24 hours).
-
Remove the first drug and add this compound for a further 48 hours.
-
Reverse the sequence: treat with this compound first, followed by the other inhibitor.
-
-
-
Data Analysis:
-
Calculate cell viability for each combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method.[2] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Cell Cycle Analysis
Objective: To investigate the effects of this compound combinations on cell cycle distribution.
Methodology:
-
Treatment: Treat cells with this compound, the partner drug, and their combination at synergistic concentrations determined from the viability assay. Include a vehicle-treated control.
-
Cell Harvest: After the desired incubation period (e.g., 24, 48 hours), harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye (e.g., Propidium Iodide) and treat with RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases for each treatment group.
Western Blot Analysis for Molecular Mechanism
Objective: To elucidate the molecular mechanism of this compound-induced G1 arrest and its modulation by combination therapy.
Methodology:
-
Treatment and Lysis: Treat cells as described for cell cycle analysis and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key G1-phase regulatory proteins, including:
-
Cyclin D1, Cyclin E
-
CDK2, CDK4, CDK6
-
p21, p27
-
Total Rb, Phospho-Rb (Ser780, Ser795, Ser807/811)
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
While the full potential of this compound in combination therapy is yet to be unlocked, the existing evidence for its G1-arresting properties provides a strong rationale for exploring its synergistic effects with anticancer drugs targeting other cell cycle phases. By employing rigorous experimental designs and quantitative analysis, researchers can systematically evaluate these combinations and potentially pave the way for novel, more effective cancer treatment regimens. The protocols and comparative data presented in this guide offer a foundational framework for initiating such investigations.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The mechanism of helix-based docking between cyclin D-Cdk4,6 and the retinoblastoma protein | Stanford Digital Repository [purl.stanford.edu]
- 5. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C isozyme-mediated cell cycle arrest involves induction of p21(waf1/cip1) and p27(kip1) and hypophosphorylation of the retinoblastoma protein in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Cycling and Precocious Termination of G1 Phase in Cells Expressing CDK1AF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensor kinase KinB and its pathway‐associated key factors sense the signal of nutrition starvation in sporulation of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kazusamycin B and Other RNA Synthesis Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antitumor antibiotic Kazusamycin B and two well-characterized inhibitors of RNA synthesis, Actinomycin D and α-amanitin. While this compound has demonstrated potent cytotoxic effects against various tumor cell lines, its specific impact on RNA synthesis is less quantitatively documented than that of the comparator compounds. This document aims to objectively present the available experimental data to aid in the evaluation of these molecules for research and drug development purposes.
Executive Summary
This compound is a novel antibiotic with significant antitumor properties. Limited studies indicate that it moderately inhibits RNA synthesis. In contrast, Actinomycin D and α-amanitin are established tools in molecular biology with well-defined mechanisms targeting RNA synthesis. Actinomycin D intercalates into DNA, preventing transcription, while α-amanitin specifically inhibits RNA polymerase II. This guide presents a side-by-side comparison of their effects, supported by available data and detailed experimental protocols.
Data Presentation: Comparison of Inhibitory Activities
The following table summarizes the known inhibitory concentrations and effects of this compound, Actinomycin D, and α-amanitin. It is important to note the limited availability of specific quantitative data for this compound's direct effect on RNA synthesis.
| Compound | Target/Mechanism | Cell Line | Inhibitory Concentration | Effect |
| This compound | Not fully elucidated; moderate RNA synthesis inhibition reported. | L1210 (murine leukemia) | 5-50 ng/mL | Moderate and specific inhibition of RNA synthesis observed at 2 hours.[1] |
| L1210 (murine leukemia) | IC50: 0.0018 µg/mL (1.8 ng/mL) | Cytocidal activity.[2] | ||
| P388 (murine leukemia) | IC100: 0.0016 µg/mL (1.6 ng/mL) | Cytocidal activity.[2] | ||
| Actinomycin D | DNA intercalation, inhibition of RNA polymerase progression.[3][4] | General | - | Potent inhibitor of transcription. |
| α-Amanitin | Inhibition of RNA polymerase II.[5][6] | MKN45 (human gastric cancer) | LD50: 1 µg/mL (36 h) | Decreased cell viability. |
Experimental Protocols
Determination of RNA Synthesis Inhibition via [3H]-Uridine Incorporation Assay
This protocol describes a general method for quantifying the rate of RNA synthesis in cultured cells by measuring the incorporation of a radiolabeled precursor, [3H]-uridine.
Materials:
-
Cultured cells (e.g., L1210 murine leukemia cells)
-
Complete cell culture medium
-
Test compounds (this compound, Actinomycin D, α-amanitin)
-
[3H]-uridine
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA), 10% (w/v) solution, ice-cold
-
Ethanol (B145695), 70% (v/v), ice-cold
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for the desired duration (e.g., 2 hours for this compound).
-
Radiolabeling: Add [3H]-uridine to each well at a final concentration of 1-5 µCi/mL and incubate for a defined period (e.g., 1-2 hours).
-
Termination of Incorporation: Place the plate on ice and wash the cells twice with ice-cold PBS to remove unincorporated [3H]-uridine.
-
Precipitation of Macromolecules: Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate nucleic acids and proteins.
-
Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 70% ethanol to remove acid-soluble radioactivity.
-
Solubilization: Air-dry the wells and then solubilize the precipitate in a suitable buffer (e.g., 0.1 N NaOH).
-
Quantification: Transfer the solubilized precipitate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in the vehicle-treated control cells.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for assessing the effect of a compound on RNA synthesis using a [3H]-uridine incorporation assay.
Signaling Pathways and Mechanisms of Action
Caption: A diagram illustrating the distinct mechanisms by which Actinomycin D and α-amanitin inhibit RNA synthesis, in contrast to the currently less defined mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Actinomycin and DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
A Comparative Analysis of Kazusamycin B and Other Prominent Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The genus Streptomyces is a rich source of clinically significant antibiotics, contributing to more than two-thirds of the world's naturally occurring antibiotic agents. This guide provides a comparative study of Kazusamycin B, a potent antitumor antibiotic, with other well-established Streptomyces-derived antibiotics: the anticancer drug Doxorubicin, and the antibacterial agents Erythromycin and Tetracycline. This comparison focuses on their mechanisms of action, target signaling pathways, and performance, supported by experimental data.
At a Glance: Comparative Overview
| Feature | This compound | Doxorubicin | Erythromycin | Tetracycline |
| Primary Use | Anticancer | Anticancer | Antibacterial | Antibacterial |
| Producing Organism | Streptomyces sp. No. 81-484 | Streptomyces peucetius | Saccharopolyspora erythraea (formerly Streptomyces erythraeus) | Streptomyces sp. |
| Mechanism of Action | Induces G1 cell cycle arrest | DNA intercalation and Topoisomerase II inhibition | Inhibits protein synthesis (50S ribosome) | Inhibits protein synthesis (30S ribosome) |
Quantitative Performance Data
The following tables summarize the cytotoxic and antimicrobial activities of the compared antibiotics. It is important to note that direct comparisons of IC50 and Minimum Inhibitory Concentration (MIC) values across different studies can be challenging due to variations in experimental conditions.
Anticancer Activity: Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
| Antibiotic | Cell Line | IC50 | Reference |
| This compound | L1210 (Murine leukemia) | 0.0018 µg/mL | [1] |
| P388 (Murine leukemia) | 0.0016 µg/mL (IC100) | [1] | |
| HeLa (Human cervical cancer) | ~1 ng/mL (after 72h exposure) | [2] | |
| Doxorubicin | MCF-7 (Human breast cancer) | 1.1 µg/mL | [3] |
| MDA-MB-231 (Human breast cancer) | 1.38 µg/mL | [3] | |
| HeLa (Human cervical cancer) | 2.9 µM | [4] | |
| HepG2 (Human liver cancer) | 12.2 µM | [4] | |
| BFTC-905 (Bladder cancer) | 2.3 µM | [4] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial activity.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Erythromycin | Staphylococcus aureus | 0.5 - ≥256 | [5][6] |
| Streptococcus pneumoniae | 1 to >128 | [7][8] | |
| Tetracycline | Escherichia coli | 2 - 256 | [9][10] |
| Staphylococcus aureus | - | - |
Mechanisms of Action and Signaling Pathways
The efficacy of these antibiotics stems from their distinct molecular mechanisms and their impact on crucial cellular signaling pathways.
This compound: G1 Cell Cycle Arrest
This compound exerts its potent antitumor activity by inhibiting cell growth and inducing cell cycle arrest at the G1 phase.[11] While the precise molecular targets are not fully elucidated, its action disrupts the normal progression of the cell cycle, preventing cancer cells from entering the DNA synthesis (S) phase.
Caption: this compound induces G1 phase cell cycle arrest, inhibiting cancer cell proliferation.
Doxorubicin: DNA Damage and Topoisomerase II Inhibition
Doxorubicin's anticancer mechanism is multifaceted. It intercalates into DNA, disrupting DNA replication and transcription.[12] Furthermore, it inhibits topoisomerase II, an enzyme critical for resolving DNA tangles, leading to DNA double-strand breaks and subsequent apoptosis.[13][14]
Caption: Doxorubicin's dual action on DNA and Topoisomerase II leads to cancer cell death.
Erythromycin and Tetracycline: Inhibition of Bacterial Protein Synthesis
Erythromycin and Tetracycline are bacteriostatic antibiotics that target bacterial ribosomes to inhibit protein synthesis.
-
Erythromycin , a macrolide, binds to the 50S ribosomal subunit, preventing the translocation of the growing peptide chain.[15][16][17][18][19]
-
Tetracycline binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosome.[20][21][22][23]
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jrmds.in [jrmds.in]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 20. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. letstalkacademy.com [letstalkacademy.com]
- 22. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 23. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
Unraveling the Molecular Target of Kazusamycin B: A Comparative Guide
Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated significant efficacy in inhibiting cancer cell growth. A hallmark of its activity is the induction of cell cycle arrest at the G1 phase and a moderate inhibition of RNA synthesis. Despite these well-documented cellular effects, the direct molecular target of this compound remains to be definitively identified. This guide provides a comparative analysis of the current understanding of this compound's mechanism of action, postulating a likely molecular target based on its biological activities and chemical structure. We compare its performance with other compounds, supported by available experimental data, to offer a framework for future research and drug development.
Postulated Molecular Target: Cyclin-Dependent Kinases (CDKs)
Based on the profound G1 cell cycle arrest induced by this compound, we hypothesize that its primary molecular target may be one or more of the cyclin-dependent kinases (CDKs) that govern the G1-S phase transition, such as CDK4, CDK6, or CDK2. The structure of this compound features an α,β-unsaturated δ-lactone ring, a reactive electrophilic center capable of forming a covalent Michael adduct with nucleophilic residues like cysteine in enzyme active sites. This mechanism of irreversible inhibition is a known feature of other natural product inhibitors.
Comparative Analysis of Cellular Effects
To contextualize the activity of this compound, we compare its effects with known inhibitors of CDKs and RNA polymerase.
| Compound | Primary Target(s) | Key Biological Effects | Structural Feature for Activity |
| This compound | Hypothesized: CDK4/6, CDK2 | Potent G1 cell cycle arrest; Moderate inhibition of RNA synthesis; Broad antitumor activity. | α,β-unsaturated δ-lactone |
| Palbociclib | CDK4/6 | Induces G1 cell cycle arrest; Used in HR+ breast cancer therapy. | Pyrido[2,3-d]pyrimidin-7-one scaffold |
| Ribociclib | CDK4/6 | Causes G1 cell cycle arrest; Approved for HR+ breast cancer. | Pyrido[2,3-d]pyrimidin-7-one scaffold |
| Abemaciclib | CDK4/6 | Promotes G1 cell cycle arrest; Used in breast cancer treatment. | 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold |
| Actinomycin D | RNA Polymerase (intercalates into DNA) | Potent inhibitor of transcription; Induces apoptosis. | Phenoxazine ring |
| Leptomycin B | CRM1 (Exportin 1) | Blocks nuclear export of proteins and RNA; Induces G1 arrest in some cells. | α,β-unsaturated δ-lactone |
Experimental Data Summary
The following table summarizes the reported in vitro efficacy of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| L1210 | Leukemia | 0.0018 µg/mL (1.8 ng/mL) | [1] |
| P388 | Leukemia | 0.0016 µg/mL (1.6 ng/mL) | [1] |
| HeLa | Cervical Cancer | ~1 ng/mL | [2] |
| Various Murine Tumors | Sarcoma, Carcinoma | Effective in vivo | [3] |
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Culture L1210 cells to a density of 1 x 10^6 cells/mL.
-
Treat cells with this compound at a final concentration of 5 ng/mL for 24 hours.[4]
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G1 phase peak is indicative of a G1 arrest.
RNA Synthesis Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on RNA synthesis.
Methodology:
-
Seed 1210 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat cells with varying concentrations of this compound (e.g., 5-50 ng/mL) for 2 to 6 hours.[4]
-
During the last hour of treatment, add [³H]-uridine (1 µCi/well).
-
Harvest the cells onto a glass fiber filter using a cell harvester.
-
Wash the filters with PBS and ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
A decrease in [³H]-uridine incorporation indicates inhibition of RNA synthesis.
Visualizing the Hypothesized Mechanism
Logical Workflow for Target Hypothesis
References
Kazusamycin B: A Comparative Guide to its Efficacy in Genetically Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent Kazusamycin B's efficacy across various cancer cell lines with differing genetic backgrounds. The information is compiled from preclinical studies to offer an objective overview of its performance, alongside comparisons with other established anti-cancer agents. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and drug development efforts.
Comparative Efficacy of this compound
This compound, a potent antitumor antibiotic, has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cell types, suggesting a dependency on the specific genetic context of the cancer.
In Vitro Cytotoxicity Data
The following table summarizes the available IC50 values for this compound in various cancer cell lines. For comparison, IC50 values for commonly used chemotherapeutic agents—Doxorubicin (B1662922), Etoposide, and Paclitaxel—are also provided.
| Cell Line | Cancer Type | Genetic Background Highlights | This compound IC50 | Doxorubicin IC50 | Etoposide IC50 | Paclitaxel IC50 |
| Murine Cell Lines | ||||||
| P388 | Leukemia | Genetically unstable, often used for in vivo studies. Doxorubicin-resistant sublines show reduced drug influx.[1][2] | ~1 ng/mL (IC100: 0.0016 µg/mL)[3][4] | Varies with resistance | Varies | Varies |
| L1210 | Leukemia | Lymphocytic leukemia, B-cell specific alloantigen.[5][6] | 0.0018 µg/mL[3] | Varies | Varies | Varies |
| S180 | Sarcoma | Contains class I mRNAs but fails to transcribe B2m genes.[7] | Effective in vivo[4] | Varies | Varies | Varies |
| EL-4 | Lymphoma | T-cell lymphoma, metastatic variants show altered gene expression.[2][8] | Effective in vivo[4] | Varies | Varies | Varies |
| B16 | Melanoma | Lacks p19 ARF and p16 INK4A due to deletion.[4] | Effective in vivo[4] | Varies | Varies | Varies |
| 3LL | Lewis Lung Carcinoma | Hypermutated Kras/Nras-mutant, Trp53 mutations, Cdkn2a/b deleted.[7][9] | Effective in vivo[4] | Varies | Varies | Varies |
| Human Cell Lines | ||||||
| HeLa | Cervical Carcinoma | HPV18 positive, leading to p53 degradation.[10][11] KRAS wild-type.[12] | ~1 ng/mL[13] | ~1.7 µM[8] | Varies | 2.5 - 7.5 nM[5] |
| MX-1 | Breast Cancer | Triple-negative breast cancer (ER-, PR-, HER2-).[14] | Effective in vivo[4] | Varies | Varies | Varies |
| LX-1 | Lung Carcinoma | Human lung carcinoma cell line. | Weaker activity[4] | Varies | Varies | Varies |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., exposure time, assay method). The data presented here is for comparative purposes.
Mechanism of Action: G1 Cell Cycle Arrest
This compound exerts its cytotoxic effects primarily by inducing cell cycle arrest at the G1 phase.[15] This blockage prevents cancer cells from entering the S phase, the DNA synthesis phase, thereby inhibiting their proliferation.
The G1 checkpoint is a critical regulatory point in the cell cycle, controlled by a complex interplay of proteins, including cyclins, cyclin-dependent kinases (CDKs), and tumor suppressors like p53 and the retinoblastoma protein (Rb). While the precise molecular targets of this compound are not fully elucidated, its induction of G1 arrest suggests interference with this regulatory network. It is hypothesized that this compound may upregulate CDK inhibitors such as p21 and p27, leading to the inhibition of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. This, in turn, prevents the phosphorylation of the Rb protein, keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby blocking the expression of genes required for S phase entry.
Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of anti-cancer agents like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with various concentrations of this compound (and/or comparative drugs) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound or control for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Generate a dot plot to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Comparison with Other Natural Product Anti-Cancer Agents
This compound belongs to a class of naturally derived compounds with potent anti-cancer activity. A direct comparison with other natural products is essential for contextualizing its therapeutic potential.
-
Geldanamycin: An ansamycin (B12435341) antibiotic that inhibits heat shock protein 90 (Hsp90), leading to the degradation of numerous oncogenic client proteins. While it shows broad anti-cancer activity, its clinical development has been hampered by hepatotoxicity and poor solubility.
-
Bryostatin (B1237437) 1: A macrolide isolated from a marine bryozoan that is a potent modulator of protein kinase C (PKC). It has shown efficacy against various hematological and solid tumors in preclinical models.[14] However, its clinical efficacy as a single agent has been limited.
Compared to these agents, this compound's distinct mechanism of action, primarily through G1 cell cycle arrest, offers a different therapeutic approach. Further comparative studies are warranted to fully evaluate their relative efficacies and potential for combination therapies.
Conclusion
This compound is a promising anti-cancer agent with potent cytotoxic activity against a variety of cancer cell lines. Its efficacy appears to be influenced by the genetic background of the tumor cells. The primary mechanism of action involves the induction of G1 cell cycle arrest, highlighting its potential as a cytostatic agent. The provided experimental protocols offer a framework for further investigation into its efficacy and mechanism. Comparative analysis with other natural product-derived anti-cancer agents will be crucial in defining the unique therapeutic niche for this compound in oncology. Further research is needed to identify specific predictive biomarkers of response to this compound to enable a more targeted therapeutic strategy.
References
- 1. Doxorubicin resistance in P388 leukemia--evidence for reduced drug influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characteristics of resistance and cross-resistance of an adriamycin-resistant subline of P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene expression and pathway analysis of ovarian cancer cells selected for resistance to cisplatin, paclitaxel, or doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geldanamycin and its analog induce cytotoxicity in cultured human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by cytoplasmically localized wild-type p53 and the S121F mutant super p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bevacizumab-Based Therapies in Malignant Tumors—Real-World Data on Effectiveness, Safety, and Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the antitumor activity of bryostatins 1, 5, and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent findings on the role of wild-type and mutant p53 in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
Kazusamycin B: A Head-to-Head Comparison with Standard-of-Care Chemotherapy
A retrospective analysis of the preclinical data for the investigational antitumor antibiotic, Kazusamycin B, in comparison to historical standard-of-care chemotherapy. Due to the age of the available research, this guide compares this compound primarily with doxorubicin, a relevant standard of care in the historical context of the studies conducted.
Introduction
This compound is a novel antibiotic isolated from Streptomyces sp. No. 81-484 that demonstrated a broad spectrum of antitumor activity in preclinical studies conducted in the late 1980s.[1] It exhibited potent cytotoxic effects against various murine tumor models, including leukemia.[1] This guide provides a comparative overview of this compound against standard-of-care chemotherapy, based on the available preclinical data. The primary comparator from the era of this compound's initial investigation is doxorubicin, particularly in the context of P388 leukemia models.
Efficacy and Cytotoxicity
This compound demonstrated significant in vitro and in vivo antitumor activity. Its efficacy was notable in murine leukemia models, including a doxorubicin-resistant cell line, suggesting a different mechanism of action or the ability to overcome common resistance pathways.
In Vitro Cytotoxicity
This compound exhibited potent cytotoxicity against murine leukemia cell lines L1210 and P388.
| Cell Line | This compound IC50/IC100 | Doxorubicin IC50 (for comparison) |
| L1210 | IC50: 0.0018 µg/mL[2] | Not available in direct comparison |
| P388 | IC100: 0.0016 µg/mL[2] | Not available in direct comparison |
| Doxorubicin-Resistant P388 | Effective in vivo[1] | Resistant |
In Vivo Efficacy
Intraperitoneal injection of this compound was effective in inhibiting the growth of several murine tumors. A key finding was its activity against a doxorubicin-resistant P388 leukemia model, highlighting its potential to treat refractory cancers.[1]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of cell growth by arresting the cell cycle at the G1 phase.[3] This effect was observed in synchronized L1210 leukemia cells.[3] Additionally, it was noted to cause moderate but specific inhibition of RNA synthesis.[3]
Structurally, this compound is related to Leptomycin B, a known inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1 or Exportin 1).[4][5][6] CRM1 is responsible for the transport of numerous tumor suppressor proteins and cell cycle regulators from the nucleus to the cytoplasm.[7][8] Inhibition of CRM1 leads to the nuclear accumulation of these proteins, ultimately resulting in cell cycle arrest and apoptosis. While not definitively proven for this compound in the available literature, its structural similarity and G1 arrest phenotype strongly suggest a similar mechanism of action.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leptomycin - Wikipedia [en.wikipedia.org]
- 5. oaepublish.com [oaepublish.com]
- 6. invivogen.com [invivogen.com]
- 7. CRM1-mediated nuclear export of proteins and drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Enhanced Potency of Novel Kazusamycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of novel Kazusamycin derivatives, focusing on their enhanced potency as anticancer agents. Due to the limited availability of public data on novel Kazusamycin B derivatives, this document leverages findings from studies on Kazusamycin A derivatives as a close structural and functional analogue. The information presented herein is intended to provide a framework for evaluating such compounds and to highlight the experimental approaches required for their validation.
Introduction
This compound is a potent antitumor antibiotic that has demonstrated significant cytocidal activities against various leukemia cell lines.[1] Its broad antitumor spectrum, both in vitro and in vivo, makes it a compelling candidate for further development. However, like many natural products, its therapeutic potential can be enhanced by medicinal chemistry efforts to improve efficacy and reduce toxicity. This guide focuses on the validation of novel Kazusamycin derivatives with potentially enhanced potency.
While specific data on novel this compound derivatives is scarce in publicly accessible literature, a 2006 study by Ando et al. on Kazusamycin A provides a valuable case study. The researchers designed and synthesized novel Kazusamycin A derivatives with the aim of decreasing the reactivity of the α,β-unsaturated δ-lactone moiety. Their findings indicated that two of the synthesized derivatives exhibited potency comparable to that of the parent Kazusamycin A, but with significantly lower hepatic toxicity.
Comparative Potency of Kazusamycin A Derivatives
The study by Ando et al. (2006) provides a qualitative comparison of their novel Kazusamycin A derivatives against the parent compound. While the precise IC50 values are not available in the abstract, the key finding was that derivatives KZA-1 and KZA-2 (hypothetical names for the purpose of this guide) demonstrated comparable cytotoxic potency to Kazusamycin A against the HPAC human pancreatic cancer cell line.
To illustrate the type of data required for a robust comparison, the following table presents a hypothetical dataset based on the findings of Ando et al. (2006).
Table 1: Comparative in vitro Cytotoxicity of Kazusamycin A and its Derivatives against HPAC Cancer Cells
| Compound | Structure (Modification from Kazusamycin A) | IC50 (nM) [Hypothetical] | Relative Potency (vs. Kazusamycin A) | Notes |
| Kazusamycin A | Parent Compound | 1.5 | 1.0 | High Potency, Moderate Hepatic Toxicity |
| KZA-1 | Modified α,β-unsaturated δ-lactone | 1.8 | ~0.83 | Comparable Potency, Lower Hepatic Toxicity |
| KZA-2 | Modified α,β-unsaturated δ-lactone | 2.1 | ~0.71 | Comparable Potency, Lower Hepatic Toxicity |
| KZA-3 | Other modification | 15.2 | ~0.10 | Reduced Potency |
Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes only, as the specific quantitative data was not available in the reviewed literature.
Experimental Protocols
A critical aspect of validating novel anticancer compounds is the use of standardized and reproducible experimental protocols. The following is a detailed methodology for a commonly used in vitro cytotoxicity assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
1. Cell Preparation:
- Culture cancer cells (e.g., HPAC, HeLa, L1210) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Harvest cells in the logarithmic growth phase using trypsinization.
- Resuspend cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compounds (this compound, novel derivatives, and a positive control like Doxorubicin) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
- Remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with solvent alone (vehicle control).
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
- After the incubation period, carefully remove the medium from the wells.
- Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizing Molecular Pathways and Experimental Workflows
Hypothesized Signaling Pathway: Intrinsic Apoptosis
While the precise signaling pathway activated by this compound and its derivatives is not yet fully elucidated, many cytotoxic anticancer agents induce cell death via the intrinsic apoptosis pathway. This pathway is triggered by cellular stress and leads to the activation of caspases, the executioners of apoptosis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Kazusamycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Kazusamycin B, a potent cytotoxic agent. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance within your laboratory and institution.
Immediate Safety and Handling Precautions
This compound is classified as a cytotoxic compound, meaning it is toxic to living cells.[1][2] Therefore, stringent safety measures must be implemented during its handling and disposal to minimize exposure risks. All personnel must be trained in handling cytotoxic agents and be familiar with the facility's specific safety protocols.
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory when handling this compound in any form (solid powder, solutions, or contaminated materials). The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric | Protects against splashes and contamination of personal clothing.[3] |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes and aerosols.[4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powdered form to prevent inhalation.[5] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of various forms of this compound waste.
Caption: Disposal workflow for this compound waste streams.
Step-by-Step Disposal Procedures
Follow these detailed protocols for the disposal of all materials that have come into contact with this compound.
1. Unused or Expired Solid this compound:
-
Containment: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container and label it appropriately as "Cytotoxic Waste: this compound".
-
Segregation: Do not mix with other chemical waste.
-
Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
2. Aqueous Solutions Containing this compound:
-
Containment: Collect all aqueous waste containing this compound in a designated, sealed, and leak-proof carboy.
-
Labeling: Clearly label the carboy with "Aqueous Cytotoxic Waste: this compound" and list all chemical components.
-
Segregation: Do not mix with organic solvent waste or other waste streams.[6]
-
Disposal: Arrange for pickup through your institution's EHS office. Do not pour down the drain. [7]
3. Contaminated Solid Waste (Non-Sharps):
-
Description: This includes items such as gloves, bench paper, pipette tips, and empty vials.
-
Containment: Collect all contaminated solid waste in a designated, puncture-resistant container lined with a purple cytotoxic waste bag.[1]
-
Labeling: The container should be clearly marked with the cytotoxic hazard symbol.
-
Storage: Keep the container sealed when not in use and store it in a designated accumulation area.
-
Disposal: When the container is full, securely seal the bag and arrange for disposal through your institution's hazardous waste program.
4. Contaminated Sharps:
-
Description: This includes needles, syringes, and other sharp objects contaminated with this compound.
-
Containment: Immediately place all contaminated sharps into a rigid, puncture-resistant sharps container with a purple lid.[1]
-
Labeling: The container must be clearly labeled as "Cytotoxic Sharps Waste".
-
Disposal: Once the container is three-quarters full, permanently lock the lid and arrange for disposal by a certified medical or hazardous waste contractor.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
1. Evacuate and Secure the Area:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Before re-entering the area, don the full PPE as outlined in the table above.
3. Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.
-
For liquid spills: Cover the spill with absorbent material, working from the outside in.
4. Decontaminate the Area:
-
Use a suitable decontamination solution (e.g., 10% sodium hypochlorite (B82951) followed by a neutralizing agent like sodium thiosulfate) to clean the spill area thoroughly.
-
All cleaning materials must be disposed of as contaminated solid waste.
5. Documentation:
-
Report the spill to your laboratory supervisor and EHS office immediately.
-
Complete any required incident reports.
By adhering to these rigorous safety and disposal protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues. Always consult your institution's specific guidelines and the manufacturer's safety data sheet for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
